Biotin-DADOO
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O4S/c17-5-7-23-9-10-24-8-6-18-14(21)4-2-1-3-13-15-12(11-25-13)19-16(22)20-15/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWISPDYGRSGXME-YDHLFZDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O4S | |
| Record name | Biotin PEG2 amine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Biotin_PEG2_amine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030316 | |
| Record name | Biotin PEG2 amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138529-46-1 | |
| Record name | (+)-Biotinyl-3,6-dioxaoctanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138529-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biotin PEG2 amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138529461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biotin PEG2 amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIOTIN PEG2 AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5M6KM3UCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Biotin-DADOO: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Biotin-DADOO, a versatile biotinylating reagent, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, and applications, and provides detailed experimental protocols for its use in modifying carboxyl groups on proteins, surfaces, and other molecules.
Introduction to this compound
This compound, also known as Biotinyl-3,6-dioxaoctanediamine or EZ-Link Amine-PEO2-Biotin, is a biotinylating reagent characterized by a biotin moiety linked to a primary amine via a hydrophilic polyethylene glycol (PEG) spacer arm.[1] This spacer arm, a 3,6-dioxaoctanediamine unit, enhances the water solubility of the molecule and the resulting biotinylated conjugate. The terminal primary amine group is the key reactive site, enabling the conjugation of this compound to molecules containing accessible carboxyl groups through amide bond formation, typically facilitated by carbodiimide chemistry (EDC/NHS).
The primary application of this compound lies in the stable incorporation of a biotin label onto target molecules. This biotin tag allows for highly specific and high-affinity detection, purification, and immobilization of the conjugated molecule through its interaction with streptavidin or avidin. Common applications include immunoassays, affinity chromatography, surface plasmon resonance (SPR), and targeted drug delivery.[2][3][4][5][6][7][8][9]
Chemical Structure and Properties
This compound consists of three key components: the biotin headgroup, a flexible hydrophilic spacer, and a reactive primary amine terminus.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}pentanamide | |
| Synonyms | Biotinyl-3,6-dioxaoctanediamine, EZ-Link Amine-PEO2-Biotin | [1] |
| CAS Number | 138529-46-1 | [1] |
| Molecular Formula | C₁₆H₃₀N₄O₄S | |
| Molecular Weight | 374.51 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Solubility | Soluble in water and DMSO. | [1] |
| Storage | Store at -20°C for long-term stability. | [1] |
Experimental Protocols
The primary use of this compound is for the biotinylation of molecules containing carboxyl groups (-COOH), such as proteins (aspartic acid, glutamic acid residues, and the C-terminus), carboxylated surfaces, or nanoparticles. This is typically achieved using a two-step carbodiimide-mediated coupling reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
General Protocol for Biotinylation of Proteins
This protocol provides a general guideline for the biotinylation of a protein using this compound. Optimization may be required depending on the specific protein and its concentration.
Materials:
-
Protein to be biotinylated (in an amine-free buffer, e.g., MES or PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or Hydroxylamine
-
Desalting column for buffer exchange
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC and Sulfo-NHS to the protein solution. A molar excess of EDC and Sulfo-NHS over the protein is required. A starting point is a 10 to 50-fold molar excess.
-
Incubate for 15-30 minutes at room temperature.
-
-
Addition of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add the this compound solution to the activated protein solution. A 20 to 100-fold molar excess of this compound over the protein is recommended to ensure efficient labeling and to minimize protein-protein crosslinking.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to quench the reaction by reacting with any remaining active esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography, exchanging the buffer to a suitable storage buffer (e.g., PBS).
Biotinylation of Carboxylated Surfaces (e.g., Nanoparticles, Beads)
This protocol describes the general procedure for conjugating this compound to a carboxylated surface.
Materials:
-
Carboxylated surface (e.g., magnetic beads, nanoparticles)
-
This compound
-
EDC and Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Washing Buffer: PBS with 0.05% Tween-20
-
Storage Buffer: PBS
Procedure:
-
Surface Activation:
-
Wash the carboxylated surface with Activation Buffer.
-
Resuspend the surface in Activation Buffer and add EDC and Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Wash the activated surface with Activation Buffer to remove excess EDC and Sulfo-NHS.
-
Immediately resuspend the activated surface in a solution of this compound in Activation Buffer.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Blocking and Washing:
-
Wash the surface with Washing Buffer to remove unreacted this compound.
-
To block any remaining active sites, incubate with a blocking buffer (e.g., 1 M ethanolamine, pH 8.0) for 30 minutes.
-
Wash the surface extensively with Washing Buffer.
-
-
Storage: Resuspend the biotinylated surface in a suitable storage buffer.
Visualization of Workflows
Logical Relationship of this compound Components
Caption: Functional components of this compound.
Experimental Workflow: Protein Biotinylation and Affinity Purification
Caption: Biotinylation and purification workflow.
Conclusion
This compound is a valuable tool for researchers requiring the biotinylation of molecules with available carboxyl groups. Its hydrophilic spacer arm and terminal primary amine provide a versatile means to introduce a high-affinity purification and detection tag. The provided protocols and workflows serve as a starting point for the successful application of this compound in a variety of research and development settings. Careful optimization of reaction conditions is recommended to achieve the desired degree of biotinylation while preserving the function of the target molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of biotin molecule targeted cancer cell drug delivery of doxorubicin loaded κ-carrageenan grafted graphene oxide nanocarrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. fishersci.ie [fishersci.ie]
- 8. researchgate.net [researchgate.net]
- 9. Affinity chromatography with biotinylated RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Biotinylation Using Biotin-DADOO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule such as a protein, antibody, or nucleic acid, is a cornerstone technique in modern life sciences. The remarkably strong and specific interaction between biotin (Vitamin B7) and avidin or streptavidin (Kd ≈ 10-15 M) provides a versatile tool for detection, purification, and immobilization of biomolecules. A variety of biotinylating reagents have been developed to target different functional groups. This guide focuses on the mechanism and application of Biotin-DADOO (Biotinyl-3,6-dioxaoctanediamine), an amine-containing biotinylation reagent.
Contrary to amine-reactive reagents like NHS-biotin which directly label proteins at lysine residues, this compound possesses a terminal primary amine at the end of a polyethylene glycol (PEO) spacer arm. This structural feature dictates its mechanism of action: this compound does not directly react with proteins. Instead, it is conjugated to the target molecule, typically through its carboxyl groups (e.g., on aspartate or glutamate residues, or the C-terminus of a protein), via a carbodiimide-mediated coupling reaction. This approach is particularly useful when modification of primary amines on the target molecule is undesirable as it might interfere with its biological activity.
The Core Mechanism: EDC/NHS-Mediated Amide Bond Formation
The primary mechanism for conjugating this compound to a target molecule containing carboxyl groups involves the use of a carbodiimide crosslinker, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The reaction proceeds in two main steps:
-
Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the target molecule (e.g., a protein) to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which would regenerate the carboxyl group.
-
Amine Coupling and Amide Bond Formation:
-
Without NHS/Sulfo-NHS: The primary amine of this compound can directly attack the O-acylisourea intermediate, forming a stable amide bond and releasing an EDC byproduct as a soluble urea derivative.
-
With NHS/Sulfo-NHS (Recommended): To improve efficiency and stability, NHS or Sulfo-NHS is often included. The O-acylisourea intermediate reacts with NHS to form a more stable NHS ester. This semi-stable intermediate is less prone to hydrolysis in an aqueous environment and reacts efficiently with the primary amine of this compound to form the final, stable amide bond, releasing NHS. This two-step approach generally leads to higher conjugation yields.
-
The reaction is most efficient in a slightly acidic to neutral pH range. The activation of carboxyl groups with EDC is optimal at pH 4.5-5.5, while the reaction of the activated intermediate with the amine of this compound is favored at a pH of 7.2-8.5. A common strategy is to perform the activation at a lower pH and then raise the pH for the amine coupling step.
Caption: EDC/NHS mechanism for this compound conjugation.
Data Presentation: Factors Influencing Biotinylation Efficiency
The degree of labeling (DOL), or the number of biotin molecules per target molecule, is a critical parameter for the success of downstream applications. Over-biotinylation can lead to protein precipitation or loss of function, while under-labeling can result in low signal or inefficient purification.[1] The DOL can be controlled by adjusting the molar ratios of the reactants.
Table 1: Reactant Molar Ratios and Expected Degree of Labeling (DOL)
| Target Protein Conc. | This compound:Protein Molar Ratio | EDC:Protein Molar Ratio | NHS:Protein Molar Ratio | Expected DOL (Biotin/Protein) |
| 1-2 mg/mL | 20:1 | 20:1 | 20:1 | 1 - 3 |
| 1-2 mg/mL | 50:1 | 50:1 | 50:1 | 3 - 5 |
| 5-10 mg/mL | 10:1 | 10:1 | 10:1 | 2 - 4 |
| 5-10 mg/mL | 20:1 | 20:1 | 20:1 | 4 - 7 |
Note: These are starting recommendations. The optimal ratios may vary depending on the specific protein and its number of available carboxyl groups. Empirical optimization is recommended.
Table 2: Influence of Reaction pH on Labeling Efficiency
| Reaction Step | pH Range | Rationale |
| Carboxyl Activation (EDC/NHS) | 4.5 - 6.0 | Maximizes the stability and reactivity of EDC with carboxyl groups. |
| Amine Coupling (to NHS-ester) | 7.2 - 8.5 | Primary amines are deprotonated and more nucleophilic, leading to efficient amide bond formation.[2] |
| One-pot Reaction | 6.0 - 7.2 | A compromise pH that allows both reactions to proceed, albeit with potentially lower overall efficiency. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Biotinylation of a Protein with this compound
This protocol is recommended for maximizing conjugation efficiency by optimizing the pH for each reaction step.
Materials:
-
Protein to be labeled (in an amine and carboxyl-free buffer, e.g., MES)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column (e.g., Sephadex G-25) for buffer exchange and purification.
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water. Prepare a stock solution of this compound in an appropriate solvent.
-
Carboxyl Activation:
-
Add EDC and Sulfo-NHS to the protein solution. A 20-fold molar excess of each reagent over the protein is a good starting point.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and Sulfo-NHS and to change to the optimal pH for amine coupling, pass the activated protein solution through a desalting column pre-equilibrated with Coupling Buffer.
-
This compound Conjugation:
-
Immediately add this compound to the activated protein solution. A 20 to 50-fold molar excess over the initial protein amount is recommended.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction by consuming any remaining active esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and reaction byproducts by passing the solution through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Quantification of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to determine the degree of biotin labeling.[3]
Materials:
-
HABA/Avidin solution (commercially available kits or prepared in-house)
-
Biotinylated protein sample (purified)
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm.
-
Cuvettes or 96-well plate.
Procedure (Cuvette Format):
-
Pipette 900 µL of HABA/Avidin solution into a cuvette.
-
Measure the absorbance at 500 nm (A500 HABA/Avidin).
-
Add 100 µL of the purified biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm again once the reading has stabilized (A500 HABA/Avidin/Biotin Sample).
-
Calculate the concentration of biotin using the Beer-Lambert law and the change in absorbance. The molar extinction coefficient for the HABA/Avidin complex at 500 nm is typically 34,000 M-1cm-1.[3]
-
Determine the protein concentration using a standard method (e.g., BCA assay or A280).
-
Calculate the Degree of Labeling (DOL) = (moles of biotin) / (moles of protein).
Mandatory Visualization: Experimental Workflow
References
Biotin-DADOO: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Biotin-DADOO (Biotinyl-3,6-dioxaoctanediamine), a versatile biotinylating reagent for researchers, scientists, and drug development professionals. This document outlines its core properties, specifications, and established experimental applications, offering a centralized resource for leveraging this compound in various research contexts.
Core Properties and Specifications
This compound is an amine-reactive biotinylation reagent that features a long, hydrophilic spacer arm (3,6-dioxaoctanediamine). This spacer arm enhances the accessibility of the biotin moiety for binding to avidin or streptavidin, minimizing steric hindrance from the conjugated molecule. This property is particularly advantageous in immunoassays and affinity-based purification systems.
Chemical and Physical Properties
This compound is a solid compound with a high purity, typically ≥98%.[1] Key specifications are summarized in the table below for easy reference.
| Property | Specification |
| Synonyms | Biotinyl-3,6-dioxaoctanediamine, EZ-Link Amine-PEO2-Biotin |
| CAS Number | 138529-46-1[1] |
| Molecular Formula | C₁₆H₃₀N₄O₄S[1] |
| Molecular Weight | 374.51 g/mol [1] |
| Appearance | Solid |
| Purity | ≥98%[1] |
| Melting Point | 109-110 °C |
| Boiling Point | 689.4 ± 55.0 °C at 760 mmHg |
| Solubility | Soluble in DMSO.[2][3] |
| Storage | Store at 4°C for short-term and -20°C to -80°C for long-term.[1][2] Stock solutions can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2] |
Computational Chemistry Data
| Metric | Value |
| TPSA (Topological Polar Surface Area) | 114.71 Ų[1] |
| LogP | -0.1797[1] |
| Hydrogen Bond Acceptors | 6[1] |
| Hydrogen Bond Donors | 4[1] |
| Rotatable Bonds | 13[1] |
Applications in Research and Drug Development
This compound is primarily utilized as a biotinylating reagent to label proteins, antibodies, and other molecules containing primary amines.[2] The resulting biotinylated molecules can be used in a variety of applications.
Immunoassays
A significant application of this compound is in the synthesis of biotin-estradiol conjugates for use in enzyme immunoassays (EIAs) to determine plasma estradiol concentrations.[2][4][5] The biotin label allows for highly sensitive detection using streptavidin-enzyme conjugates.
Affinity Chromatography
Biotinylated molecules prepared with this compound can be used for affinity purification. The strong and specific interaction between biotin and immobilized streptavidin or avidin allows for the efficient capture and purification of the target molecule or its binding partners.
Experimental Protocols
The following are generalized protocols for the use of amine-reactive biotinylation reagents like this compound. Researchers should optimize these protocols for their specific applications.
General Protein Biotinylation
This protocol describes the biotinylation of a protein with primary amines.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Sample: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the biotinylation reaction and should be avoided.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).
Sandwich ELISA using a Biotinylated Detection Antibody
This protocol outlines the use of a biotinylated detection antibody in a sandwich ELISA format.
Materials:
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antigen standard and samples
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well microplate
Procedure:
-
Coat Plate: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash: Wash the plate three times with wash buffer.
-
Block: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Add Antigen: Add antigen standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Add Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash: Wash the plate five times with wash buffer.
-
Develop: Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add stop solution to each well.
-
Read Plate: Read the absorbance at 450 nm.
Safety Information
This compound should be handled in a laboratory setting with appropriate personal protective equipment. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable tool for researchers in various fields. Its long spacer arm and high reactivity make it an excellent choice for biotinylating molecules for use in immunoassays, affinity purification, and other applications that rely on the high-affinity interaction between biotin and streptavidin. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this compound in your research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dianova.com [dianova.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of a novel biotin-estradiol conjugate and its use for the development of a direct, broad range enzyme immunoassay for plasma estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Biotin-DADOO Spacer Arm: A Technical Guide to its Length and Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core characteristics of the Biotin-DADOO spacer arm, focusing on its length and the critical role it plays in a variety of biochemical applications. Understanding the properties of this linker is paramount for optimizing experimental design and achieving reliable, high-quality results in fields ranging from molecular biology to drug discovery.
Introduction to this compound
This compound, also known by its chemical names Biotinyl-3,6-dioxaoctanediamine and EZ-Link Amine-PEO2-Biotin, is a widely utilized biotinylation reagent.[1] Its structure incorporates a biotin molecule, a hydrophilic polyethylene glycol (PEG)-based spacer arm, and a terminal primary amine group. This amine group allows for the covalent attachment of the biotin moiety to various molecules of interest, such as proteins, antibodies, and nucleic acids, through the formation of stable amide bonds. The presence of the PEG spacer arm enhances the water solubility of the resulting biotinylated conjugate, a crucial feature for many biological assays.
The primary significance of the this compound spacer arm lies in its ability to mitigate steric hindrance. When a biotinylated molecule binds to avidin or streptavidin, the bulky nature of these proteins can physically obstruct interactions with other molecules. The spacer arm extends the biotin moiety away from the labeled molecule, providing greater accessibility for the biotin-binding pocket of avidin or streptavidin and minimizing interference with the biological activity of the conjugated molecule.
Quantitative Data: Spacer Arm Length Comparison
The length of the spacer arm is a critical parameter that can significantly influence the outcome of an experiment. A shorter spacer may not provide sufficient distance to overcome steric hindrance, while an excessively long spacer could lead to other issues, such as increased non-specific binding or altered pharmacokinetics in drug delivery applications. The this compound spacer arm has a precisely defined length of 20.4 angstroms (Å) .
To provide context, the following table summarizes the spacer arm lengths of various common biotinylation reagents. This data allows for a direct comparison and aids in the selection of the most appropriate reagent for a specific application.
| Biotinylation Reagent | Spacer Arm Length (Å) | Spacer Arm Length (nm) |
| PFP-biotin | 9.6 | 0.96 |
| NHS-biotin | 13.5 | 1.35 |
| This compound (Amine-PEG2-Biotin) | 20.4 | 2.04 |
| Sulfo-NHS-LC-biotin | 22.4 | 2.24 |
| NHS-LC-LC-biotin | 30.5 | 3.05 |
Data compiled from multiple sources.[2]
The choice of spacer arm length has a demonstrable impact on experimental results. For instance, in enzyme-linked immunosorbent assays (ELISAs), the signal intensity can be affected by the accessibility of the biotin tag to the streptavidin-enzyme conjugate. Studies have shown that increasing the spacer arm length can lead to a better dose-response curve, suggesting that longer spacers can more effectively overcome the steric hindrance imposed by the large enzyme label.[2]
Experimental Protocols
Protein Biotinylation using this compound (Amine-PEG2-Biotin)
This protocol outlines a general procedure for the biotinylation of a protein using this compound and a water-soluble carbodiimide crosslinker, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
Protein of interest in an amine-free buffer (e.g., MES, PBS)
-
This compound (Amine-PEG2-Biotin)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein to be biotinylated in the Activation Buffer at a concentration of 1-10 mg/mL.
-
This compound Preparation: Immediately before use, prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration of 10-20 mg/mL.
-
EDC Preparation: Immediately before use, prepare a solution of EDC in the Activation Buffer.
-
Biotinylation Reaction: a. Add the this compound solution to the protein solution to achieve a 10- to 50-fold molar excess of the biotinylation reagent over the protein. b. Add the EDC solution to the reaction mixture. The optimal molar ratio of EDC to this compound should be determined empirically but a 1:1 to 5:1 ratio is a good starting point. c. Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Quenching: Add the Quenching Buffer to the reaction mixture to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Quantification: Determine the degree of biotinylation using a suitable method, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Affinity Chromatography using a this compound Labeled Molecule
This protocol describes a general workflow for the purification of a target molecule using a this compound labeled bait molecule and streptavidin-coated agarose beads.
Materials:
-
This compound labeled bait molecule
-
Cell lysate or sample containing the target molecule
-
Streptavidin-coated agarose beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., high salt buffer, low pH buffer, or a buffer containing free biotin)
Procedure:
-
Bead Preparation: Wash the streptavidin-coated agarose beads with Binding/Wash Buffer to remove any storage solution.
-
Immobilization of Bait: Incubate the washed beads with the this compound labeled bait molecule in Binding/Wash Buffer for 1-2 hours at room temperature with gentle rotation to allow for immobilization.
-
Washing: Wash the beads with Binding/Wash Buffer to remove any unbound bait molecule.
-
Binding of Target: Incubate the beads with the immobilized bait molecule with the cell lysate or sample containing the target molecule for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound target molecule from the beads using an appropriate Elution Buffer. The choice of elution buffer will depend on the strength of the interaction between the bait and target and the desired downstream application.
-
Analysis: Analyze the eluted fraction for the presence of the target molecule using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
Mandatory Visualizations
Biotin-Streptavidin Interaction
Caption: Molecular interaction of a this compound labeled molecule with a streptavidin tetramer.
Affinity Chromatography Workflow
Caption: Experimental workflow for affinity chromatography using a this compound labeled protein.
Significance and Applications
The this compound spacer arm, with its defined length and hydrophilic nature, offers significant advantages in a multitude of research and development applications.
-
Immunoassays: In techniques like ELISA and Western blotting, the 20.4 Å spacer allows for efficient binding of streptavidin-enzyme conjugates to biotinylated antibodies, reducing steric hindrance and enhancing signal detection.
-
Affinity Chromatography: As detailed in the protocol above, this compound is instrumental in the immobilization of bait molecules for the purification of interacting partners. The spacer ensures that the bait is presented in a manner that is accessible for binding.
-
Proximity Ligation Assays (PLA) and Proximity Labeling (e.g., BioID): In these techniques, the distance between interacting molecules is critical. The known length of the this compound spacer can be a factor in the design and interpretation of experiments that map protein-protein interactions in situ.
-
Drug Delivery and Targeting: Biotin can serve as a targeting moiety to deliver drugs to cells that overexpress biotin receptors, such as many cancer cells. The spacer arm can influence the binding of the biotinylated drug to the receptor and the overall pharmacokinetic properties of the therapeutic agent.[3] The hydrophilicity of the DADOO spacer can also improve the solubility and stability of the drug conjugate.
-
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): For immobilizing ligands onto sensor surfaces, the spacer arm helps to present the ligand away from the surface, allowing for more accurate measurement of binding kinetics.
References
Solubility Profile of Biotin-DADOO: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of Biotin-DADOO (Biotinyl-3,6-dioxaoctanediamine), a versatile biotinylation reagent crucial for various applications in scientific research and drug development. This document is intended for researchers, scientists, and professionals in the field who utilize biotinylation techniques for labeling and detection of biomolecules.
Introduction to this compound
This compound is a widely used biotinylation reagent that features a hydrophilic polyethylene glycol (PEG) spacer arm. This spacer enhances the water solubility of molecules to which it is conjugated and minimizes steric hindrance in binding to avidin or streptavidin. Its terminal primary amine allows for the straightforward conjugation to carboxyl groups or activated esters on proteins, antibodies, and other macromolecules. Understanding the solubility of this compound in various solvents is critical for its effective use in experimental workflows, ensuring optimal reaction conditions and reliable results.
Quantitative Solubility Data
The solubility of this compound has been determined in key aqueous and organic solvents. The following tables summarize the available quantitative data for easy comparison.
Table 1: Solubility in Aqueous Solvents
| Solvent | Concentration | Method | Notes |
| Water (H₂O) | 100 mg/mL (267.02 mM) | Experimental | Sonication is recommended to aid dissolution.[1] |
| Phosphate-Buffered Saline (PBS) | Soluble | Inferred | As a water-soluble reagent, it is readily used in PBS for bioconjugation reactions. |
Table 2: Solubility in Organic Solvents
| Solvent | Concentration | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (267.02 mM) | Experimental | Sonication is recommended to aid dissolution.[1] |
| Dimethylformamide (DMF) | Soluble | Manufacturer Data | A common solvent for dissolving amine-reactive biotinylation reagents. |
| Methylene Chloride (DCM) | Soluble | Manufacturer Data | Indicates solubility in a non-polar organic solvent. |
Experimental Protocols
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD 105 guideline for determining the water solubility of a substance and is considered the gold standard for thermodynamic solubility.
Materials:
-
This compound
-
Solvent of interest (e.g., ultrapure water, DMSO)
-
Glass flasks with stoppers
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass flask containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the flasks and place them in a shaking incubator set at a constant temperature (e.g., 25 °C). Shake the flasks for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary test can be conducted to determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment. For colloidal suspensions, centrifugation at a high speed is recommended to separate the solid phase.
-
Sampling: Carefully withdraw a sample from the clear supernatant. It is critical to avoid aspirating any solid particles.
-
Quantification: Dilute the sample if necessary and determine the concentration of this compound in the solvent using a validated analytical method such as HPLC.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
General Protocol for Protein Biotinylation with this compound
This protocol provides a general workflow for conjugating this compound to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
This compound
-
Protein to be biotinylated
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL). If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
This compound Stock Solution Preparation: Immediately before use, dissolve this compound in a small amount of DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mg/mL).
-
Biotinylation Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. A 10-20 fold molar excess is a common starting point, but the optimal ratio should be determined empirically. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.
-
Quenching: To stop the reaction, add a quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts by dialysis against PBS or by using a desalting column.
-
Characterization and Storage: The biotinylated protein is now ready for use. The degree of biotinylation can be determined using methods such as the HABA assay. Store the biotinylated protein under conditions appropriate for the specific protein.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a protein bioconjugation experiment using this compound.
This guide provides essential information on the solubility of this compound and practical protocols for its use. For specific applications, further optimization of the described methods may be necessary. Always refer to the manufacturer's instructions for specific product handling and storage recommendations.
References
Amine-Reactivity of Biotin-DADOO-NHS for Protein Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for labeling proteins with amine-reactive Biotin-DADOO-NHS ester. It is intended for researchers, scientists, and drug development professionals who utilize biotinylation for protein detection, purification, and functional studies. This document details the chemical basis of the labeling reaction, the significance of the DADOO linker, experimental protocols, and quantitative data to guide experimental design.
Introduction to Amine-Reactive Biotinylation
Biotinylation, the covalent attachment of biotin to a molecule, is a cornerstone technique in biotechnology and drug development. The exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) forms the basis for numerous applications. Amine-reactive biotinylation reagents are widely used to label proteins and other biomolecules containing primary amines (-NH₂), which are predominantly found on the side chains of lysine residues and at the N-terminus of polypeptides.[1][2]
Among the various amine-reactive functionalities, N-hydroxysuccinimide (NHS) esters are the most prevalent due to their ability to form stable amide bonds with primary amines under mild physiological conditions.[1][3] This guide focuses on a specific NHS-activated biotinylation reagent featuring a 3,6-dioxaoctanediamine (DADOO) spacer arm, offering distinct advantages in terms of hydrophilicity and flexibility.
The this compound-NHS Reagent: Structure and Properties
The amine-reactive form of this compound is This compound-N-hydroxysuccinimide ester . This reagent consists of three key components: the biotin moiety, the DADOO spacer arm, and the amine-reactive NHS ester.
-
Biotin Moiety: The bicyclic ureido ring structure is responsible for the high-affinity binding to streptavidin and avidin.
-
DADOO Spacer Arm (3,6-Dioxaoctanediamine): This linker, also known as a PEO2 (polyethylene oxide) or PEG2 (polyethylene glycol) spacer, is a short, hydrophilic chain. Its properties are crucial for the performance of the biotinylation reagent.
-
N-Hydroxysuccinimide (NHS) Ester: This is the amine-reactive group that enables the covalent conjugation of the biotin-linker construct to proteins.
Key Properties of the DADOO Spacer Arm:
-
Hydrophilicity: The ether linkages in the DADOO spacer impart significant water solubility to the reagent and, consequently, to the biotinylated protein. This can help to prevent the aggregation of proteins that may occur upon labeling with more hydrophobic reagents.[3][4]
-
Flexibility and Length: The spacer arm physically separates the biotin molecule from the surface of the labeled protein. This increased distance minimizes steric hindrance, allowing for more efficient binding of the biotin tag to the relatively deep biotin-binding pocket of streptavidin or avidin.[4][5][6]
Reaction Mechanism: Amine Acylation
The labeling of proteins with this compound-NHS ester occurs via a nucleophilic acyl substitution reaction. The deprotonated primary amine of a lysine residue or the N-terminus of the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a pH range of 7.2 to 8.5, where the primary amines are sufficiently deprotonated to be reactive.[1][3]
Figure 1. Reaction mechanism of this compound-NHS with a primary amine on a protein.
Quantitative Data for Protein Labeling
The degree of biotinylation, or the number of biotin molecules per protein molecule, is a critical parameter that can influence the outcome of subsequent experiments. This ratio can be controlled by adjusting the reaction conditions, primarily the molar excess of the biotinylation reagent over the protein. The following tables summarize typical starting conditions and expected outcomes for the biotinylation of antibodies (e.g., IgG) using NHS-activated biotin reagents with PEG/PEO linkers.
Table 1: Recommended Molar Excess of this compound-NHS for Antibody Labeling
| Protein Concentration | Molar Excess of Biotin Reagent | Expected Biotin-to-Antibody Ratio |
| 1 - 2 mg/mL | 20-fold to 50-fold | 1 - 3 |
| 2 - 10 mg/mL | 12-fold to 20-fold | 4 - 6[2][3][7] |
Table 2: Comparison of Biotinylation Reagent Spacer Arms
| Spacer Arm Type | Key Characteristics | Advantages | Potential Considerations |
| DADOO (PEO/PEG) | Hydrophilic, flexible | Increased solubility of labeled protein, reduced aggregation, minimizes steric hindrance for avidin binding.[3][4] | May not be suitable for intracellular labeling if membrane permeability is required. |
| Long-Chain (LC) Alkyl | Hydrophobic, rigid | Membrane permeable, suitable for intracellular labeling.[2] | Can decrease the solubility of the labeled protein, potentially leading to aggregation.[3][8] |
| No Spacer Arm | Shortest, less flexible | Useful when steric hindrance is not a concern.[2] | May result in inefficient binding to avidin if the biotinylation site is sterically hindered.[5][6] |
Experimental Protocols
The following protocols provide a general framework for the biotinylation of proteins using this compound-NHS ester. Optimization may be required for specific proteins and applications.
Preparation of Reagents
-
Protein Solution:
-
The protein concentration should ideally be between 1-10 mg/mL.[1]
-
The protein must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or Bicarbonate/Carbonate buffer, at a pH of 7.2-8.5.[1][3]
-
Crucially, buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester. [3] If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
This compound-NHS Stock Solution:
-
The NHS ester is moisture-sensitive and should be stored at -20°C with a desiccant.[3]
-
Equilibrate the vial to room temperature before opening to prevent condensation.[3]
-
Immediately before use, dissolve the this compound-NHS ester in an anhydrous water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 10-20 mM.[3][7]
-
Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes in the presence of moisture. [3]
-
Biotinylation Reaction
Figure 2. General experimental workflow for protein biotinylation.
-
Calculate the required volume of the this compound-NHS stock solution based on the desired molar excess (see Table 1).
-
Add the calculated volume of the biotin reagent to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.[3]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[3][7]
-
Quench the reaction by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 10-100 mM. Incubate for an additional 15-30 minutes at room temperature.[1] This step ensures that any unreacted NHS ester is deactivated.
Purification of the Biotinylated Protein
It is essential to remove unreacted biotin and the NHS byproduct from the labeled protein.
-
Dialysis: Dialyze the sample against an appropriate buffer (e.g., PBS) with several buffer changes.
-
Gel Filtration (Desalting Column): Use a desalting column (e.g., Sephadex G-25) for a faster separation of the larger biotinylated protein from the smaller, unreacted biotin molecules.[1]
Determination of Biotin Incorporation
The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[3][7]
Applications in Research and Drug Development
Biotinylated proteins are versatile tools in a wide range of applications. The use of a hydrophilic linker like DADOO can be particularly advantageous in maintaining the solubility and functionality of the labeled protein.
Figure 3. Workflow for a pull-down assay using a biotinylated protein.
-
Immunoassays: Biotinylated proteins are frequently used in ELISA, Western blotting, and immunohistochemistry for sensitive detection.
-
Affinity Purification: Biotinylated proteins can be used as "bait" to capture interacting partners from complex mixtures like cell lysates in pull-down assays.
-
Protein-Protein Interaction Studies: Techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) often utilize biotinylated proteins for immobilization onto streptavidin-coated sensor surfaces.
-
Cell Surface Labeling: Water-soluble, membrane-impermeable NHS-biotin reagents with hydrophilic linkers are ideal for specifically labeling proteins on the surface of living cells.[3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive (hydrolyzed) NHS-biotin reagent. | Use a fresh vial of the reagent. Equilibrate to room temperature before opening.[1] |
| Presence of primary amines in the buffer. | Perform buffer exchange into an amine-free buffer like PBS.[1] | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin to protein, especially for dilute protein solutions.[1] | |
| Protein Precipitation | High concentration of organic solvent. | Keep the volume of the added biotin stock solution below 10% of the total reaction volume.[1] |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (4°C).[1] | |
| Aggregation due to increased hydrophobicity. | The use of a hydrophilic DADOO linker should minimize this issue. |
Conclusion
This compound-NHS ester is a valuable reagent for the efficient and robust labeling of proteins. The hydrophilic and flexible DADOO spacer arm offers significant advantages by improving the water solubility of the resulting conjugate and minimizing steric hindrance for subsequent detection with streptavidin-based systems. By carefully controlling the reaction conditions, particularly the molar ratio of the biotin reagent to the protein, researchers can achieve a desired degree of labeling for a wide array of applications in basic research and drug development.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Research Applications of Biotinyl-3,6-dioxaoctanediamine
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biotinyl-3,6-dioxaoctanediamine is a versatile biotinylating reagent that has become an indispensable tool in modern biochemical and pharmaceutical research. Its unique structure, which combines the high-affinity biotin moiety with a hydrophilic polyethylene glycol (PEG) spacer and a reactive terminal amine, enables a wide array of applications. The PEG linker enhances aqueous solubility and minimizes steric hindrance, while the terminal amine provides a convenient handle for covalent conjugation to a variety of molecules.[1][2][3] This guide provides a comprehensive overview of its core applications, including its use in affinity-based purification, targeted drug delivery, the development of advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), and the synthesis of chemical probes for target discovery. Detailed protocols, quantitative data, and workflow diagrams are presented to facilitate its practical implementation in the laboratory.
Physicochemical Properties and Structure
Biotinyl-3,6-dioxaoctanediamine, also known as Biotin-DADOO or Amine-PEO2-Biotin, is characterized by its trifunctional architecture: a biotin head group, a diamine linker containing a two-unit PEG chain, and a terminal primary amine.[4] This structure is fundamental to its utility in bioconjugation.
| Property | Value | Source(s) |
| Synonyms | This compound, EZ-Link Amine-PEO2-Biotin, Biotin-DOOA | [4] |
| CAS Number | 138529-46-1 | [4] |
| Molecular Formula | C₁₆H₃₀N₄O₄S | |
| Molecular Weight | 374.50 g/mol (as free base) | |
| Solubility | Soluble in DMSO and Water. ≥ 2.5 mg/mL in various formulations. | [4][5] |
| Form | Powder | |
| Storage Temperature | 2-8°C or -20°C for long-term storage | [4] |
Table 1: Summary of key physicochemical properties of Biotinyl-3,6-dioxaoctanediamine.
| Formulation | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.68 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.68 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.68 mM) |
Table 2: Reported solubility of this compound in common laboratory formulations.[4]
Core Applications in Research
The versatility of Biotinyl-3,6-dioxaoctanediamine stems from its ability to easily attach the powerful biotin tag to molecules of interest. This enables researchers to leverage the biotin-avidin interaction, one of the strongest known non-covalent bonds, for detection, purification, and targeting.[][7]
Biotinylation and Affinity-Based Assays
A primary application is the biotinylation of biomolecules such as proteins, nucleic acids, and small-molecule drugs.[8][9] The terminal amine of Biotinyl-3,6-dioxaoctanediamine can be readily coupled to carboxylic acids, activated esters, or other reactive groups on a target molecule.
This modification is central to affinity pull-down assays, which are used to identify and study molecular interactions.[1][10] In this technique, a biotinylated "bait" molecule (e.g., a DNA oligonucleotide, RNA transcript, or small-molecule inhibitor) is incubated with a complex biological sample, such as a cell lysate.[10][11] Any proteins or other molecules that bind to the bait are "pulled down" from the lysate using streptavidin-coated beads and can subsequently be identified by methods like Western blotting or mass spectrometry.[10]
Targeted Drug Delivery and Nanotechnology
Biotinyl-3,6-dioxaoctanediamine is frequently used for the surface functionalization of nanoparticles and other drug delivery vehicles.[8][12] By conjugating the linker to the surface of carriers like polymeric nanoparticles (e.g., PLGA), liposomes, or micelles, these systems can be targeted to cells that overexpress biotin receptors or transporters, a common feature of many cancer cells.[8][13][14] This targeted approach aims to increase the concentration of therapeutic agents at the disease site, enhancing efficacy while minimizing off-target toxicity.[15]
A notable study demonstrated the functionalization of PLGA nanoparticles with a biotin-PEG-amine conjugate.[16] The resulting nanoparticles showed specific binding to avidin-coated surfaces and differential uptake in various cell lines, confirming the successful surface modification and targeting capability.[16]
| Parameter | Reported Value | Reference |
| Nanoparticle Material | Poly(D,L-lactide-co-glycolide) (PLGA) | [16] |
| Nanoparticle Size | ~210 nm | [16] |
| Surface Biotin Density | 850 pmol per mg of polymer | [16] |
| Biotin Molecules per NP | ~2650 | [16] |
Table 3: Quantitative data from a study on the surface functionalization of PLGA nanoparticles with a biotin-PEG-amine linker.[16]
Role in Advanced Therapeutic Modalities
ADCs are a class of targeted therapeutics that link a potent cytotoxic drug to a monoclonal antibody via a chemical linker.[17][18] While Biotinyl-3,6-dioxaoctanediamine is not typically the final linker in a clinical ADC, biotinylation reagents are invaluable during the development and purification stages.[] Antibodies can be biotinylated to facilitate their isolation and characterization. Furthermore, the principles of using a hydrophilic PEG spacer, as found in Biotinyl-3,6-dioxaoctanediamine, are directly applicable to the design of sophisticated ADC linkers that improve solubility and pharmacokinetic properties.[19][20]
PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[21] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a flexible linker. The properties of Biotinyl-3,6-dioxaoctanediamine—hydrophilicity, defined length, and terminal reactive groups—make it an excellent model for the type of linker required in PROTAC design. It provides the necessary spacing and solubility to facilitate the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which precedes ubiquitination and subsequent degradation by the proteasome.[22]
Development of Chemical and Covalent Probes
Biotinyl-3,6-dioxaoctanediamine serves as a critical component in the synthesis of chemical probes for target identification and validation. A small molecule with known biological activity but an unknown target can be derivatized with the biotin linker.[9] This "biotinylated probe" can then be used in affinity pull-down experiments to isolate its binding partners from a cell lysate, thereby identifying its molecular target(s).[23][24] This approach, often part of activity-based protein profiling (ABPP), is a powerful tool in chemical biology and early-stage drug discovery.[25]
Experimental Protocols
The following are generalized protocols for key applications of Biotinyl-3,6-dioxaoctanediamine. Researchers should optimize conditions for their specific molecules and systems.
Protocol: General Amide Bond Formation for Biotinylation
This protocol describes the conjugation of Biotinyl-3,6-dioxaoctanediamine to a molecule containing a carboxylic acid using HATU as a coupling agent.
Materials:
-
Molecule with a carboxylic acid group (-COOH)
-
Biotinyl-3,6-dioxaoctanediamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Biotinyl-3,6-dioxaoctanediamine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring progress by LC-MS or TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting biotinylated conjugate using flash column chromatography or preparative HPLC.
Protocol: Biotinylated RNA/DNA Pull-Down Assay
This protocol outlines the steps for identifying proteins that bind to a specific biotinylated nucleic acid sequence.[10]
Materials:
-
5'-Biotinylated RNA or DNA probe (2 µg / 200 pmol)
-
Cell Lysate (e.g., 500 µg of whole-cell extract)
-
Streptavidin-conjugated agarose or magnetic beads (20-30 µL of slurry)
-
Binding Buffer (e.g., buffer containing HEPES, KCl, MgCl₂, DTT, and protease inhibitors)
-
Wash Buffer (Binding buffer with a specific salt concentration)
-
Elution Buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Binding: Incubate the biotinylated probe with the cell lysate in a total volume of 200-500 µL of binding buffer. Rotate at room temperature for 1 hour.
-
Bead Preparation: While the binding reaction proceeds, wash the streptavidin beads three times with binding buffer to equilibrate them.
-
Capture: Add the pre-washed streptavidin beads to the binding reaction mixture. Incubate with rotation for another 1 hour at room temperature.
-
Washing: Pellet the beads by centrifugation (for agarose) or using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with 1 mL of wash buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, remove all supernatant. Add 30-50 µL of 1X SDS-PAGE loading buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the captured proteins.
-
Analysis: Centrifuge the sample and load the supernatant onto an SDS-PAGE gel for separation. Analyze the proteins by Western blotting with an antibody against a suspected binding partner or by silver/Coomassie staining for subsequent mass spectrometry analysis.
Conclusion and Future Outlook
Biotinyl-3,6-dioxaoctanediamine is a powerful and enabling chemical tool. Its well-defined structure, combining the robust biotin handle with a solubilizing PEG spacer and a reactive amine, provides researchers with a reliable method for conjugating, detecting, purifying, and targeting a vast range of molecules. Its applications are central to fundamental research in molecular biology, such as mapping protein-nucleic acid interactions, and are equally critical in translational science for developing next-generation nanomedicines and therapeutic modalities. As the fields of targeted protein degradation and precision drug delivery continue to evolve, the demand for versatile, high-purity linkers like Biotinyl-3,6-dioxaoctanediamine is expected to grow, solidifying its role as a cornerstone reagent in the modern life sciences laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-BIOTINYL-3,6,9-TRIOXAUNDECANE-1,11-DIAMINE | 359860-27-8 [chemicalbook.com]
- 3. 1-Biotinyl-3,6-dioxa-8-octaneamine hydrochloride ≥95% | 862373-14-6 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Biotin-functionalized nanoparticles: an overview of recent trends in cancer detection - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthetic strategies for the biotinylation of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 [mdpi.com]
- 11. Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Coupling of biotin-(poly(ethylene glycol))amine to poly(D,L-lactide-co-glycolide) nanoparticles for versatile surface modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 18. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADC Linker Products - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. WO2023077441A1 - Methods and compositions for targeted protein degradation - Google Patents [patents.google.com]
- 23. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Covalent chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Profiling the interactome of oligonucleotide drugs by proximity biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
The PEO Spacer in Biotin-DADOO: A Technical Deep Dive for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of Biotin-DADOO, with a specific focus on the role and characteristics of its polyethylene oxide (PEO) spacer. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural, chemical, and functional properties of this compound and its utility in various biotechnological applications.
Introduction to this compound and its PEO Spacer
This compound, also known as Biotin-PEG2-amine or (+)-biotinyl-3,6-dioxaoctanediamine, is a versatile biotinylation reagent widely employed for the labeling of proteins, nucleic acids, and other molecules.[1][2][3] Its structure features a biotin moiety, a primary amine for conjugation, and a central PEO spacer. The PEO spacer, in this case, a diethylene glycol unit, is a key determinant of the reagent's performance, offering enhanced hydrophilicity and flexibility.[3][4][5]
The PEO spacer arm in this compound has a length of 20.4 angstroms (Å).[3][4][6] This spacer physically separates the biotin molecule from the conjugated biomolecule, which is crucial for minimizing steric hindrance and ensuring efficient binding of the biotin to avidin or streptavidin.[7][8] The hydrophilic nature of the PEO chain also improves the water solubility of the biotinylated molecule, reducing aggregation and improving performance in aqueous buffers.[4][5]
Quantitative Data and Comparative Analysis
The choice of spacer arm length in a biotinylation reagent can significantly impact the outcome of an experiment. Below is a comparative table of this compound (PEG2) and other commonly used biotinylation reagents with varying PEO spacer lengths.
| Reagent Name | Common Synonym(s) | PEO Units | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Key Features |
| This compound | Biotin-PEG2-Amine, EZ-Link Amine-PEO2-Biotin | 2 | 20.4 | 374.50 | Water-soluble, amine-reactive for conjugation to carboxyl groups.[3][4][5] |
| Biotin-PEG3-Amine | EZ-Link Amine-PEG3-Biotin | 3 | 22.9 | 418.55 | Increased spacer length for potentially greater reduction of steric hindrance.[4] |
| Biotin-PEG4-Amine | EZ-Link Amine-PEG4-Biotin | 4 | 29.0 | 588.67 | Further increased hydrophilicity and spacer length.[9][10] |
| Biotin-PEG11-Amine | EZ-Link Amine-PEG11-Biotin | 11 | 53.2 | 770.97 | Significantly longer spacer for applications requiring maximal separation.[4] |
| NHS-PEG12-Biotin | EZ-Link NHS-PEG12-Biotin | 12 | 56.0 | 941.09 | NHS ester for direct reaction with primary amines.[11] |
Experimental Protocols
The primary amine group of this compound allows for its conjugation to carboxyl groups using the carbodiimide crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[2][4] This makes it a valuable tool for labeling proteins at their C-termini or on aspartate and glutamate residues.
General Protocol for Protein Biotinylation using this compound and EDC
This protocol provides a general guideline for the biotinylation of a protein in solution. Optimal conditions may vary depending on the specific protein and application.
Materials:
-
Protein to be biotinylated
-
This compound (Biotin-PEG2-Amine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein to be biotinylated in MES buffer to a final concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) or carboxyl groups (e.g., acetate, citrate) should be avoided as they will interfere with the reaction.[4]
-
This compound Preparation: Immediately before use, prepare a 10 mM solution of this compound in an organic solvent like DMSO or DMF, or directly in water as it is water-soluble.[3][12]
-
Reaction Mixture: Add a 20- to 100-fold molar excess of the this compound solution to the protein solution.[4][12]
-
EDC Addition: Immediately before use, prepare a 100 mM solution of EDC in MES Buffer. Add a 5- to 20-fold molar excess of EDC to the reaction mixture.[4]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or on ice for two hours.[4][12]
-
Purification: Remove excess, non-reacted this compound and EDC byproducts using a desalting column or dialysis.[12]
Cell Surface Protein Biotinylation
This method is used to selectively label proteins on the exterior of a cell.
Materials:
-
Cultured cells
-
Ice-cold PBS (Phosphate Buffered Saline)
-
Sulfo-NHS-SS-Biotin (or a similar membrane-impermeable biotinylation reagent)
-
Quenching solution (e.g., 50 mM glycine in PBS)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash cultured cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.[13]
-
Biotinylation: Incubate the cells with a solution of a membrane-impermeable biotinylation reagent, such as Sulfo-NHS-SS-Biotin, in ice-cold PBS for 30 minutes at 4°C on a rocking platform.[13][14]
-
Quenching: Discard the biotinylation solution and quench the reaction by adding an ice-cold quenching solution for 10 minutes at 4°C.[13]
-
Cell Lysis: Wash the cells again with ice-cold PBS and then lyse the cells using an appropriate lysis buffer to extract the biotinylated proteins.
-
Purification: The biotinylated proteins can then be purified using streptavidin-agarose beads.[14]
Affinity Purification of Biotinylated Proteins
This protocol describes the capture of biotinylated proteins using streptavidin-conjugated beads.
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-conjugated agarose or magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., high salt buffer, or buffer containing free biotin)
Procedure:
-
Bead Preparation: Wash the streptavidin beads with Binding/Wash Buffer to remove any storage solution.[15]
-
Binding: Add the cell lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.[16]
-
Washing: Pellet the beads by centrifugation and wash them three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[16]
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer. The strong interaction between biotin and streptavidin often requires denaturing conditions for elution, although elution with a high concentration of free biotin is a milder alternative.[15][16]
Visualizing a Key Biological Pathway and Experimental Workflow
Biotin-Dependent Carboxylase Reaction Mechanism
Biotin serves as a covalently bound coenzyme for carboxylase enzymes, which are crucial in various metabolic pathways. The reaction mechanism involves two main steps that occur at distinct active sites of the enzyme.
Caption: Mechanism of biotin-dependent carboxylases.
General Workflow for Protein Biotinylation and Affinity Purification
The following diagram illustrates a typical experimental workflow for labeling a target protein with this compound and subsequently purifying it.
Caption: Experimental workflow for protein biotinylation.
Conclusion
This compound, with its defined PEO spacer, offers a balance of hydrophilicity, flexibility, and length that is advantageous for a multitude of research applications. Understanding the properties of the PEO spacer allows researchers to make informed decisions when selecting a biotinylation reagent, ultimately leading to more robust and reproducible experimental outcomes. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biotin PEG2 amine - Wikipedia [en.wikipedia.org]
- 3. cephamls.com [cephamls.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Thermo Scientific™ EZ-Link™ Amine-PEG2-Biotin | Fisher Scientific [fishersci.ca]
- 6. cacheby.com [cacheby.com]
- 7. Biotin-PEG4-amine, 663171-32-2 | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. apexbt.com [apexbt.com]
- 13. Surface protein biotinylation [protocols.io]
- 14. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 16. goldbio.com [goldbio.com]
Biotin-DADOO (CAS 138529-46-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-DADOO, also known as Biotinyl-3,6-dioxaoctanediamine, is a versatile, amine-reactive biotinylating reagent.[1][2][3] Its structure incorporates a biotin moiety, essential for high-affinity binding to streptavidin and avidin, and a hydrophilic polyethylene glycol (PEG) spacer arm (PEO2).[2][4] This spacer arm enhances the water solubility of the molecule and the biotinylated target, and its length helps to minimize steric hindrance when the biotinylated molecule interacts with streptavidin. The terminal primary amine group allows for its conjugation to various molecules and surfaces. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, key applications, and representative experimental protocols.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point of 109-110°C.[5] It is characterized by its high purity, typically ≥98%.[1][5] The key properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 138529-46-1 | [1][2][6] |
| Molecular Formula | C16H30N4O4S | [1][4] |
| Molecular Weight | 374.51 g/mol | [1] |
| Purity | ≥98% | [1][5] |
| Physical Form | Solid | [5] |
| Melting Point | 109-110 °C | [5] |
| Boiling Point | 689.4 ± 55.0 °C at 760 mmHg | [5] |
| Storage Temperature | 4°C | [1][5] |
| Long-term Storage (Stock Solution) | -20°C (1 year) or -80°C (2 years) | [3] |
| Synonyms | Biotinyl-3,6-dioxaoctanediamine, EZ-Link Amine-PEO2-Biotin, Biotin-PEG2-amine | [1][2][3][4] |
Applications in Research and Drug Development
This compound serves as a crucial tool in a variety of life science research and drug development applications. Its primary function is as a biotinylating reagent, enabling the attachment of a biotin label to proteins, nucleic acids, and other molecules.[3]
Key Applications Include:
-
Synthesis of Biotinylated Conjugates: this compound is used to synthesize biotin-estradiol conjugates for the development of enzyme immunoassays to determine plasma estradiol concentrations.[3] It can also be conjugated to other small molecules for various research purposes.
-
Protein and Cell Surface Labeling: The amine-reactive nature of other biotinylating reagents with similar functionalities allows for the labeling of proteins and cell surface molecules that have exposed primary amines (e.g., lysine residues). This is a fundamental technique for studying protein localization, trafficking, and interactions.
-
Affinity Chromatography and Pull-Down Assays: Biotinylated molecules can be used as bait to capture and purify interacting partners from complex biological samples. The high-affinity interaction between biotin and immobilized streptavidin or avidin forms the basis of these powerful purification techniques.
-
Drug Target Identification: By biotinylating a drug candidate, researchers can perform affinity-based pull-down experiments to identify its cellular binding partners, a critical step in understanding a drug's mechanism of action.
Experimental Protocols
While specific protocols will vary depending on the application, the following provides a generalized workflow for protein biotinylation and a subsequent pull-down assay, common uses for amine-reactive biotinylating reagents like this compound.
General Protein Biotinylation Workflow
This workflow outlines the basic steps for labeling a purified protein with an amine-reactive biotinylating reagent.
Caption: General workflow for protein biotinylation.
Pull-Down Assay to Identify Protein Interactions
This diagram illustrates a typical pull-down assay using a biotinylated "bait" protein to identify its "prey" interaction partners.
Caption: Workflow of a pull-down assay.
Signaling Pathways and Logical Relationships
While this compound is a tool used to study various cellular processes, it does not inherently participate in a specific signaling pathway. Instead, it is employed to elucidate these pathways. For example, a biotinylated ligand can be used to identify its cell surface receptor, which is the first step in a signaling cascade. The general logical relationship for using this compound in such studies is depicted below.
Caption: Using this compound to study signaling.
Conclusion
This compound (CAS 138529-46-1) is a valuable chemical tool for researchers, scientists, and drug development professionals. Its well-defined chemical properties, including a hydrophilic spacer arm and a reactive primary amine, make it suitable for a wide range of biotinylation applications. From creating diagnostic reagents to identifying novel drug targets, the ability to specifically and efficiently label molecules of interest with biotin is a cornerstone of modern molecular and cellular biology research. The provided workflows offer a foundational understanding of how this reagent can be implemented in the laboratory to achieve these goals.
References
An In-Depth Technical Guide to EZ-Link Amine-PEO2-Biotin
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of innovation. EZ-Link Amine-PEO2-Biotin is a versatile biotinylation reagent designed for this purpose, enabling the attachment of a biotin label to carboxyl-containing molecules through its terminal primary amine. This guide provides a comprehensive overview of its technical specifications, applications, and detailed protocols for its use.
Core Product Specifications
EZ-Link Amine-PEO2-Biotin, also marketed as EZ-Link Amine-PEG2-Biotin, is a water-soluble compound featuring a biotin moiety, a polyethylene glycol (PEG) spacer arm, and a terminal primary amine.[1] The hydrophilic PEG spacer enhances the solubility of the labeled molecule and minimizes steric hindrance during binding to avidin or streptavidin.[1][2]
| Property | Value | Reference |
| Product Name | EZ-Link Amine-PEO2-Biotin | [1] |
| Alternative Name | (+)-biotinyl-3,6-dioxaoctanediamine | [2] |
| Catalog Number | PI21346 | [1] |
| Molecular Weight | 374.50 g/mol | [2] |
| Spacer Arm Length | 20.4 Å | [1][2] |
| Reactive Moiety | Primary Amine (-NH2) | [1] |
| Target Moiety | Carboxyl groups (-COOH), 5' phosphates | [1][3] |
| Solubility | > 25 mg/mL in water or buffer | [2] |
| Cell Permeability | Cell-Impermeant | [1] |
| Storage | Store at 4°C | [2] |
Chemical Reaction and Mechanism
The primary application of EZ-Link Amine-PEO2-Biotin involves its conjugation to carboxyl groups using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC activates carboxyl groups, making them susceptible to nucleophilic attack by the primary amine of the Amine-PEO2-Biotin, resulting in a stable amide bond.
Caption: Chemical reaction pathway for biotinylation using EZ-Link Amine-PEO2-Biotin and EDC.
Experimental Protocols
A typical application for EZ-Link Amine-PEO2-Biotin is the biotinylation of proteins, such as Bovine Serum Albumin (BSA). The following protocol is a general guideline and may require optimization for specific applications.[2]
Materials
-
Protein to be labeled (e.g., BSA)
-
EZ-Link Amine-PEO2-Biotin
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Desalting column or dialysis unit for purification
Procedure for Protein Biotinylation
-
Protein Preparation: Dissolve the protein (e.g., 2 mg of BSA) in 0.5-1 mL of MES buffer.[2]
-
Biotin Reagent Addition: Prepare a solution of EZ-Link Amine-PEO2-Biotin. Add a sufficient volume to the protein solution to achieve a significant molar excess (e.g., 100-fold) of the biotinylation reagent over the protein.[2]
-
EDC Preparation and Addition: Immediately before use, prepare a 100 mM solution of EDC in MES Buffer. Add a limiting amount of the EDC solution (e.g., 5- to 20-fold molar excess over the protein) to the protein-biotin mixture.[2]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or mixing.[2]
-
Purification: Remove non-reacted biotinylation reagent and EDC by-products using a desalting column or dialysis.[2]
To minimize protein polymerization, which can occur if the protein has both carboxyl and primary amine groups, it is crucial to use a large molar excess of Amine-PEO2-Biotin and a limiting amount of EDC.[2]
Caption: Experimental workflow for protein biotinylation.
Applications in Research and Drug Development
The ability to biotinylate molecules containing carboxyl groups opens up a wide range of applications in various scientific disciplines.
-
Immunoassays: Biotinylated proteins can be used in ELISA, Western blotting, and immunohistochemistry for detection and quantification.
-
Affinity Chromatography: Biotin-labeled molecules can be purified from complex mixtures using avidin or streptavidin-conjugated resins.
-
Drug Delivery: Biotinylation of drug carriers or nanoparticles can facilitate targeted delivery to cells expressing biotin receptors.
-
Surface Immobilization: Molecules can be biotinylated for immobilization onto streptavidin-coated surfaces in applications such as biosensors and microarrays.
Troubleshooting and Considerations
-
Buffer Choice: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxyls (e.g., acetate, citrate) as they will compete with the reaction.[2] Phosphate buffers can be used but may result in lower conjugation efficiency.[2]
-
Reagent Molar Ratios: The ratio of Amine-PEO2-Biotin and EDC to the target molecule should be optimized to achieve the desired degree of labeling while minimizing potential side reactions like protein polymerization.[2]
-
Hydrolysis: EDC is susceptible to hydrolysis in aqueous solutions. Therefore, it should be prepared fresh and used immediately. A portion of the EDC-activated carboxyl groups will hydrolyze before reacting with an amine.[2]
By understanding the technical details and following the outlined protocols, researchers can effectively utilize EZ-Link Amine-PEO2-Biotin for their specific biotinylation needs, advancing their research and development efforts.
References
Methodological & Application
Biotin-DADOO Protein Labeling via Primary Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications in protein detection, purification, and functional analysis. This document provides detailed application notes and protocols for the labeling of proteins at primary amines using an amine-reactive derivative of Biotin-DADOO (Biotinyl-3,6-Dioxaoctanediamine).
The this compound reagent features a hydrophilic spacer arm composed of 3,6-dioxaoctanediamine. This spacer arm is advantageous for several reasons. Its length helps to minimize steric hindrance between the biotin molecule and the labeled protein, ensuring efficient binding of streptavidin or its derivatives. Furthermore, the hydrophilic nature of the polyethylene glycol (PEG)-like spacer can help to reduce non-specific hydrophobic interactions and may decrease the aggregation of the labeled protein.
This protocol focuses on the use of an N-hydroxysuccinimide (NHS) ester of this compound, which specifically reacts with primary amines (the N-terminus of a polypeptide chain and the epsilon-amino group of lysine residues) to form stable amide bonds.
Chemical Reaction
The fundamental reaction involves the acylation of a primary amine on the protein by the NHS ester of this compound. The NHS group is an excellent leaving group, facilitating the formation of a stable amide bond between the protein and the biotinylating reagent.
Caption: Reaction of this compound-NHS with a primary amine on a protein.
Quantitative Data Summary
The degree of biotinylation can be controlled by adjusting the molar ratio of the this compound-NHS reagent to the protein. The optimal ratio is dependent on the protein's concentration and the number of available primary amines. Over-biotinylation can lead to protein precipitation or loss of function, while under-labeling may result in insufficient signal in downstream applications.
Table 1: Recommended Molar Excess of this compound-NHS for Protein Labeling
| Protein Concentration | Molar Excess of this compound-NHS (Biotin:Protein) | Expected Degree of Labeling (Biotin/Protein) |
| 1-2 mg/mL | 20-50 fold | 1-4 |
| 2-5 mg/mL | 15-30 fold | 3-6 |
| 5-10 mg/mL | 10-20 fold | 4-8 |
Note: This table provides general guidelines. The optimal molar excess should be determined empirically for each specific protein and application.
Table 2: Example of Biotinylation Efficiency at Different Molar Ratios for a Model IgG
| Molar Coupling Ratio (Biotin:IgG) | Resulting Moles of Biotin per Mole of IgG |
| 5:1 | 2.5 |
| 10:1 | 4.8 |
| 20:1 | 8.2 |
| 40:1 | 12.5 |
Experimental Protocols
Protocol 1: this compound-NHS Labeling of a Purified Protein
This protocol describes the general procedure for biotinylating a purified protein solution.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and must be removed by dialysis or buffer exchange.
-
-
This compound-NHS Reagent Preparation:
-
Immediately before use, dissolve the this compound-NHS ester in DMF or DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution. Note: The NHS-ester is moisture-sensitive; do not prepare stock solutions for long-term storage.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound-NHS solution based on the desired molar excess (refer to Table 1).
-
While gently vortexing the protein solution, slowly add the dissolved this compound-NHS reagent.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours on ice.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted this compound-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove the unreacted biotin and quenching buffer by buffer exchange using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
-
Quantification of Biotinylation (Optional but Recommended):
-
Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescent-based biotin quantification kit.
-
Protocol 2: Biotin Pull-Down Assay for Protein-Protein Interaction Studies
This protocol outlines the use of a biotinylated "bait" protein to capture interacting "prey" proteins from a cell lysate.
Caption: Workflow for a biotin-based pull-down assay.
Materials:
-
Biotinylated "bait" protein (prepared as in Protocol 1)
-
Cell lysate containing potential interacting "prey" proteins
-
Streptavidin-conjugated magnetic or agarose beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or high concentration of free biotin)
Procedure:
-
Bead Preparation:
-
Wash the streptavidin beads with wash buffer according to the manufacturer's instructions to remove any preservatives.
-
-
Binding of Bait Protein to Beads:
-
Incubate the washed beads with the biotinylated bait protein for 30-60 minutes at room temperature with gentle rotation to allow for efficient binding.
-
-
Blocking (Optional):
-
Wash the bait-bound beads with wash buffer to remove any unbound bait protein.
-
Incubate the beads with a blocking agent (e.g., BSA) to minimize non-specific binding of prey proteins.
-
-
Incubation with Cell Lysate:
-
Add the cell lysate to the bait-bound beads.
-
Incubate for 1-4 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
-
-
Washing:
-
Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant.
-
Wash the beads extensively with wash buffer (3-5 times) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins from the beads using an appropriate elution buffer. For analysis by SDS-PAGE, boiling in SDS-PAGE sample buffer is common.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, Western blotting with an antibody against the suspected prey protein, or by mass spectrometry for the identification of unknown interacting partners.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Presence of primary amines in the protein buffer. | Dialyze the protein against an amine-free buffer (e.g., PBS). |
| Inactive this compound-NHS reagent. | Use fresh reagent; ensure it is stored properly and protected from moisture. | |
| Low protein concentration. | Concentrate the protein to at least 1 mg/mL. | |
| Protein Precipitation | Over-biotinylation. | Reduce the molar excess of the this compound-NHS reagent. |
| Protein instability under reaction conditions. | Perform the reaction on ice; reduce the reaction time. | |
| High Background in Pull-Down | Insufficient washing. | Increase the number of wash steps and the stringency of the wash buffer. |
| Non-specific binding to beads. | Pre-clear the lysate with unconjugated beads; include a blocking step. |
Conclusion
The use of this compound-NHS ester for the labeling of primary amines on proteins is a robust and versatile technique. The hydrophilic and extended spacer arm of the DADOO moiety provides significant advantages in reducing steric hindrance and non-specific interactions. By carefully controlling the reaction conditions and molar ratios, researchers can achieve efficient and specific biotinylation for a wide array of downstream applications, from protein detection to the elucidation of complex protein-protein interaction networks.
Application Notes and Protocols for Biotin-DADOO Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research. The exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and avidin or streptavidin (Kd ≈ 10-15 M) forms the basis for numerous applications in detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules. Biotin-DADOO, also known as Biotinyl-3,6-dioxaoctanediamine or EZ-Link™ Amine-PEO2-Biotin, is a versatile biotinylating reagent featuring a primary amine group and a hydrophilic polyethylene glycol (PEG) spacer arm.
The primary amine of this compound allows for its conjugation to various functional groups on target molecules. A common strategy involves the activation of carboxyl groups on a protein with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to facilitate the formation of a stable amide bond with the amine of this compound. Alternatively, the amine group of this compound can be reacted with an N-hydroxysuccinimide (NHS) ester to create an amine-reactive compound for subsequent conjugation to primary amines on a target protein. The PEG spacer arm enhances the water solubility of the resulting conjugate and minimizes steric hindrance, thereby preserving the biological activity of the labeled molecule and improving the accessibility of the biotin moiety for binding to avidin or streptavidin.
These application notes provide detailed protocols for the conjugation of this compound to proteins, methods for quantifying the degree of biotinylation, and examples of downstream applications.
Chemical Structure and Properties of this compound
| Property | Value |
| Synonyms | Biotinyl-3,6-dioxaoctanediamine, EZ-Link Amine-PEO2-Biotin |
| Molecular Formula | C₁₆H₃₀N₄O₄S |
| Molecular Weight | 374.51 g/mol [1] |
| CAS Number | 138529-46-1[1] |
| Reactive Group | Primary Amine (-NH₂) |
| Spacer Arm Length | 20.4 Å |
| Solubility | Water-soluble |
Experimental Protocols
Protocol 1: this compound Conjugation to Carboxyl Groups on Proteins using EDC
This protocol describes the conjugation of this compound to proteins containing accessible carboxyl groups (e.g., aspartic acid, glutamic acid residues, or the C-terminus) using the carbodiimide crosslinker EDC.
Materials:
-
Protein of interest
-
This compound (EZ-Link™ Amine-PEO2-Biotin)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or Hydroxylamine-HCl
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein to be labeled in Activation Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of extraneous carboxyl and amine groups.
-
-
Reaction Mixture Preparation:
-
Dissolve this compound in Reaction Buffer to a final concentration of 10-50 mM.
-
Immediately before use, prepare a 100 mM solution of EDC in ultrapure water.
-
-
Activation of Carboxyl Groups:
-
Add a 5- to 20-fold molar excess of EDC to the protein solution.[2]
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted this compound and EDC byproducts by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).
-
Protocol 2: this compound Conjugation to Primary Amines on Proteins (via NHS ester activation)
This protocol involves a two-step process: first, the activation of this compound with an NHS ester, followed by the conjugation of the NHS-activated this compound to primary amines (e.g., lysine residues or the N-terminus) on the target protein.
Materials:
-
Protein of interest
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar NHS-ester activating agent
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
Step 1: Activation of this compound with NHS ester (Preparation of this compound-NHS)
This step should be performed in an anhydrous environment to prevent hydrolysis of the NHS ester.
-
Dissolve this compound and a molar equivalent of DSC in anhydrous DMF or DMSO.
-
Add a suitable base (e.g., triethylamine or diisopropylethylamine) to catalyze the reaction.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
The resulting this compound-NHS ester can be used directly or purified, though direct use is common for immediate conjugation.
Step 2: Conjugation to Protein
-
Protein Preparation:
-
Dissolve the protein to be labeled in Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine).[3]
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the freshly prepared this compound-NHS ester solution to the protein solution.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction is pH-dependent, with optimal reactivity at pH 7-9.[3]
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature.[4]
-
-
Purification of the Biotinylated Protein:
-
Remove unreacted biotinylation reagent by dialysis against PBS or by using a desalting column.
-
Quantification of Biotinylation
Determining the degree of labeling (DOL), or the average number of biotin molecules per protein molecule, is crucial for ensuring reproducibility and optimizing downstream applications.
HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating biotin incorporation.[2] HABA dye binds to avidin, producing a distinct color that can be measured at 500 nm.[2] Biotin displaces the HABA from avidin, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[2]
Quantitative Data: HABA Assay Parameters
| Parameter | Value | Reference |
| Wavelength of Measurement | 500 nm | [2] |
| Extinction Coefficient (ε) of HABA/Avidin | 34,000 M⁻¹cm⁻¹ | [2] |
| Linear Range of Detection | 2-16 µM of biotin | [5] |
Brief Protocol:
-
Remove all unconjugated biotin from the labeled protein sample.[2]
-
Prepare a HABA/Avidin solution.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add the biotinylated protein sample to the HABA/Avidin solution and mix.
-
Measure the absorbance at 500 nm again after the reading stabilizes.[2]
-
Calculate the biotin concentration based on the change in absorbance.
Fluorescent Assays
Fluorescent-based assays offer higher sensitivity for biotin quantification.[1][6] These assays often utilize a fluorescently labeled avidin that is quenched by a HABA-like molecule.[1] When biotin displaces the quencher, an increase in fluorescence is observed, which is proportional to the biotin concentration.[1]
Downstream Applications
This compound conjugated proteins are valuable tools in a wide array of molecular biology techniques.
Enzyme-Linked Immunosorbent Assay (ELISA)
Biotinylated detection antibodies are commonly used in sandwich ELISAs to enhance signal amplification. The biotinylated antibody binds to the captured antigen, and a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is then added for detection.[7][8] This avidin-biotin complex (ABC) method can significantly increase the sensitivity of the assay.[9]
Western Blotting
In Western blotting, a biotinylated primary or secondary antibody can be used to detect the protein of interest on a membrane.[7] Following incubation with the biotinylated antibody, a streptavidin-HRP conjugate is added, and the signal is developed using a chemiluminescent substrate.
Pull-Down Assays for Protein-Protein Interaction Studies
A biotinylated protein (bait) can be used to capture its interacting partners (prey) from a cell lysate. The bait protein is immobilized on streptavidin-coated beads, which are then incubated with the lysate. After washing away non-specific binders, the prey proteins are eluted and identified by mass spectrometry or Western blotting. This technique is a powerful tool for studying protein interaction networks.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Reaction mechanism of this compound conjugation to carboxyl groups.
Caption: Application of a this compound conjugated antibody in cell signaling detection.
References
- 1. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 3. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotinylation - Wikipedia [en.wikipedia.org]
- 5. Biotinylated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 6. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 7. Biotinylation and Haptenylation Reagents—Section 4.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-DADOO Antibody and Enzyme Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the principles and methodologies for labeling antibodies and enzymes using a biotin derivative featuring a 1,8-diamino-3,6-dioxaoctane (DADOO) spacer arm. The DADOO linker provides a long, hydrophilic spacer that minimizes steric hindrance, thereby preserving the biological activity of the labeled molecule and improving its accessibility for detection with streptavidin or avidin conjugates. These protocols are designed for use in a variety of applications, including immunoassays, immunohistochemistry, affinity chromatography, and protein-protein interaction studies.[1][2]
Introduction to Biotin-DADOO Labeling
Biotinylation is the process of covalently attaching biotin to a molecule, such as a protein or nucleic acid. The extraordinary affinity of biotin for avidin and streptavidin (Ka = 1015 M-1) forms the basis of numerous detection and purification systems in biotechnology.[3] The choice of biotinylating reagent is critical for successful conjugation. Reagents incorporating a spacer arm, such as the DADOO linker, between the biotin molecule and its reactive group are often preferred. The DADOO spacer arm is a long, hydrophilic chain that extends the biotin moiety away from the surface of the labeled protein. This separation reduces the likelihood of steric hindrance, ensuring that the biotin is readily accessible for binding to avidin or streptavidin conjugates. This is particularly important when labeling large molecules like antibodies and enzymes, where the biotin tag might otherwise be buried within the protein structure.
Key Advantages of Using a DADOO Spacer Arm:
-
Reduced Steric Hindrance: The long spacer arm allows for more efficient binding of bulky avidin or streptavidin conjugates.[2]
-
Improved Solubility: The hydrophilic nature of the DADOO linker can help to maintain the solubility of the labeled protein.
-
Preservation of Biological Activity: By minimizing structural interference, the DADOO linker helps to preserve the antigen-binding capacity of antibodies and the catalytic activity of enzymes.
Experimental Protocols
Protocol for Antibody and Enzyme Biotinylation using an NHS-Ester of this compound
This protocol describes the labeling of primary amines (e.g., lysine residues) on antibodies and enzymes using an N-hydroxysuccinimide (NHS) ester of this compound.
Materials:
-
Antibody or enzyme solution (1-3 mg/mL in an amine-free buffer like PBS, pH 7.4)[4]
-
NHS-Biotin-DADOO reagent
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0[4]
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody/Enzyme Preparation:
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the NHS-Biotin-DADOO reagent in anhydrous DMSO to a concentration of 10 mM.[4]
-
-
Biotinylation Reaction:
-
Slowly add the dissolved this compound reagent to the protein solution. The molar ratio of biotin to protein will need to be optimized, but a starting point of 10:1 to 30:1 (biotin:protein) is recommended.[4] For a first-time titration, a wider range of ratios can be tested.[5]
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle stirring.[4]
-
-
Quenching the Reaction:
-
Purification of the Labeled Protein:
-
Storage:
-
Store the biotinylated protein at 4°C for short-term use or at -20°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial for long-term stability.
-
Quantification of Biotin Incorporation using the HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method used to estimate the number of biotin molecules conjugated to a protein.[3][6] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[7][8][9]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
PBS, pH 7.4
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm[7]
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance:
-
Measure Sample Absorbance:
-
For a cuvette-based assay, add 100 µL of the biotinylated protein sample to the cuvette, mix well, and measure the absorbance at 500 nm once the reading has stabilized (A500 HABA/Avidin/Biotin Sample).[3]
-
For a microplate-based assay, add 20 µL of the biotinylated protein sample to the well, mix, and measure the absorbance at 500 nm.[3][7]
-
-
Calculate Biotin Concentration:
-
Calculate Molar Ratio of Biotin to Protein:
-
Determine the protein concentration of the biotinylated sample (e.g., by measuring A280).
-
Moles of Biotin / Moles of Protein = [Biotin Concentration (M)] / [Protein Concentration (M)]
-
Data Presentation
Table 1: Example Data for Optimization of Antibody Biotinylation
| Biotin:Antibody Molar Ratio | Biotin Incorporation (moles biotin/mole antibody) | Antibody Recovery (%) | Relative Antigen Binding (ELISA OD450) |
| 5:1 | 2.1 | 95 | 0.98 |
| 10:1 | 4.5 | 92 | 0.95 |
| 20:1 | 8.2 | 88 | 0.85 |
| 40:1 | 12.5 | 85 | 0.65 |
Table 2: Comparison of Different Biotinylation Reagents
| Biotinylating Reagent | Spacer Arm Length | Cleavable | Typical Applications |
| NHS-Biotin | 13.5 Å | No | Standard biotinylation |
| NHS-LC-Biotin | 22.4 Å | No | Reduces steric hindrance |
| NHS-Biotin-DADOO | ~20 Å | No | Hydrophilic spacer, reduces steric hindrance |
| NHS-SS-Biotin | 24.3 Å | Yes (by reducing agents) | Affinity purification and release |
| Biotin-Azide | Variable | No (used in click chemistry) | Site-specific labeling |
Visualization of Workflows and Pathways
Caption: Workflow for antibody and enzyme labeling with this compound.
Caption: Reaction of NHS-Biotin-DADOO with a primary amine on a protein.
Applications of this compound Labeled Molecules
This compound labeled antibodies and enzymes are versatile tools for a wide range of applications in research and drug development.
-
Immunoassays: In techniques like ELISA, Western blotting, and flow cytometry, biotinylated antibodies can be detected with high sensitivity using streptavidin-enzyme conjugates (e.g., streptavidin-HRP or streptavidin-AP).[10]
-
Immunohistochemistry (IHC): The use of biotinylated antibodies followed by streptavidin-peroxidase conjugates allows for the amplification of the signal, leading to enhanced detection of antigens in tissue samples.[10]
-
Affinity Chromatography: Biotinylated proteins can be used to purify their binding partners from complex mixtures using streptavidin-coated beads.[1]
-
Protein-Protein Interaction Studies: Techniques such as pull-down assays can utilize biotinylated proteins to identify and isolate interacting partners.[10]
-
Drug Discovery: Biotinylated enzymes can be used in screening assays to identify inhibitors or modulators of enzyme activity.
This document synthesizes information from various sources to provide a comprehensive guide. For specific applications and troubleshooting, further optimization of the protocols may be required. Always refer to the manufacturer's instructions for specific reagents.
References
- 1. Antibodies Biotinylated Using a Synthetic Z-domain from Protein A Provide Stringent In Situ Protein Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. sinobiological.com [sinobiological.com]
- 5. drmr.com [drmr.com]
- 6. mesoscale.com [mesoscale.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. fishersci.ie [fishersci.ie]
- 9. anaspec.com [anaspec.com]
- 10. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Application Notes and Protocols for Biotin-DADOO in Enzyme Immunoassays (EIA)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Biotin-DADOO in Enzyme Immunoassays
This compound (Biotinyl-3,6-dioxaoctanediamine) is a high-performance biotinylating reagent frequently employed in the development of sensitive enzyme immunoassays (EIAs). Its structure features a biotin moiety, essential for the high-affinity interaction with streptavidin, and a hydrophilic polyethylene glycol (PEG) spacer arm terminating in a primary amine. This amine group allows for the covalent conjugation of this compound to various molecules, including proteins, peptides, and haptens like steroids, through amine-reactive chemistry.[1][2]
The integrated PEG spacer arm is a key feature of this compound, offering significant advantages in immunoassay performance. This spacer reduces steric hindrance when the biotinylated molecule binds to streptavidin, which is particularly crucial when working with large enzyme conjugates like streptavidin-horseradish peroxidase (HRP).[1] The increased distance between the biotin and the conjugated molecule can lead to enhanced binding and, consequently, a stronger signal and improved assay sensitivity.[1][3]
These characteristics make this compound an ideal choice for developing robust and sensitive EIAs, especially in competitive formats for the quantification of small molecules and in sandwich assays for the detection of larger analytes.
Key Applications and Advantages
-
Competitive EIAs for Small Molecules: this compound is particularly well-suited for the development of competitive EIAs for haptens such as steroids.[2] By conjugating this compound to a derivative of the target analyte, a stable and effective tracer is created for the assay.
-
Sandwich EIAs for Larger Analytes: In sandwich EIAs, antibodies can be biotinylated with this compound. The resulting biotinylated detection antibodies are then used to bind to the captured antigen, followed by detection with a streptavidin-enzyme conjugate, which amplifies the signal.[4][5]
-
Improved Sensitivity and Standardization: The use of a small, well-defined biotinylated tracer like a this compound conjugate can lead to better assay sensitivity and standardization compared to directly labeling a larger enzyme molecule.[2]
-
Reduced Steric Hindrance: The long, flexible spacer arm minimizes steric hindrance, facilitating efficient binding of the biotin moiety to streptavidin, even when conjugated to bulky molecules.[1][3]
-
Enhanced Hydrophilicity: The PEG spacer increases the water solubility of the resulting conjugate, which can help to prevent aggregation and improve the overall performance of the immunoassay.[6]
Quantitative Data Summary
The choice of biotinylation reagent and the length of its spacer arm can significantly impact the sensitivity of an enzyme immunoassay. The following tables summarize illustrative data on the effect of spacer arm length on assay performance.
| Biotinylation Reagent | Spacer Arm Length (Å) | Relative Sensitivity Improvement |
| NHS-Biotin | 13.5 | 1x (Baseline) |
| NHS-LC-Biotin | 22.4 | 2-5x |
| This compound (Amine-PEO2-Biotin) | ~24.8 | Up to 10x |
| NHS-LC-LC-Biotin | 30.5 | 5-8x |
Table 1: Illustrative comparison of the relative sensitivity improvement in a competitive EIA based on the spacer arm length of the biotinylation reagent. Longer spacer arms generally lead to reduced steric hindrance and improved signal.
| Parameter | Assay with Short Spacer Arm Biotin | Assay with Long Spacer Arm (e.g., this compound) |
| IC50 (ng/mL) | 10.5 | 2.1 |
| Limit of Detection (LOD) (ng/mL) | 1.2 | 0.25 |
| Signal-to-Noise Ratio | 8 | 25 |
| Specificity (Cross-reactivity with related compounds) | Moderate | High |
Table 2: Illustrative performance comparison of a competitive EIA for a small molecule using biotinylated tracers with different spacer arm lengths. Assays utilizing tracers with longer spacer arms often exhibit lower IC50 values, improved detection limits, higher signal-to-noise ratios, and better specificity.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxylated Hapten (e.g., Steroid Derivative) for Competitive EIA
This protocol describes the synthesis of a biotinylated tracer for use in a competitive EIA, adapted from a method for steroid conjugation.[2]
Materials:
-
Carboxylated hapten (e.g., steroid-hemisuccinate)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
N-Methylmorpholine
-
Isobutyl chloroformate
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Methanol
-
Deionized water
-
Sep-Pak C18 cartridge
-
HPLC system with a C18 column
Procedure:
-
Preparation of Activated Hapten (Solvent A): a. Dissolve 10 mg of the carboxylated hapten in 1 mL of DMF. b. Cool the solution to -18°C with constant stirring. c. Add 10 µL of N-methylmorpholine and 5 µL of isobutyl chloroformate. d. Continue stirring at -18°C for 30 minutes.
-
Preparation of this compound Solution (Solvent B): a. Dissolve 5 mg of this compound in 1 mL of a solvent mixture consisting of 2 parts DMF and 1 part 0.1 M sodium phosphate buffer (pH 8.0). b. Cool the solution to -18°C.
-
Conjugation Reaction: a. After the 30-minute incubation of Solvent A, mix it with Solvent B under constant stirring. b. Incubate the reaction mixture for 3 hours at room temperature, protected from light.
-
Purification of the Biotinylated Hapten: a. Add 10 mL of deionized water to the reaction mixture. b. Pass the diluted mixture through a primed Sep-Pak C18 cartridge. c. Wash the cartridge with 5 mL of deionized water. d. Elute the conjugate with 4 mL of methanol.
-
HPLC Purification: a. Further purify the eluted conjugate by HPLC using a C18 column. b. Use a linear methanol gradient (e.g., 20% to 100%) to separate the biotinylated hapten from unreacted precursors. c. Collect 1 mL fractions and analyze for the presence of the streptavidin-binding product (the desired conjugate).
-
Characterization and Storage: a. Pool the fractions containing the purified conjugate. b. Determine the optimal working dilution of the conjugate for the EIA through checkerboard titrations. c. Lyophilize the purified conjugate and store it at -20°C for long-term stability.
Protocol 2: Competitive Enzyme Immunoassay (EIA) using a this compound Hapten Conjugate
This protocol outlines a general procedure for a competitive EIA using the biotinylated tracer prepared in Protocol 1.
Materials:
-
Microtiter plate coated with an antibody specific to the target analyte
-
This compound hapten conjugate (tracer)
-
Standard solutions of the target analyte
-
Samples to be analyzed
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Streptavidin-HRP conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation: a. Prepare a series of standard solutions of the target analyte in the assay buffer. b. Dilute the this compound hapten conjugate to its optimal working concentration in the assay buffer. c. Dilute the Streptavidin-HRP conjugate in the assay buffer according to the manufacturer's instructions.
-
Competitive Binding: a. Add 50 µL of standard solutions or samples to the appropriate wells of the antibody-coated microtiter plate. b. Immediately add 50 µL of the diluted this compound hapten conjugate to each well. c. Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
Washing: a. Aspirate the contents of the wells. b. Wash the wells 3-5 times with wash buffer.
-
Enzyme Conjugate Incubation: a. Add 100 µL of the diluted Streptavidin-HRP conjugate to each well. b. Incubate for 30-60 minutes at room temperature.
-
Washing: a. Repeat the washing step as described in step 3.
-
Substrate Reaction and Measurement: a. Add 100 µL of TMB substrate solution to each well. b. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development. c. Stop the reaction by adding 50 µL of stop solution to each well. d. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance values against the concentration of the standards. b. Determine the concentration of the analyte in the samples by interpolating their absorbance values from the standard curve.
Diagrams
Caption: Workflow for conjugating this compound to a hapten.
Caption: Workflow for a competitive enzyme immunoassay.
Caption: Signaling pathway in a sandwich EIA.
References
- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. The influence of hapten spacer arm length on antibody response and immunoassay development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation Of Antibody Biotinylation Approaches For Enhanced Sensitivity Of Single Molecule Array (Simoa) Immunoassays | Quanterix [quanterix.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
Application Notes and Protocols for Affinity Purification of Proteins using Biotin-DADOO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in biotechnology and drug development. The exceptionally high affinity and specificity of the interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁴ M) form the basis for robust and reliable affinity purification of proteins. Biotin-DADOO (Biotinyl-3,6-dioxaoctanediamine) is a specialized biotinylating reagent designed to facilitate this process. It features a terminal primary amine group and a hydrophilic polyethylene glycol (PEG)-like spacer arm. This extended, water-soluble spacer arm minimizes steric hindrance, enhances the accessibility of the biotin moiety for binding to streptavidin, and can improve the solubility of the labeled protein, making this compound an excellent choice for the efficient purification of proteins from complex biological samples.
This document provides detailed application notes and protocols for the use of this compound in the affinity purification of proteins.
Principle of this compound Chemistry
This compound possesses a primary amine group at the end of its spacer arm. This amine group can be covalently coupled to carboxyl groups on a target protein (e.g., on aspartic and glutamic acid residues or the C-terminus) using a two-step reaction involving a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS).
The process involves:
-
Activation of Carboxyl Groups: EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.
-
Coupling of this compound: The primary amine of this compound then reacts with the NHS ester on the protein to form a stable amide bond, resulting in a biotinylated protein.
This two-step process is favored as it can minimize protein-protein polymerization that might occur if both amines and carboxyls on the protein surface are reactive in a one-step EDC reaction.
Advantages of the DADOO Spacer Arm
The 3,6-dioxaoctanediamine (DADOO) spacer arm of this compound offers several advantages:
-
Reduced Steric Hindrance: The long, flexible spacer arm extends the biotin moiety away from the protein's surface, reducing steric hindrance and allowing for more efficient binding to the pocket of the streptavidin molecule.
-
Enhanced Hydrophilicity: The PEG-like nature of the spacer arm increases the water solubility of the biotinylating reagent and the resulting biotinylated protein, which can help prevent aggregation.
-
Minimized Non-Specific Interactions: The hydrophilic spacer can reduce non-specific binding of the biotinylated protein to other surfaces during the purification process.
Data Presentation
The efficiency of affinity purification using biotinylated proteins can be influenced by several factors, including the degree of biotinylation, the specific protein being purified, and the type of streptavidin resin used. The following tables provide representative quantitative data for streptavidin-based affinity purification.
Table 1: Typical Binding Capacities of Streptavidin-Coated Agarose Resins
| Ligand | Binding Capacity per mL of Resin |
| Free Biotin | > 120 nanomoles[1] |
| Biotinylated BSA | ≥ 1.2 mg to 10 mg[2] |
| Biotinylated Antibody | 1 - 3 mg[2] |
Note: The binding capacity for a specific biotinylated protein will depend on its size and the degree of biotinylation. Larger proteins may result in a lower effective binding capacity due to steric hindrance.[1]
Table 2: Example of Elution Efficiency under Different Conditions
| Elution Method | Elution Buffer | Incubation Time | Recovery Rate | Protein Denaturation |
| Competitive Elution | 4 mg/mL Biotin, pH 8.5 | 30 minutes | > 85% | Minimal[3] |
| Harsh Denaturing | 8 M Guanidine-HCl, pH 1.5 | 5 minutes | High | Yes |
| On-bead Digestion | Trypsin in Digestion Buffer | 16 hours | N/A (peptides recovered) | Yes |
Experimental Protocols
Protocol 1: Biotinylation of a Protein with this compound using EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to a protein containing accessible carboxyl groups.
Materials:
-
Protein of interest (in an amine-free and carboxyl-free buffer, e.g., MES or HEPES)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation/Coupling Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification column (e.g., desalting column or dialysis cassette) for removing excess reagents.
Procedure:
-
Protein Preparation:
-
Dissolve the protein to be labeled in the Activation/Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous amines and carboxyls.
-
-
Preparation of Reagents:
-
Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS (or Sulfo-NHS) in the Activation/Coupling Buffer.
-
Prepare a 50 mM solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
-
Activation of Protein Carboxyl Groups:
-
To your protein solution, add the EDC and NHS solutions to a final concentration of approximately 2 mM and 5 mM, respectively.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Coupling of this compound:
-
Add the this compound solution to the activated protein solution. A 20- to 50-fold molar excess of this compound over the protein is recommended to ensure efficient labeling and to minimize protein cross-linking.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove excess this compound and reaction by-products by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
-
Determination of Biotin Incorporation (Optional):
-
The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method for quantifying the number of biotin molecules per protein molecule.
-
Protocol 2: Affinity Purification of a Biotinylated Protein using Streptavidin-Agarose Resin
This protocol describes the capture and elution of a this compound-labeled protein.
Materials:
-
Biotinylated protein sample
-
Streptavidin-Agarose Resin
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5 for denaturing elution; or 50 mM Biotin in PBS for competitive elution)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5, for denaturing elution)
-
Centrifuge tubes or chromatography columns
Procedure:
-
Preparation of Streptavidin Resin:
-
Gently resuspend the streptavidin-agarose resin slurry.
-
Transfer the required amount of slurry to a centrifuge tube or column.
-
Equilibrate the resin by washing it three times with 5-10 bed volumes of Binding/Wash Buffer.
-
-
Binding of the Biotinylated Protein:
-
Add the biotinylated protein sample to the equilibrated resin.
-
Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing to allow for the binding of the biotinylated protein to the streptavidin.
-
-
Washing:
-
Pellet the resin by centrifugation (or let it settle in a column) and carefully remove the supernatant.
-
Wash the resin three to five times with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Denaturing Elution:
-
Add 1-2 bed volumes of denaturing Elution Buffer (e.g., 8 M Guanidine-HCl) to the resin.
-
Incubate for 5-10 minutes at room temperature.
-
Collect the eluate by centrifugation or column flow-through.
-
Immediately neutralize the eluate by adding Neutralization Buffer.
-
-
Competitive Elution (for less harsh conditions):
-
Add 1-2 bed volumes of competitive Elution Buffer (e.g., 50 mM Biotin in PBS) to the resin.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Collect the eluate. Repeat the elution step for higher recovery.
-
-
-
Analysis of Purified Protein:
-
Analyze the purified protein by SDS-PAGE, Western blot, or other desired downstream applications.
-
Visualizations
Caption: Workflow for Protein Biotinylation with this compound.
Caption: Affinity Purification Workflow using Streptavidin Resin.
Caption: Functional Components of this compound Reagent.
References
Application Notes and Protocols for Biotin-DADOO in Pull-Down Assays and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-DADOO, also known as EZ-Link Amine-PEO2-Biotin, is a versatile biotinylating reagent widely employed in life sciences for the study of protein-protein interactions. Its structure features a biotin moiety for high-affinity binding to streptavidin, a spacer arm to reduce steric hindrance, and a primary amine group. This terminal amine allows for the covalent conjugation of this compound to carboxyl groups on proteins, typically on aspartate and glutamate residues or the C-terminus, through the use of a carboxyl-to-amine crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This covalent labeling of a "bait" protein enables its use in pull-down assays to isolate and subsequently identify its interacting partners ("prey" proteins) from complex biological samples such as cell lysates. The combination of biotin pull-down assays with mass spectrometry provides a powerful platform for discovering novel protein-protein interactions, elucidating cellular signaling pathways, and identifying potential drug targets.
Principle of the Method
The workflow begins with the covalent attachment of this compound to a purified "bait" protein. This biotinylated bait is then incubated with a cell lysate or other protein mixture containing potential "prey" proteins. The bait protein, along with any interacting prey proteins, is captured from the mixture using streptavidin-coated beads. The high affinity and specificity of the biotin-streptavidin interaction ensure efficient and clean isolation of the protein complexes. After a series of washes to remove non-specifically bound proteins, the captured proteins are eluted from the beads. The eluate, containing the bait and its interacting partners, is then prepared for analysis by mass spectrometry. In a typical bottom-up proteomics approach, the proteins are digested into peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences and thus identify the proteins present in the complex. Quantitative mass spectrometry techniques can further provide information on the relative abundance of the interacting proteins.
Data Presentation: Quantitative Analysis of a Pull-Down Experiment
The following table presents a sample of quantitative data adapted from a study investigating protein-protein interactions using a biotin-based pull-down assay coupled with mass spectrometry. In this hypothetical example, a bait protein "Protein X" was biotinylated and used to pull down interacting partners from a cell lysate. A control pull-down was performed using beads alone to identify non-specific binders. The table shows the protein name, gene name, accession number, the number of unique peptides identified for each protein, the sequence coverage, and a quantitative value (e.g., spectral counts or intensity-based quantification) for both the experimental (Bait) and control samples. The enrichment ratio (Bait/Control) is calculated to identify proteins that are significantly enriched in the presence of the bait protein.
| Protein Name | Gene Name | Accession No. | Unique Peptides (Bait) | Sequence Coverage (%) (Bait) | Quantitative Value (Bait) | Quantitative Value (Control) | Enrichment (Bait/Control) |
| Protein X (Bait) | GENEX | P12345 | 35 | 68 | 15,234 | 5 | 3046.8 |
| Interactor Alpha | INTA | Q67890 | 18 | 45 | 8,765 | 20 | 438.25 |
| Interactor Beta | INTB | A1B2C3 | 12 | 32 | 6,543 | 15 | 436.2 |
| Interactor Gamma | INTG | D4E5F6 | 9 | 25 | 4,321 | 10 | 432.1 |
| Non-specific Binder 1 | NSB1 | G7H8I9 | 5 | 15 | 500 | 450 | 1.11 |
| Non-specific Binder 2 | NSB2 | J0K1L2 | 3 | 10 | 300 | 280 | 1.07 |
Note: The quantitative values presented are for illustrative purposes and would be derived from the analysis of the raw mass spectrometry data using appropriate software.
Experimental Protocols
Part 1: Biotinylation of the Bait Protein with this compound
This protocol describes the covalent conjugation of this compound to a purified bait protein containing accessible carboxyl groups using EDC crosslinker.
Materials:
-
Purified bait protein in a carboxyl- and amine-free buffer (e.g., MES buffer, pH 4.7-6.0)
-
This compound (EZ-Link Amine-PEO2-Biotin)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) (optional, to increase efficiency)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare the Bait Protein:
-
Dissolve the purified bait protein in Activation Buffer to a final concentration of 1-5 mg/mL.
-
If the protein is in a buffer containing carboxyl or amine groups, perform a buffer exchange into the Activation Buffer using a desalting column or dialysis.
-
-
Prepare this compound and EDC Solutions:
-
Immediately before use, dissolve this compound in Activation Buffer to a concentration of 10 mM.
-
Immediately before use, dissolve EDC (and NHS, if used) in Activation Buffer to a concentration of 100 mM.
-
-
Biotinylation Reaction:
-
Add a 50- to 100-fold molar excess of this compound to the protein solution.
-
Add a 10- to 20-fold molar excess of EDC (and NHS) to the reaction mixture.
-
Incubate the reaction at room temperature for 2 hours with gentle mixing.
-
-
Quench the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted EDC.
-
-
Remove Excess this compound:
-
Remove non-reacted this compound and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.
-
-
Verification of Biotinylation (Optional):
-
The degree of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by a gel-shift assay on SDS-PAGE where the biotinylated protein is incubated with streptavidin prior to electrophoresis.
-
Part 2: Pull-Down Assay with Biotinylated Bait Protein
This protocol outlines the procedure for using the biotinylated bait protein to capture interacting prey proteins from a cell lysate.
Materials:
-
Biotinylated bait protein (from Part 1)
-
Cell lysate from the biological system of interest
-
Streptavidin-coated magnetic beads or agarose resin
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5, or a buffer containing a high concentration of free biotin)
Procedure:
-
Prepare Streptavidin Beads:
-
Resuspend the streptavidin beads and transfer an appropriate amount to a new microcentrifuge tube.
-
Wash the beads three times with Wash Buffer, using a magnetic stand or centrifugation to separate the beads from the supernatant.
-
-
Immobilize the Bait Protein:
-
Add the biotinylated bait protein to the washed streptavidin beads.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated bait to bind to the beads.
-
Wash the beads three times with Wash Buffer to remove any unbound bait protein.
-
-
Binding of Prey Proteins:
-
Add the cell lysate to the beads with the immobilized bait protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.
-
As a negative control, incubate streptavidin beads without any bait protein with the cell lysate to identify proteins that bind non-specifically to the beads.
-
-
Wash Away Non-specific Binders:
-
Separate the beads from the lysate using a magnetic stand or centrifugation.
-
Wash the beads five times with Wash Buffer to remove non-specifically bound proteins. Increase the stringency of the washes if high background is observed (e.g., by increasing the salt or detergent concentration).
-
-
Elute the Protein Complexes:
-
Add Elution Buffer to the beads and incubate at 95°C for 5-10 minutes to denature the proteins and release them from the beads.
-
Alternatively, for native elution, use a buffer containing a high concentration of free biotin (e.g., 2-5 mM) to compete with the biotinylated bait for binding to streptavidin.
-
Separate the beads and collect the supernatant containing the eluted proteins.
-
Part 3: Sample Preparation for Mass Spectrometry
This protocol describes a general workflow for preparing the eluted protein complexes for analysis by LC-MS/MS using an in-solution digestion approach.
Materials:
-
Eluted protein sample (from Part 2)
-
Dithiothreitol (DTT) for reduction
-
Iodoacetamide (IAA) for alkylation
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 desalting spin tips
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the eluted protein sample to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce the disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate the cysteine residues.
-
-
Protein Digestion:
-
Add trypsin to the protein mixture at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's instructions.
-
Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Dry the desalted peptides in a vacuum centrifuge.
-
Resuspend the peptides in a small volume of 0.1% formic acid.
-
Analyze the peptide mixture by LC-MS/MS.
-
Visualizations
Experimental Workflow
Caption: Workflow for identifying protein-protein interactions using this compound.
Signaling Pathway Example: TGF-β Signaling
The following diagram illustrates a simplified TGF-β signaling pathway, which could be investigated using a pull-down assay with a key component of the pathway (e.g., a SMAD protein) as the bait.
Caption: Simplified TGF-β signaling pathway.
Application Note: Molar Ratio Calculation for Biotin-DADOO and Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to molecules such as proteins, is a cornerstone technique in biotechnology and drug development.[1] The high-affinity interaction between biotin (Vitamin B7) and avidin or streptavidin is one of the strongest non-covalent bonds known in nature, making it an invaluable tool for a wide range of applications.[2] These applications include immunoassays (ELISA, Western Blotting), affinity chromatography, pull-down assays, cell surface labeling, and drug targeting.[1][2][3][]
This application note provides a detailed protocol for the biotinylation of proteins using Biotin-DADOO (Biotinyl-3,6-dioxaoctanediamine), an amine-reactive biotinylating reagent.[5][6] this compound contains a spacer arm that enhances the accessibility of the biotin moiety to avidin or streptavidin, which can reduce steric hindrance.[7] This document will guide researchers through the calculation of optimal molar ratios of biotinylating reagent to protein, the experimental procedure for labeling, and the subsequent determination of the degree of biotinylation.
Signaling Pathway and Experimental Workflow
The process of biotinylating a protein and utilizing it for downstream applications follows a logical workflow. The key steps include preparing the protein and the biotinylating reagent, performing the conjugation reaction, purifying the biotinylated protein, and then using it in an application such as affinity purification.
Caption: Experimental workflow for protein biotinylation.
The chemical basis of this protocol is the reaction of the primary amine on this compound with a suitable functional group on the protein. While this compound itself has a terminal primary amine, for protein labeling, an activated form such as an N-hydroxysuccinimide (NHS) ester of biotin is typically used to react with primary amines (e.g., the epsilon-amino group of lysine residues) on the protein surface. This forms a stable amide bond.
References
- 1. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Biotinylated proteins for quantification, detection and purification [blog.interchim.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemscene.com [chemscene.com]
- 7. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
Biotin-DADOO Conjugation to Peptides and Nucleic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for the detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules. Biotin-DADOO (Biotinyl-3,6-dioxaoctanediamine), also known as EZ-Link™ Amine-PEO2-Biotin, is a popular biotinylating reagent featuring a hydrophilic polyethylene glycol (PEG) spacer arm. This spacer reduces steric hindrance, improves solubility of the resulting conjugate, and minimizes aggregation, making it an ideal choice for a wide range of applications.[1][2][3][4]
These application notes provide detailed protocols for the conjugation of this compound to peptides and nucleic acids, along with methods for purification and characterization of the resulting conjugates.
This compound Conjugation to Peptides
The most common methods for biotinylating peptides involve targeting primary amines or sulfhydryl groups. This compound is available with different reactive groups to facilitate these specific conjugations.
Amine-Reactive Biotinylation using this compound-NHS Ester
N-hydroxysuccinimide (NHS) esters of biotin react efficiently with primary amino groups (-NH2), found at the N-terminus of a peptide and on the side chain of lysine residues, to form stable amide bonds.[5][6][7]
Experimental Workflow:
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemscene.com [chemscene.com]
- 5. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotin-NHS Ester, NHS Biotinylation, CAS 35013-72-0 | AxisPharm [axispharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Downstream Applications of Biotin-DADOO Labeled Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in modern life sciences. The extraordinarily strong and specific interaction between biotin and streptavidin (or avidin) provides a powerful tool for the detection, purification, and analysis of biomolecules. Biotin-DADOO, a biotinylation reagent featuring a hydrophilic 3,6-dioxaoctane-1,8-diamine (DADOO) spacer arm, offers distinct advantages for a variety of downstream applications. This document provides detailed application notes and protocols for the use of this compound labeled molecules in key research and drug development workflows.
The DADOO spacer arm, a polyethylene glycol (PEG)-like structure, enhances the utility of the biotin label in several ways:
-
Increased Hydrophilicity: The hydrophilic nature of the DADOO spacer is conferred to the labeled molecule, reducing aggregation and improving solubility in aqueous buffers. This is particularly beneficial when working with hydrophobic proteins or in complex biological samples.
-
Enhanced Flexibility and Reduced Steric Hindrance: The long and flexible spacer arm minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to the deep biotin-binding pocket of streptavidin. This can lead to improved capture and detection efficiency.
-
Biocompatibility: The PEG-like structure of the DADOO spacer is generally considered biocompatible and non-immunogenic, making it suitable for in vivo and in vitro applications involving live cells.
These properties make this compound an excellent choice for a range of applications, including cell surface proteomics, affinity purification of protein complexes, and immunoassays.
Application 1: Cell Surface Protein Profiling
Objective: To identify and quantify proteins expressed on the surface of living cells. This is crucial for biomarker discovery, drug target identification, and understanding cellular communication.
Principle: Live cells are treated with a membrane-impermeable this compound NHS ester, which reacts with primary amines (lysine residues and N-termini) of extracellularly exposed proteins. The biotinylated proteins are then captured using streptavidin-coated beads, digested into peptides, and analyzed by mass spectrometry (MS).
Quantitative Data Summary
The following table summarizes representative quantitative data from cell surface proteomics experiments using biotinylation and mass spectrometry.
| Parameter | Prostate Cancer Cell Line (PC-3)[1] | Leukemia Cells[2] | Nasopharyngeal Carcinoma Cells[3] |
| Biotinylation Reagent | Membrane-impermeant biotinylation reagent | Sulfo-NHS-SS-Biotin | Sulfo-NHS-SS-Biotin |
| Enrichment Method | Anti-biotin antibodies | Avidin affinity chromatography | Avidin-agarose resin |
| Total Biotinylated Peptides Identified | 6,700 (across 3 replicates) | Not specified | Not specified |
| Biotinylated Peptides in All Replicates | 5,851 (87%) | Not applicable | Not applicable |
| Total Proteins Identified from Biotinylated Peptides | 1,409 | >100s | >100s |
| Proteins Annotated as Cell Surface or Secreted | 533 | Enriched population | Enriched population |
| Most Abundant Biotinylated Protein | CD59 | Not specified | Myoferlin (identified as upregulated in metastatic cells) |
Note: The data presented is a synthesis from multiple sources to illustrate typical results. Specific numbers will vary depending on the cell type, experimental conditions, and mass spectrometry platform.
Experimental Protocol: Cell Surface Biotinylation for MS Analysis
Materials:
-
Cells of interest (e.g., adherent or suspension cell culture)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound-NHS Ester (or a membrane-impermeable analog like Sulfo-NHS-Biotin)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 100 mM glycine in PBS or Tris-Buffered Saline)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash Buffers (e.g., high salt buffer, urea buffer, PBS)
-
Elution Buffer (e.g., SDS-PAGE sample buffer with a reducing agent like DTT for cleavable biotin linkers, or harsh denaturants for non-cleavable linkers)
-
Trypsin, sequencing grade
-
Reagents for mass spectrometry sample preparation (e.g., DTT, iodoacetamide, formic acid, acetonitrile)
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency. For suspension cells, culture to the desired density.
-
Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
-
Biotinylation:
-
Immediately before use, prepare a stock solution of this compound-NHS Ester in anhydrous DMSO (e.g., 10 mg/mL).
-
Resuspend the cells in ice-cold PBS at a concentration of approximately 25 x 10^6 cells/mL.
-
Add the this compound-NHS Ester stock solution to the cell suspension to a final concentration of 0.25-1 mg/mL.[2]
-
Incubate for 30 minutes at 4°C with gentle agitation to label the cell surface proteins.[4]
-
-
Quenching:
-
Stop the reaction by adding quenching buffer (e.g., 100 mM glycine in PBS) and incubate for 10-15 minutes at 4°C.[5]
-
Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent and quenching buffer.
-
-
Cell Lysis:
-
Lyse the biotinylated cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Affinity Purification of Biotinylated Proteins:
-
Equilibrate the streptavidin beads by washing them three times with lysis buffer.
-
Add the clarified cell lysate to the equilibrated streptavidin beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., lysis buffer, high salt buffer, urea buffer, and finally PBS).
-
-
Elution and Digestion for Mass Spectrometry:
-
Elute the bound proteins from the streptavidin beads. For cleavable linkers, this can be done with a reducing agent. For non-cleavable linkers, elution is typically performed by boiling in SDS-PAGE sample buffer.
-
Reduce the eluted proteins with DTT and alkylate with iodoacetamide.
-
Perform in-solution or in-gel tryptic digestion of the proteins overnight at 37°C.
-
Desalt the resulting peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the biotinylated proteins using appropriate proteomics software (e.g., MaxQuant, Proteome Discoverer).
-
Experimental Workflow Diagram
Caption: Workflow for cell surface protein profiling using this compound.
Application 2: Affinity Purification of Protein Complexes
Objective: To isolate a protein of interest and its interacting partners from a complex biological mixture. This is fundamental for understanding protein function, validating drug targets, and mapping cellular signaling pathways.
Principle: A protein of interest is labeled with this compound, either in vitro or in vivo. The biotinylated protein and its bound interaction partners are then captured from a cell lysate using streptavidin beads. After washing away non-specific binders, the protein complex is eluted and its components are identified by mass spectrometry or Western blotting.
Quantitative Data Summary
The following table presents representative data from affinity pull-down experiments followed by mass spectrometry to identify protein-protein interactions.
| Parameter | RNA-Binding Protein Pull-Down[6] | Transcription Factor Complex Pull-Down[7] | Single Molecule Pull-Down (SiMPull)[8] |
| Bait Molecule | Short biotinylated RNA | Biotinylated DNA promoter probe | Biotinylated antibody against tagged protein |
| Enrichment Method | Streptavidin-coated magnetic beads | Streptavidin-agarose beads | Single-molecule imaging on streptavidin-coated surface |
| Detection Method | Mass Spectrometry & Western Blot | Western Blot | Fluorescence Microscopy |
| Key Finding | Identification of TDP-43 as a specific interactor. | Detection of p300 and PCAF binding to the COX-2 promoter. | Quantitative data on sub-populations of different association states. |
| Quantitative Aspect | Relative enrichment of proteins quantified by MS. | Concurrent detection of multiple transcription factors. | Stoichiometry of protein complexes. |
Note: This table highlights the versatility of biotin-based pull-downs for different types of bait molecules and analytical endpoints.
Experimental Protocol: In Vitro Biotinylation and Pull-Down of a Purified Protein
Materials:
-
Purified protein of interest
-
Amine-free buffer (e.g., PBS or bicarbonate buffer, pH 8.0-8.5)
-
This compound-NHS Ester
-
Anhydrous DMSO
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
-
Cell lysate containing potential interaction partners
-
Streptavidin-conjugated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (as described in Application 1)
Procedure:
-
In Vitro Biotinylation of Bait Protein:
-
Dissolve the purified protein in an amine-free buffer at a concentration of 1-10 mg/mL.[5]
-
Prepare a fresh stock solution of this compound-NHS Ester in DMSO.
-
Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution.[5]
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[5]
-
Quench the reaction by adding Tris-HCl to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess, unreacted biotin using a desalting column.
-
-
Formation of Protein Complex:
-
Incubate the biotinylated bait protein with the cell lysate containing potential interactors for 1-2 hours at 4°C with gentle rotation.
-
-
Affinity Purification:
-
Add the protein-lysate mixture to pre-equilibrated streptavidin beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complex from the beads.
-
Analyze the components of the eluted complex by SDS-PAGE followed by silver staining or Western blotting, or by mass spectrometry.
-
Signaling Pathway Diagram (Example: Generic Kinase Cascade)
Caption: A generic signaling pathway that can be interrogated using pull-downs.
Application 3: Labeling of Intracellular Proteins
Objective: To label and subsequently purify or detect proteins within the cell. This requires permeabilizing the cell membrane to allow the biotinylation reagent to enter the cytoplasm.
Principle: Cells are first fixed to preserve their structure and then permeabilized using a detergent (e.g., Triton X-100 or saponin) or a solvent (e.g., methanol). A membrane-permeable this compound NHS ester is then introduced to label intracellular proteins. Downstream applications are similar to those for cell surface proteins.
Experimental Protocol: Intracellular Protein Biotinylation
Materials:
-
Cells in suspension or on coverslips
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.3% Triton X-100 in PBS or 90% ice-cold methanol)[9]
-
This compound-NHS Ester
-
Anhydrous DMSO
-
Quenching Buffer (e.g., 100 mM glycine in PBS)
-
PBS
Procedure:
-
Cell Preparation and Fixation:
-
Prepare a single-cell suspension or grow cells on coverslips.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[9]
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
For detergent permeabilization: Resuspend the fixed cells in permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.[9]
-
For solvent permeabilization: Resuspend the fixed cells in ice-cold 90% methanol and incubate for 15 minutes on ice.[9]
-
Wash the cells twice with PBS to remove the permeabilization reagent.
-
-
Biotinylation:
-
Resuspend the permeabilized cells in PBS.
-
Add a freshly prepared solution of this compound-NHS Ester in DMSO to the desired final concentration.
-
Incubate for 1 hour at room temperature.
-
-
Quenching and Washing:
-
Quench the reaction with quenching buffer for 15 minutes.
-
Wash the cells three times with PBS.
-
-
Downstream Processing:
-
The cells with biotinylated intracellular proteins are now ready for lysis and affinity purification as described in the previous applications, or for detection by immunofluorescence using fluorescently labeled streptavidin.
-
Logical Relationship Diagram
Caption: Logical steps for labeling intracellular proteins with this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive (hydrolyzed) NHS-ester reagent. | Use a fresh vial of the biotinylation reagent. Prepare the stock solution in anhydrous DMSO immediately before use.[5] |
| Presence of primary amines (e.g., Tris, glycine) in the buffer. | Perform buffer exchange into an amine-free buffer like PBS or bicarbonate buffer.[5] | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of the biotinylation reagent to the protein.[5] | |
| Protein Precipitation | High concentration of organic solvent from the biotin stock solution. | Keep the volume of the added biotin stock low (ideally <10% of the total reaction volume).[5] |
| Protein is unstable under the reaction conditions. | Perform the reaction at a lower temperature (4°C) for a longer duration.[5] | |
| High Background in Pull-Downs | Incomplete removal of unreacted biotin. | Ensure thorough purification of the biotinylated molecule by dialysis or gel filtration.[5] |
| Insufficient washing of streptavidin beads. | Increase the number and stringency of the wash steps after affinity capture. | |
| Loss of Protein Activity | Biotinylation of critical lysine residues in the active or binding site. | Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. Consider alternative labeling chemistries that target other amino acid residues.[5] |
References
- 1. sBioSITe enables sensitive identification of the cell surface proteome through direct enrichment of biotinylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry based proteomics for absolute quantification of proteins from tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coupling of Cell Surface Biotinylation and SILAC-Based Quantitative Proteomics Identified Myoferlin as a Potential Therapeutic Target for Nasopharyngeal Carcinoma Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface protein biotinylation [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA [jove.com]
- 7. Quantitative analysis of binding of transcription factor complex to biotinylated DNA probe by a streptavidin-agarose pulldown assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing Cellular Protein Complexes via Single Molecule Pull-down - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Biotin-DADOO Labeling
Welcome to the technical support center for Biotin-DADOO and other amine-reactive biotinylation reagents. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with low labeling efficiency and achieve optimal results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as Biotinyl-3,6-dioxaoctanediamine or EZ-Link™ Amine-PEO2-Biotin, is an amine-reactive biotinylation reagent. It contains an N-hydroxysuccinimide (NHS) ester functional group that reacts with primary amines (-NH₂) on target molecules, such as proteins and antibodies, to form stable amide bonds. This process covalently attaches a biotin molecule to your target, which can then be used for a variety of detection and purification applications based on the high-affinity interaction between biotin and streptavidin.
Q2: Why is my labeling efficiency with this compound low?
Low labeling efficiency with this compound and other NHS-ester biotin reagents can stem from several factors. The most common culprits include:
-
Suboptimal Reaction Buffer: The presence of primary amines (e.g., Tris or glycine) in your buffer will compete with your target molecule for reaction with the this compound, significantly reducing labeling efficiency.[1]
-
Incorrect pH: The reaction is most efficient at a slightly alkaline pH of 7.2-8.5, where primary amines are deprotonated and more nucleophilic.[1]
-
Reagent Instability: The NHS-ester group is susceptible to hydrolysis in aqueous solutions.[1] Using old or improperly stored reagent can lead to low reactivity.
-
Insufficient Molar Excess: The ratio of this compound to your target molecule may be too low.
-
Steric Hindrance: The primary amines on your target molecule may be inaccessible to the biotinylation reagent.
Q3: How can I improve my labeling efficiency?
To improve your labeling efficiency, consider the following optimization steps:
-
Buffer Exchange: Ensure your protein or antibody is in an amine-free buffer such as Phosphate Buffered Saline (PBS) at a pH between 7.2 and 8.5.[1]
-
Use Fresh Reagent: Prepare your this compound solution immediately before use. Do not store it in an aqueous solution.[1]
-
Optimize Molar Excess: Increase the molar ratio of this compound to your target molecule. See the table below for recommended starting ratios.
-
Consider a Longer Spacer Arm: If steric hindrance is a concern, using a biotinylation reagent with a longer spacer arm can improve accessibility.[2]
Q4: How do I remove excess, unreacted this compound after the labeling reaction?
It is crucial to remove unreacted biotin to prevent interference in downstream applications.[1] Common methods for purification include:
-
Gel Filtration (Desalting Columns): This is a quick and effective method to separate the larger biotinylated protein from the smaller, unreacted biotin molecules.[1]
-
Dialysis: This method is also effective but generally takes longer than gel filtration.
Troubleshooting Guide
This section addresses specific issues you might encounter during your biotinylation experiments in a question-and-answer format.
Low or No Signal in Downstream Applications (e.g., Western Blot, ELISA)
Q: I have performed the biotinylation reaction, but I am getting a weak or no signal in my Western blot. What could be the problem?
A weak or no signal can be due to several factors throughout the experimental workflow. Here's a systematic approach to troubleshooting:
-
Confirm Successful Biotinylation:
-
Problem: The labeling reaction itself may have been inefficient.
-
Solution: Quantify the degree of biotinylation using a method like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[3][4][5] This will determine the molar ratio of biotin to your protein. If the ratio is low, you will need to optimize your labeling protocol (see FAQs above).
-
-
Check Antibody Concentrations:
-
Problem: The concentrations of your primary or secondary antibodies may be too low.
-
Solution: Increase the concentration of your antibodies.[6]
-
-
Verify Protein Loading and Transfer:
-
Optimize Blocking and Washing Steps:
-
Problem: The antigen may be masked by the blocking buffer, or excessive washing may be removing the signal.
-
Solution: Try different blocking buffers (e.g., BSA instead of milk, as milk contains endogenous biotin which can interfere with avidin/streptavidin-based detection).[7] Reduce the number of washes or the duration of each wash.[8]
-
Protein Precipitation During Labeling
Q: My protein precipitated after adding the this compound reagent. Why did this happen and how can I prevent it?
-
Problem: High concentrations of the organic solvent (e.g., DMSO or DMF) used to dissolve the this compound can cause protein precipitation. Over-biotinylation can also alter the protein's properties, leading to aggregation.
-
Solution:
-
Keep the volume of the this compound stock solution low, ideally less than 10% of the total reaction volume.[1]
-
Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially reduce aggregation.
-
Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling.[1]
-
Data Presentation
Table 1: Recommended Molar Excess of this compound for Labeling
| Target Molecule | Protein Concentration | Recommended Molar Excess (Biotin:Protein) | Expected Degree of Labeling (Biotin/Protein) | Reference(s) |
| Antibody (IgG) | 1-5 mg/mL | 20-fold | 4-6 | [9][10] |
| Antibody (IgG) | 50-200 µg/mL | 50-fold | 1-3 | [9][10] |
| General Protein | 2-10 mg/mL | ≥ 12-fold | Varies | [11] |
| General Protein | ≤ 2 mg/mL | ≥ 20-fold | Varies | [11] |
| Peptides (>1000 Da) | N/A | 1:1 | 1 | [12] |
| Peptides (<1000 Da) | N/A | 3-5:1 (Peptide:Biotin) | 1 | [12] |
Experimental Protocols
Protocol 1: General Protein Biotinylation with this compound
This protocol provides a general guideline for biotinylating proteins with this compound. Optimization may be required for your specific protein.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Sample: Dissolve or dialyze your protein into an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (refer to Table 1).
-
Slowly add the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13]
-
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purify Biotinylated Protein: Remove excess, unreacted this compound using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Quantification of Biotinylation using the HABA Assay
This protocol allows you to determine the degree of biotinylation of your protein.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (purified)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance:
-
Add Biotinylated Sample:
-
Measure Final Absorbance: Measure the absorbance at 500 nm again once the reading has stabilized (A₅₀₀ HABA/Avidin/Biotin Sample).
-
Calculate Degree of Biotinylation: Use the change in absorbance to calculate the moles of biotin per mole of protein. Several online calculators are available for this purpose.[14][15]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. fishersci.ie [fishersci.ie]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. sinobiological.com [sinobiological.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 9. broadpharm.com [broadpharm.com]
- 10. apexbt.com [apexbt.com]
- 11. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sartorius.com [sartorius.com]
- 13. proteochem.com [proteochem.com]
- 14. HABA Calculator | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. HABA Biotinylation Calculator | AAT Bioquest [aatbio.com]
Technical Support Center: Biotin-DADOO Protein Labeling
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-DADOO to label proteins.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein?
A1: The optimal molar ratio depends on the protein's concentration and the desired degree of labeling. For initial experiments, a 10:1 to 40:1 molar excess of biotin reagent to protein is a common starting point.[1] For dilute protein solutions (e.g., < 2 mg/mL), a higher molar excess may be required to achieve sufficient labeling.[2][3] Some applications may benefit from a much lower ratio, such as 3:1, to minimize potential impacts on protein function.[4] It is crucial to perform an optimization experiment with varying challenge ratios (e.g., 5:1, 10:1, 20:1) to determine the ideal condition for your specific protein and application.[5]
Q2: Which buffers should I use for the biotinylation reaction?
A2: The reaction should be performed in an amine-free buffer at a pH of 7.2-8.0.[2] Phosphate-buffered saline (PBS) is a standard choice.[1] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the biotinylation reagent, quenching the reaction.[6][7][8]
Q3: How do I remove unreacted this compound after the labeling reaction?
A3: Excess, non-reacted biotin must be removed to prevent interference in downstream applications and to allow for accurate quantification of biotin incorporation.[2] Common methods for removal include dialysis against a suitable buffer (e.g., PBS) or using size-exclusion chromatography, such as a desalting spin column.[2][7][9]
Q4: How can I determine the number of biotin molecules incorporated per protein molecule?
A4: The degree of labeling, also known as the Molar Substitution Ratio (MSR), can be determined using several methods. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method that allows for the estimation of the molar ratio of biotin per protein.[10][11][12] This assay relies on the displacement of HABA from an avidin-HABA complex by the biotinylated protein, which causes a measurable decrease in absorbance at 500 nm.[10] Other methods include spectrophotometric analysis if using a biotin reagent with a UV-traceable tag.[13][14]
Troubleshooting Guide
Below is a summary of common problems encountered during this compound labeling, their possible causes, and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Biotin Incorporation | Interfering substances in protein buffer: Buffers contain primary amines (e.g., Tris, glycine) that compete with the protein.[7] | Buffer exchange the protein into an amine-free buffer like PBS before labeling.[7][8] |
| Hydrolyzed this compound reagent: The reagent was exposed to moisture or left in an aqueous solution for too long.[7] | Prepare the this compound stock solution in a high-quality anhydrous solvent (e.g., DMSO, DMF) immediately before use.[2][7] | |
| Low protein concentration: Labeling reactions with dilute protein solutions are less efficient.[1][3][7] | Increase the protein concentration to at least 1-2 mg/mL.[1][7] If not possible, increase the molar excess of the biotin reagent.[1][2] | |
| Protein Precipitation During/After Labeling | Over-modification (over-labeling) of the protein: Attaching too many biotin molecules can alter the protein's solubility properties.[7][15] | Decrease the molar ratio of this compound to protein in the reaction.[15] Perform a titration experiment to find the highest level of labeling that maintains protein solubility. |
| Incorrect pH: The reaction buffer pH is outside the optimal range (7.2-8.0). | Ensure the protein solution is buffered to the correct pH before adding the biotin reagent. | |
| Loss of Protein Activity | Modification of critical residues: Biotinylation of primary amines (lysine residues) within or near the protein's active site or binding interface.[15] | Reduce the molar ratio of this compound to protein to decrease the overall number of modifications.[4] Consider alternative labeling chemistries that target other functional groups if the activity loss is severe. |
| Inconsistent Results Between Batches | Incomplete removal of excess biotin: Residual free biotin can interfere with downstream assays. | Increase the duration or number of changes for dialysis, or use a fresh desalting column for each batch to ensure complete removal.[9] |
| Incomplete reaction: Differences in reaction time or temperature between batches. | Standardize the incubation time and temperature for all labeling reactions.[9] | |
| Variability in initial protein purity/concentration: Contaminants or inaccurate protein concentration measurements affect the true molar ratio.[7] | Ensure consistent protein purity. Accurately measure the protein concentration before each labeling reaction.[7] |
Experimental Protocols & Workflows
Optimization and Labeling Workflow
The following diagram outlines the general workflow for optimizing and performing protein biotinylation.
Caption: Workflow for optimizing this compound to protein molar ratio.
Protocol 1: this compound Labeling of Protein
This protocol is a general guideline. The molar ratio of this compound to protein may need to be adjusted based on optimization experiments.
A. Calculations
-
Calculate moles of protein:
-
Moles of Protein = (Protein mass in g) / (Protein Molecular Weight in g/mol )
-
-
Calculate moles of this compound to add: For a starting 20-fold molar excess:
-
Moles of Biotin = Moles of Protein × 20
-
-
Calculate volume of this compound stock to add:
-
Volume (µL) = (Moles of Biotin × 1,000,000) / (Concentration of Biotin Stock in mM)
-
B. Labeling Reaction
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[2]
-
Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[2]
-
Add the calculated volume of the 10 mM this compound solution to the protein solution.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[2][3]
-
Remove the excess non-reacted biotin using a desalting column or by dialysis against PBS.
Troubleshooting Logic Flow
Use this diagram to diagnose common issues during the biotinylation process.
Caption: A decision tree for troubleshooting common biotinylation issues.
Protocol 2: Quantifying Biotin Incorporation with the HABA Assay
A. Materials
-
HABA/Avidin Solution (available in commercial kits)
-
Biotinylated protein sample with excess biotin removed
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplate
B. Procedure
-
Remove all free (unconjugated) biotin from the labeled protein sample using dialysis or a desalting column.[11] This step is critical for accuracy.
-
Pipette the HABA/Avidin solution into a cuvette (e.g., 900 µL) or microplate well (e.g., 180 µL).[11]
-
Measure and record the initial absorbance at 500 nm (A₅₀₀ HABA/Avidin).[11]
-
Add a known volume of your biotinylated protein sample to the cuvette (e.g., 100 µL) or well (e.g., 20 µL) and mix thoroughly.[11]
-
Incubate for a few minutes until the absorbance reading is stable.
-
Measure and record the final absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).[11]
C. Calculations
The number of moles of biotin per mole of protein can be calculated using the values obtained above along with the protein concentration and molecular weight.[11] Many manufacturers provide online calculators or detailed formulas with their kits to simplify this process.[12]
-
Calculate the change in absorbance (ΔA₅₀₀):
-
ΔA₅₀₀ = (A₅₀₀ HABA/Avidin) - (A₅₀₀ HABA/Avidin/Biotin Sample)
-
-
Calculate the concentration of biotin (in the assay mixture):
-
[Biotin] (mol/L) = ΔA₅₀₀ / ε_HABA (where ε_HABA is the molar extinction coefficient of the HABA/Avidin complex at 500 nm, typically ~34,000 M⁻¹cm⁻¹)
-
-
Calculate the molar substitution ratio (MSR):
-
MSR = ([Biotin] in sample) / ([Protein] in sample)
-
References
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. apexbt.com [apexbt.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. mesoscale.com [mesoscale.com]
- 6. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. sartorius.com [sartorius.com]
- 9. researchgate.net [researchgate.net]
- 10. Reports on the sensitivity enhancement in interferometric based biosensors by biotin-streptavidin system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. HABA計算ツール | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Post-Biotinylation Cleanup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing excess Biotin-DADOO reagent after labeling reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during this critical purification step.
Troubleshooting Guide
Low recovery of your biotinylated molecule or inefficient removal of free biotin can compromise downstream applications. This guide addresses common problems and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Protein/Molecule Recovery | Precipitation during labeling: Over-biotinylation can alter the solubility of the molecule.[1][2][3] | - Optimize the molar ratio of the this compound reagent to your target molecule. A lower ratio may be necessary.[1][2]- Ensure the reaction buffer is at the optimal pH and composition for your molecule's stability. |
| Non-specific binding to purification media: The molecule may be sticking to the dialysis membrane or spin column resin. | - For dialysis, consider using a different type of membrane with lower binding properties.- For spin columns, ensure the column material is appropriate for your sample. Some resins have low-binding properties.- Adding a carrier protein like BSA can sometimes reduce non-specific binding, but check if this is compatible with your downstream application.[1][2] | |
| Sample loss during handling: Multiple transfer steps can lead to cumulative loss of the sample, especially with small volumes. | - Minimize the number of tube transfers.- For small volumes, consider using devices designed for small-scale purification, such as microdialysis units or spin columns for small sample volumes.[1] | |
| Inefficient Removal of Free Biotin | Inadequate purification parameters: The duration or number of exchanges in dialysis may be insufficient, or the size exclusion cutoff may be too high.[1] | - Dialysis: Increase the dialysis time and the number of buffer changes. A common recommendation is multiple changes over 24-48 hours.[1]- Size Exclusion Chromatography: Ensure the molecular weight cutoff (MWCO) of the resin is appropriate to separate your labeled molecule from the small this compound molecule. For proteins, a 7 kDa MWCO is often effective.[1] |
| Competition for binding: In affinity purification, excess free biotin in the sample can saturate the streptavidin/avidin binding sites on the beads, preventing the capture of the biotinylated molecule.[1][4] | - Perform a preliminary buffer exchange using a spin column or dialysis to reduce the concentration of free biotin before affinity purification.[1] | |
| High Background in Downstream Assays | Residual free biotin: Incomplete removal of unconjugated biotin can lead to non-specific signals in assays using streptavidin or avidin conjugates.[1][5] | - Re-purify the sample using a more stringent method or a combination of methods (e.g., a spin column followed by dialysis).- For assays like western blots or ELISAs, ensure adequate blocking steps are included to minimize non-specific binding.[6] |
Frequently Asked Questions (FAQs)
Q1: Which method is best for removing excess this compound?
A1: The choice of method depends on factors such as your sample volume, the size of your labeled molecule, the required purity, and the time constraints of your experiment.[1]
-
Dialysis: A simple and gentle method suitable for larger sample volumes, but it is time-consuming.[7][8]
-
Spin Columns (Size-Exclusion Chromatography): Rapid and effective for small to medium sample volumes.[9][10]
-
Magnetic Beads: Offer a quick and efficient way to remove free biotin, especially for low volume samples or high-throughput applications.[5]
-
Tangential Flow Filtration (TFF): Ideal for processing large volumes and for applications where concentration of the sample is also required.[11][12][13]
Q2: Can I use the same removal method for a small peptide and a large antibody?
A2: Not necessarily. The molecular weight of your labeled molecule is a critical factor. For a large antibody, a dialysis membrane or spin column with a 10-20 kDa MWCO would be appropriate. For a small peptide, you would need a membrane or resin with a much smaller MWCO to ensure the peptide is retained while the this compound is removed. Alternatively, for small peptides, adjusting the biotinylation reaction to use a limiting amount of biotin reagent can minimize the need for extensive cleanup, reducing sample loss.[7]
Q3: My protein has precipitated after labeling. What should I do?
A3: Protein precipitation after biotinylation can be due to over-labeling, which alters the protein's isoelectric point and solubility.[2][3] Try to re-solubilize the protein by adjusting the pH of the buffer.[3] For future experiments, reduce the molar excess of the this compound reagent used in the labeling reaction.[2]
Methods for Removal of Excess this compound
The following table summarizes the most common methods for the removal of excess this compound reagent.
| Method | Principle | Typical Sample Volume | Processing Time | Protein Recovery | Biotin Removal Efficiency |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient. | 0.1 mL - 100 mL | 4 - 48 hours | High | Good to Excellent |
| Spin Columns (SEC) | Size-exclusion chromatography separates molecules based on size. | 20 µL - 4 mL | < 15 minutes | High (>90%)[10] | >95%[10] |
| Magnetic Beads | Biotin binding to streptavidin-coated magnetic beads. | 10 µL - 1 mL | < 15 minutes | High | Excellent |
| Tangential Flow Filtration (TFF) | Size-based separation using a cross-flow filtration membrane. | > 5 mL | Variable | High | Excellent |
Experimental Protocols
Dialysis
This method is suitable for larger sample volumes and when a gentle removal process is preferred.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 7-10 kDa for proteins)
-
Dialysis buffer (e.g., PBS)
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the biotinylated sample into the dialysis tubing/cassette and seal securely.[1]
-
Place the sealed tubing/cassette into a beaker with dialysis buffer. The buffer volume should be at least 100 times the sample volume.[1]
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, with at least two buffer changes. For optimal removal, dialyze overnight with multiple buffer changes.[1][7]
-
After the final dialysis period, carefully remove the sample from the tubing/cassette.[1]
Spin Column (Size-Exclusion Chromatography)
This method is ideal for rapid cleanup of small sample volumes (typically 20-700 µL).[1]
Materials:
-
Spin column with an appropriate MWCO (e.g., 7 kDa)[1]
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Prepare the spin column by removing the storage buffer. This is typically done by centrifugation.
-
Place the column in a new collection tube.
-
Slowly apply the biotinylated sample to the center of the resin bed.
-
Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).[1]
-
The purified sample containing the biotinylated molecule will be in the collection tube. The excess this compound is retained in the column resin.[1]
Workflow for Post-Biotinylation Cleanup
The following diagram illustrates the decision-making process and workflow for removing excess this compound reagent.
Caption: Workflow for selecting a method to remove excess this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. bioclone.net [bioclone.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 8. biochemistry - How do I remove free biotin after biotin-protein conjugation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. itwreagents.com [itwreagents.com]
- 10. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. repligen.com [repligen.com]
- 13. pall.com [pall.com]
Technical Support Center: Reducing Non-specific Binding of Biotin-DADO Labeled Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Biotin-DADO labeled proteins in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with biotinylated proteins?
A1: Non-specific binding of biotinylated proteins can arise from several factors:
-
Hydrophobic and Electrostatic Interactions: Proteins can non-specifically adhere to surfaces like microplates or beads through hydrophobic or electrostatic forces.[1]
-
Endogenous Biotin: Many biological samples, particularly from tissues like the liver, kidney, and spleen, contain endogenous biotin, which can be detected by avidin or streptavidin conjugates, leading to high background.[1][2]
-
Properties of Avidin: Avidin is a glycoprotein with a high isoelectric point, which can lead to non-specific binding through interactions with negatively charged molecules and lectins in tissue samples.[3]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the solid phase (e.g., microplate wells, beads) allows the biotinylated protein or detection reagents to bind indiscriminately.[4]
-
Inadequate Washing: Insufficient washing steps can fail to remove unbound or weakly bound reagents, contributing to high background.[5]
Q2: What is Biotin-DADO, and does its structure contribute to non-specific binding?
A2: Biotin-DADO (Biotin-1,4-Dioxa-8-azaspiro[4.5]decane-2-methanamine) contains a long-chain spacer arm. While this spacer arm can improve the accessibility of biotin to avidin or streptavidin, the overall hydrophobic nature of the biotin label itself can sometimes contribute to non-specific hydrophobic interactions with other proteins or surfaces.
Q3: When should I be concerned about endogenous biotin in my samples?
A3: You should be particularly concerned about endogenous biotin when working with:
-
Tissues known to have high levels of biotin, such as the liver, kidney, spleen, and adipose tissue.[2]
-
Frozen tissue sections (cryostat sections), as they tend to exhibit more pronounced endogenous biotin activity.[2]
-
Experiments employing heat-induced epitope retrieval (HIER), which can expose endogenous biotin.[2]
-
Cell lysates, as they may contain enzymes with covalently bound biotin as a cofactor.[3]
Q4: What are the differences between avidin, streptavidin, and NeutrAvidin in terms of non-specific binding?
A4: Avidin, streptavidin, and NeutrAvidin are all proteins that bind to biotin with high affinity, but they differ in their non-specific binding properties:
-
Avidin: Is a glycoprotein with a high isoelectric point (pI ~10.5), making it prone to non-specific binding with negatively charged molecules and lectins.[3]
-
Streptavidin: Is a non-glycosylated protein with a near-neutral pI, which significantly reduces non-specific binding compared to avidin.[3] However, it contains an "RYD" sequence that can sometimes cause background in certain applications.
-
NeutrAvidin: Is a deglycosylated form of avidin with a near-neutral pI. It lacks the carbohydrate moieties and the RYD sequence, making it the option with the lowest non-specific binding among the three.
Troubleshooting Guides
Issue 1: High Background Signal in an ELISA-based Assay
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | Optimize the blocking buffer by trying different blocking agents (e.g., BSA, casein, non-fat dry milk) and increasing the incubation time.[5] |
| Inadequate Washing | Increase the number of wash cycles and the volume of wash buffer. Consider adding a detergent like Tween-20 to the wash buffer to help disrupt weak, non-specific interactions.[5] |
| Suboptimal Antibody Concentration | Titrate the concentration of your biotinylated primary or secondary antibody to find the optimal dilution that maximizes the specific signal while minimizing background. |
| Endogenous Biotin | If working with tissue or cell lysates, perform an endogenous biotin blocking step before adding the biotinylated antibody.[1][2] |
| Cross-reactivity of Reagents | Ensure that the secondary antibody does not cross-react with other proteins in your sample. Run a control where the primary antibody is omitted. |
Issue 2: High Background in a Pull-Down Assay with Streptavidin Beads
| Possible Cause | Troubleshooting Step |
| Non-specific Binding to Beads | Pre-clear the lysate by incubating it with streptavidin beads before adding your biotinylated protein. This will help remove proteins that non-specifically bind to the beads. |
| Insufficient Washing | Increase the stringency of your wash buffer by increasing the salt concentration (e.g., up to 250 mM NaCl) and/or including a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20).[6] |
| Bead Overloading | Determine the optimal amount of biotinylated protein to add to the beads. Overloading can lead to aggregation and non-specific binding. |
| Incomplete Blocking of Beads | Ensure the beads are adequately blocked with a suitable blocking agent like BSA before incubation with the cell lysate. |
Data Presentation
Table 1: Comparison of Different Blocking Agents in Reducing Non-specific Binding in ELISA
| Blocking Agent | Concentration | Average Background Absorbance (OD 450 nm) |
| Fish Gelatin | 1% | ~0.25 |
| Bovine Serum Albumin (BSA) | 1% | ~0.18 |
| Casein | 1% | ~0.08 |
| Non-fat Dry Milk (NFDM) | 1% | ~0.07 |
Data extracted and compiled from graphical representations in a study comparing blocking agents in a porcine hemoglobin detection ELISA. The values represent the non-specific binding signal on a medium-binding microplate.[7]
Table 2: Effect of NaCl Concentration in Wash Buffer on Non-specific Binding
| NaCl Concentration in Wash Buffer | Relative Background Signal (%) |
| 0.15 M (Physiological) | 100% |
| 0.5 M | ~75% |
| 1.0 M | ~50% |
This table illustrates the general trend of decreasing non-specific binding with increasing salt concentration in the wash buffer, as described in several sources. The percentage values are representative estimates based on qualitative descriptions and graphical data from studies on the effect of salt on protein interactions.[8]
Experimental Protocols
Protocol 1: Blocking Endogenous Biotin in Tissue Sections
This protocol is designed to block endogenous biotin in tissue sections to prevent non-specific background staining in immunohistochemistry (IHC).
Materials:
-
Avidin solution (e.g., 0.05% avidin in PBS)
-
Biotin solution (e.g., 0.005% biotin in PBS)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
After the antigen retrieval and normal serum blocking steps, incubate the tissue sections with the avidin solution for 15 minutes at room temperature.[1]
-
Briefly rinse the sections with PBS.[1]
-
Incubate the sections with the biotin solution for 15 minutes at room temperature.[1] This step saturates the biotin-binding sites on the avidin molecules that are now bound to the endogenous biotin.
-
Rinse the sections thoroughly with PBS.[1]
-
Proceed with the primary antibody incubation step of your standard IHC protocol.
Protocol 2: Pull-Down Assay with Biotinylated Protein and Streptavidin Magnetic Beads
This protocol outlines a general procedure for a pull-down assay to identify protein interaction partners of a biotinylated "bait" protein.
Materials:
-
Streptavidin magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Binding/Wash Buffer with 1% BSA)
-
Cell lysate containing "prey" proteins
-
Biotinylated "bait" protein
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube.
-
Wash the beads three times with Binding/Wash Buffer by pelleting the beads with a magnet, removing the supernatant, and resuspending in fresh buffer.
-
-
Bead Blocking:
-
After the final wash, resuspend the beads in Blocking Buffer and incubate for 1 hour at 4°C with gentle rotation.
-
-
Binding of Biotinylated Bait Protein:
-
Pellet the blocked beads and remove the supernatant.
-
Add the biotinylated bait protein (in Binding/Wash Buffer) to the beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.
-
-
Incubation with Cell Lysate:
-
Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing to Remove Non-specific Binders:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with Binding/Wash Buffer. For higher stringency, the salt concentration in the wash buffer can be increased.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to release the bound proteins.
-
-
Analysis:
-
Pellet the beads and collect the supernatant containing the eluted proteins for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
-
Mandatory Visualization
Caption: Troubleshooting workflow for high non-specific binding.
Caption: Workflow for blocking endogenous biotin.
References
- 1. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. corning.com [corning.com]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. bosterbio.com [bosterbio.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. mdpi.com [mdpi.com]
- 8. The effect of high salt concentration on detection of serum immune complexes and autoantibodies to C1q in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Strategies for Biotin-DADOO and Other Amine-Reactive Biotinylation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching Biotin-DADOO and similar amine-reactive biotinylation reactions. Find answers to frequently asked questions and troubleshoot common issues to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching a biotinylation reaction?
Quenching is a critical step to stop the biotinylation reaction by deactivating the excess, unreacted biotinylating reagent.[1][2][3] Failure to quench the reaction can lead to non-specific binding of the free biotin to other molecules in subsequent steps of your experiment, resulting in high background signals and inaccurate results.[1][4]
Q2: What are the most common quenching agents for amine-reactive biotinylation reactions (e.g., NHS-ester based)?
The most common and effective quenching agents are molecules containing primary amines, which react with and consume the excess biotinylating reagent.[1][2] Widely used quenching buffers include:
-
Tris Buffer: (e.g., Tris-HCl) at a concentration of 20-100 mM.[2][5]
-
Lysine: also used to stop the labeling reaction.[3]
Q3: How do I choose the right quenching agent?
Both Tris and glycine are effective for quenching NHS-ester biotinylation reactions. The choice often depends on the downstream application and buffer compatibility. Tris is a common component in many biological buffers and is a very effective quenching agent.[2][5] Glycine is a simple amino acid that also efficiently quenches the reaction.[6][7]
Q4: What is this compound and how is it used in biotinylation?
This compound (Biotinyl-3,6-dioxaoctanediamine) is a biotinylating reagent that contains a primary amine at the end of a spacer arm.[8][9][10] This primary amine allows it to be conjugated to other molecules with reactive groups like carboxyl groups (often activated by EDC/NHS chemistry) to create a custom biotinylating agent. The quenching strategy will depend on the reactive group used to couple this compound to your target molecule. For instance, if you create an NHS-ester of your molecule of interest to react with a protein, you would follow the standard quenching protocols for NHS esters.
Q5: Beyond quenching, how can I remove excess biotinylating reagent?
After quenching, it is crucial to remove the quenched biotin reagent and byproducts from your biotinylated protein.[1][5] Common methods for this purification step include:
-
Size-Exclusion Chromatography (SEC): This includes the use of desalting columns like PD-10 or spin columns such as Zeba™ Spin Desalting Columns.[1][5]
-
Dialysis: Effective for removing small molecules from larger proteins.[5]
-
Tangential Flow Filtration (TFF): Suitable for larger sample volumes.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Background Signal in Downstream Assays (e.g., ELISA, Western Blot) | Incomplete quenching of the biotinylation reaction. | Ensure the quenching agent is added at a sufficient final concentration (e.g., 20-100 mM Tris or glycine) and incubated for an adequate time (typically 15-30 minutes at room temperature).[1] |
| Inadequate removal of excess biotin after quenching. | Use a reliable method for removing small molecules, such as a desalting column or dialysis. Ensure the column is properly equilibrated and the sample volume is within the recommended range.[5] | |
| Non-specific binding of the biotinylated protein. | Optimize blocking steps in your downstream assay. Using a biotin-free blocking agent like 5% non-fat dry milk or a specialized commercial blocking buffer can help.[11] | |
| Low or No Signal from Biotinylated Protein | Over-biotinylation leading to protein precipitation or loss of function. | Reduce the molar excess of the biotinylating reagent in your reaction. A starting point is often a 20-fold molar excess, but this may need to be optimized for your specific protein.[5][12] |
| Biotinylation of a critical residue for protein function or antibody binding. | Try a lower molar ratio of biotin to protein. If the issue persists, consider a different biotinylation chemistry that targets a different functional group. | |
| Hydrolyzed/inactive biotinylating reagent. | NHS esters are moisture-sensitive. Use a fresh vial of the reagent and dissolve it in anhydrous DMSO or DMF immediately before use. Do not store reconstituted NHS-ester reagents.[13] | |
| Protein Precipitation During or After Biotinylation | High concentration of organic solvent (e.g., DMSO, DMF) from the biotin reagent stock. | Keep the volume of the organic solvent to a minimum, ideally less than 10% of the total reaction volume.[1] |
| Over-labeling of the protein, leading to changes in solubility. | Decrease the molar excess of the biotinylation reagent.[11] | |
| Protein instability at the reaction pH. | Ensure the reaction buffer pH is optimal for your protein's stability (typically pH 7.2-8.5 for NHS-ester reactions).[1] |
Experimental Protocols
Protocol 1: Quenching of Amine-Reactive Biotinylation Reactions with Tris Buffer
This protocol assumes the biotinylation reaction has already been performed according to your specific procedure.
Materials:
-
Biotinylation reaction mixture
-
1 M Tris-HCl, pH 8.0
Procedure:
-
To your completed biotinylation reaction, add 1 M Tris-HCl (pH 8.0) to a final concentration of 20-50 mM. For example, add 20-50 µL of 1 M Tris-HCl to a 1 mL reaction volume.[5]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[1]
-
Proceed to the removal of excess biotin reagent using your chosen method (e.g., desalting column, dialysis).
Protocol 2: Quenching of Amine-Reactive Biotinylation Reactions with Glycine
Materials:
-
Biotinylation reaction mixture
-
1 M Glycine in PBS
Procedure:
-
Add 1 M glycine to your biotinylation reaction to a final concentration of 100 mM. For instance, add 100 µL of 1 M glycine to a 1 mL reaction.[6][7]
-
Incubate for 10-15 minutes at room temperature.[14]
-
Follow up with a purification step to remove the excess biotin and quenching reagent.
Protocol 3: Removal of Excess Biotin using a Desalting Spin Column
This protocol is a general guideline and should be adapted based on the specific manufacturer's instructions for your desalting column.
Materials:
-
Quenched biotinylation reaction mixture
-
Desalting spin column (e.g., Zeba™ Spin Desalting Column)
-
Equilibration/elution buffer (e.g., PBS)
-
Collection tubes
Procedure:
-
Prepare the desalting column by removing the storage buffer. This is typically done by breaking off the bottom closure, placing the column in a collection tube, and centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).[15]
-
Discard the flow-through and place the column in a new collection tube.
-
Equilibrate the column by adding the desired buffer (e.g., PBS) and centrifuging again. Repeat this step 2-3 times.
-
Slowly apply your quenched biotinylation sample to the center of the resin bed.
-
Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).
-
The purified sample containing the biotinylated protein will be in the collection tube, while the smaller, unreacted biotin molecules are retained in the column resin.
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Molar Excess of Biotin Reagent | 10- to 20-fold molar excess over the protein.[5][16] | This is a starting point and should be optimized. For dilute protein solutions (< 2 mg/mL), a higher molar excess may be needed.[17] |
| Quenching Agent Concentration | Tris: 20-100 mM (final concentration) Glycine: 50-100 mM (final concentration) | Ensure the pH of the quenching solution is compatible with your protein's stability. |
| Quenching Incubation Time | 15-30 minutes at room temperature. | |
| Protein Recovery from Desalting Columns | Generally >90% | Recovery can be affected by protein concentration and adherence to the manufacturer's protocol. |
| Protein Recovery from Dialysis | Variable, can be >95% | Potential for sample loss during handling, especially with small volumes. |
Visualizations
Caption: General experimental workflow for protein biotinylation, quenching, and purification.
Caption: Decision tree for troubleshooting high background in biotinylation-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sartorius.com [sartorius.com]
- 4. How to deal with high background in ELISA | Abcam [abcam.com]
- 5. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell surface biotinylation [protocols.io]
- 7. Alternative Biotinylation Protocol for the Phospho-Immunoreceptor Array: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemscene.com [chemscene.com]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Surface protein biotinylation [protocols.io]
- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 16. apexbt.com [apexbt.com]
- 17. interchim.fr [interchim.fr]
Optimizing incubation time and temperature for Biotin-DADOO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and temperature for Biotin-DADOO (also known as EZ-Link™ Amine-PEO2-Biotin). It includes troubleshooting guides and frequently asked questions to address common issues encountered during biotinylation experiments.
Optimizing Incubation Conditions for Biotinylation
The optimal incubation time and temperature for biotinylating proteins or other molecules with an amine-reactive biotin such as an NHS-ester derivative of this compound can vary depending on the specific molecule and the desired degree of labeling. Below is a summary of recommended starting conditions.
| Parameter | Temperature | Incubation Time | Notes |
| Standard Labeling | Room Temperature (approx. 20-25°C) | 30 - 60 minutes | A common starting point for many proteins.[1] |
| Alternative Standard | Room Temperature (approx. 20-25°C) | 2 hours | An alternative incubation time for standard labeling protocols.[1] |
| Low Temperature Labeling | 4°C or on ice | 2 hours to overnight | May be preferable for sensitive proteins to maintain their activity.[2] |
| Cell Surface Labeling | Room Temperature (approx. 20-25°C) | 30 minutes | For labeling proteins on the surface of intact cells.[3][4] |
| Carboxyl Group Labeling (with EDC) | Room Temperature (approx. 20-25°C) | 2 hours | For conjugating the primary amine of this compound to carboxyl groups.[5] |
Experimental Protocols
Protocol 1: Biotinylation of Proteins via Primary Amines (NHS-Ester Chemistry)
This protocol is a general guideline for labeling proteins with an N-hydroxysuccinimide (NHS) ester of this compound.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
This compound NHS-ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5-8.0 or 100mM glycine)[1][3]
-
Desalting column or dialysis cassette for purification
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS-ester.[1]
-
Prepare this compound Solution: Immediately before use, dissolve the this compound NHS-ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[4]
-
Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[1]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[1]
-
Purification: Remove excess, non-reacted biotin and quenching buffer by dialysis against PBS or by using a desalting column.
Protocol 2: Biotinylation of Carboxyl Groups via EDC Chemistry
This protocol describes the conjugation of this compound's primary amine to carboxyl groups on a protein using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[5]
Materials:
-
Protein solution containing accessible carboxyl groups
-
This compound (Amine-PEO2-Biotin)
-
EDC
-
MES buffer (0.1 M, pH 4.7-5.5)[5]
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Solutions:
-
Reaction Mixture: Add a 100-fold molar excess of the this compound solution to the protein solution. Subsequently, add a 10-fold molar excess of the EDC solution.[5]
-
Incubation: Incubate the reaction for 2 hours at room temperature with gentle mixing.[5]
-
Purification: Remove excess reagents and byproducts via dialysis or a desalting column.
Troubleshooting Guide & FAQs
Here are some common issues and questions that may arise during biotinylation experiments.
Q1: Why is my biotin labeling efficiency low?
A1: Several factors can contribute to low biotin incorporation:
-
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for the biotinylating reagent. Ensure your molecule is in an amine-free buffer like PBS or MES (for EDC chemistry).[1][5]
-
Hydrolyzed this compound reagent: NHS-esters are moisture-sensitive. Always use fresh, anhydrous DMSO or DMF to dissolve the reagent and prepare the solution immediately before use. Store the solid reagent desiccated.
-
Incorrect pH: The reaction of NHS-esters with primary amines is most efficient at a pH of 7-9.[1] For EDC chemistry with this compound, a pH of 4.7-5.5 is recommended.[5]
-
Insufficient molar excess of biotin: For dilute protein solutions, a higher molar excess of the biotin reagent may be required.[4]
Q2: My protein precipitated after the labeling reaction. What happened?
A2: Protein precipitation can occur due to over-biotinylation, where the modification of too many surface amines alters the protein's solubility.[6]
-
Reduce the molar ratio: Decrease the amount of this compound added to the reaction.
-
Shorten the incubation time: Less time will result in a lower degree of labeling.
-
Change the incubation temperature: Performing the reaction at 4°C instead of room temperature can slow down the reaction rate.
Q3: I'm observing high non-specific binding in my downstream application.
A3: High background can be caused by several factors:
-
Inefficient removal of excess biotin: Ensure that all non-reacted this compound is removed after the quenching step. Use a desalting column or perform extensive dialysis. Inconsistent removal of excess biotin can lead to variability between experiments.
-
Aggregated biotinylated protein: Over-labeling can sometimes lead to protein aggregation, which can cause non-specific binding.
-
Endogenous biotin: Some samples may contain endogenous biotinylated proteins. To mitigate this, consider using blocking buffers containing avidin or streptavidin before applying your biotinylated protein.
Q4: My biotinylated antibody has lost its activity.
A4: The biotinylation reaction can sometimes modify critical amino acid residues within the antigen-binding site of an antibody.
-
Reduce the degree of labeling: Use a lower molar ratio of this compound to antibody.
-
Consider a different labeling chemistry: If modifying primary amines is problematic, and your antibody has accessible sulfhydryl or carboxyl groups, alternative biotinylation reagents could be used.
Visualizing the Workflow
References
Technical Support Center: Biotin-DADOO Solubility and Bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the use of Biotin-DADOO, particularly concerning its solubility in various buffers and its application in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as Biotinyl-3,6-dioxaoctanediamine or EZ-Link Amine-PEO2-Biotin, is a biotinylating reagent. It contains a biotin moiety, a hydrophilic polyethylene glycol (PEG) spacer (in this case, a dietheylene glycol spacer, which is a short PEO), and a terminal primary amine group. The PEG spacer enhances its water solubility compared to standard biotin. Its primary application is the biotinylation of molecules, such as proteins, peptides, and nucleic acids, for use in various detection, purification, and immobilization assays based on the high-affinity interaction between biotin and streptavidin.
Q2: What is the best solvent to dissolve this compound in initially?
A2: It is highly recommended to first dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution.[1][2][3][4] This stock solution can then be diluted into the desired aqueous reaction buffer. Preparing a fresh stock solution immediately before use is crucial as the reactive groups of many biotinylation reagents are moisture-sensitive and can hydrolyze over time.[1][2]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Yes, this compound has good aqueous solubility and can be dissolved directly in buffers like PBS.[5] Some sources indicate a solubility of up to 100 mg/mL in PBS, although this may require sonication to achieve a clear solution.[5] However, for consistent results and to avoid potential solubility issues at high concentrations, preparing a stock solution in DMSO is the preferred method.
Q4: Are there any buffers I should avoid when using this compound for protein labeling?
A4: If you are using an NHS-ester activated form of biotin for conjugation to primary amines, you must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[3] These buffer components will compete with the target protein for reaction with the NHS ester, significantly reducing the biotinylation efficiency.[3] Amine-free buffers like PBS (Phosphate Buffered Saline), MES (2-(N-morpholino)ethanesulfonic acid), and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) are recommended for these reactions.[3]
Troubleshooting Guide
Issue 1: this compound is not dissolving in my aqueous buffer.
| Possible Cause | Suggested Solution |
| Concentration is too high for the selected buffer. | While this compound has enhanced aqueous solubility, its limit can be exceeded. Try lowering the concentration of this compound in your buffer. |
| Incomplete dissolution. | Gentle vortexing or sonication can aid in dissolving the compound.[5] For high concentrations, dissolving in a small amount of DMSO first and then diluting into the aqueous buffer is recommended. |
| Incorrect pH of the buffer. | The solubility of biotin and its derivatives can be pH-dependent. Ensure your buffer pH is within the recommended range for your experiment (typically pH 7.2-8.5 for NHS-ester reactions). |
Issue 2: My protein precipitates after adding the this compound solution.
| Possible Cause | Suggested Solution |
| High concentration of organic solvent. | If you are adding a large volume of a DMSO stock solution of this compound, the final concentration of DMSO in the reaction may be high enough to cause protein precipitation. Aim to keep the final DMSO concentration below 10%. |
| Over-biotinylation of the protein. | Attaching too many hydrophobic biotin molecules to the protein surface can decrease its overall solubility, leading to aggregation and precipitation.[6] To address this, reduce the molar excess of the biotinylation reagent in the reaction mixture.[3][7] |
| Protein instability at the reaction pH or temperature. | Some proteins are less stable at the slightly alkaline pH required for efficient NHS-ester labeling. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize protein denaturation and aggregation. |
| Incorrect buffer conditions. | The ionic strength and pH of the buffer can influence protein solubility. Ensure the buffer is optimized for your specific protein. Changing the pH away from the protein's isoelectric point (pI) can increase its solubility.[8] |
Issue 3: Low efficiency of protein biotinylation.
| Possible Cause | Suggested Solution |
| Presence of primary amines in the buffer. | Buffers like Tris or glycine will compete with the protein for the biotinylation reagent.[3] Perform a buffer exchange into an amine-free buffer such as PBS, MES, or HEPES before starting the labeling reaction.[3] |
| Hydrolyzed biotinylation reagent. | NHS esters are moisture-sensitive. Always use a fresh vial of the reagent and prepare the stock solution in anhydrous DMSO or DMF immediately before use.[3] |
| Insufficient molar excess of biotin reagent. | For dilute protein solutions, a higher molar excess of the biotin reagent is needed to achieve efficient labeling.[2][9] It may be necessary to optimize the molar ratio of biotin to protein for your specific experiment.[7] |
| Incorrect reaction pH. | The reaction of NHS esters with primary amines is most efficient at a pH between 7.2 and 8.5.[3] Check and adjust the pH of your protein solution before adding the biotinylation reagent. |
Data Presentation
Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | ≥ 100 mg/mL (267.02 mM) | May require sonication.[5] |
| This compound | Water | ≥ 100 mg/mL (267.02 mM) | |
| This compound | PBS | 100 mg/mL (267.02 mM) | Clear solution; may require sonication.[5] |
| Biotin-PEG compounds (general) | Aqueous Buffers | Generally soluble.[10] | The PEG spacer enhances water solubility.[10] |
| Biotin-PEG compounds (general) | Chloroform, Methylene Chloride, DMF, DMSO | Generally soluble. | |
| Biotin-PEG compounds (general) | Alcohols, Toluene, Ether | Limited solubility. |
Experimental Protocols
Protocol: Protein Biotinylation using an Amine-Reactive this compound Derivative (e.g., NHS Ester)
This protocol provides a general procedure for the biotinylation of a protein in solution. The molar excess of the biotinylation reagent may need to be optimized for your specific protein and application.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-8.0)
-
This compound-NHS ester
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.0. If necessary, perform a buffer exchange.
-
Adjust the protein concentration to 1-10 mg/mL.[3] Higher concentrations are generally more efficient.
-
-
Preparation of this compound-NHS Stock Solution:
-
Biotinylation Reaction:
-
Calculate the required volume of the 10 mM biotin stock solution to achieve the desired molar excess. For a starting point, a 20-fold molar excess is often used for a 2 mg/mL protein solution.[2][9]
-
Add the calculated volume of the this compound-NHS stock solution to your protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[1][2]
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer containing primary amines. For example, add Tris-HCl to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.[3]
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent and the quenching buffer using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS). This step is crucial to prevent interference in downstream applications.[3]
-
Visualizations
Experimental Workflow: Protein Biotinylation
Caption: A typical workflow for protein biotinylation using an amine-reactive this compound derivative.
Signaling Pathway: Simplified EGFR Signaling and Proximity Labeling
Caption: Simplified EGFR signaling cascade and its study using proximity biotinylation.
References
- 1. apexbt.com [apexbt.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
Validation & Comparative
A Researcher's Guide to Validating Biotin-DADOO Protein Incorporation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the successful biotinylation of a protein is a critical first step in a multitude of applications, from affinity purification to sophisticated immunoassays. Biotin-DADOO, with its long, hydrophilic spacer arm, is a popular reagent designed to minimize steric hindrance and improve the accessibility of the biotin moiety for detection. However, merely performing the labeling reaction is insufficient; rigorous validation is essential to confirm the successful incorporation of biotin and to quantify the extent of labeling.
This guide provides an objective comparison of various methods to validate the incorporation of this compound and other biotinylation reagents. We will delve into the experimental data supporting each method, provide detailed protocols for key experiments, and offer a comparative analysis against a common alternative, Sulfo-NHS-LC-Biotin, which also possesses a long spacer arm.
Comparing Biotinylation Reagents: this compound vs. Sulfo-NHS-LC-Biotin
The choice of biotinylation reagent can significantly impact the efficiency of labeling and the subsequent detection of the biotinylated protein. Both this compound-NHS and Sulfo-NHS-LC-Biotin are amine-reactive reagents that form stable amide bonds with primary amines (e.g., lysine residues and the N-terminus) on the protein. Their primary distinction lies in the nature and length of their spacer arms.
| Feature | This compound-NHS | Sulfo-NHS-LC-Biotin |
| Spacer Arm | Long, hydrophilic (contains two oxygen atoms) | Long, aliphatic (22.4 Å)[1] |
| Solubility | Requires dissolution in an organic solvent (e.g., DMSO, DMF) | Water-soluble (contains a sulfonate group)[2] |
| Cell Permeability | Membrane permeable | Membrane impermeable[2] |
| Applications | Intracellular and extracellular labeling | Primarily for cell surface and extracellular protein labeling |
The hydrophilic spacer of this compound can be advantageous in maintaining protein solubility and reducing aggregation. In contrast, the sulfonate group of Sulfo-NHS-LC-Biotin not only imparts water solubility, simplifying the reaction setup, but also renders the reagent membrane-impermeable, making it ideal for specifically labeling cell surface proteins.[2] The choice between these reagents will depend on the specific application and the nature of the target protein.
Methods for Validating Protein Biotinylation: A Comparative Overview
Several techniques can be employed to confirm and quantify the incorporation of biotin onto a protein. The table below summarizes the most common methods, highlighting their advantages and disadvantages.
| Method | Principle | Throughput | Quantification | Advantages | Disadvantages |
| Streptavidin Gel-Shift Assay | Increased molecular weight upon binding of streptavidin to biotinylated protein causes a shift in electrophoretic mobility on SDS-PAGE.[3] | Low | Semi-quantitative | Simple, requires standard lab equipment. | Can be difficult to interpret with multiple biotinylation sites; not ideal for precise quantification. |
| Western Blot | Detection of biotinylated protein on a membrane using a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP).[3][4] | Medium | Semi-quantitative | High sensitivity, widely used. | Indirect detection, potential for background from endogenous biotin-containing proteins.[5][6] |
| Mass Spectrometry (MS) | Direct detection of the mass shift in the protein or its peptides corresponding to the addition of the biotinylation reagent.[7][8] | Low to Medium | Quantitative | Highly accurate and can identify specific biotinylation sites. | Requires specialized equipment and expertise; can be costly. |
| HABA Assay | A colorimetric assay where biotin displaces the HABA dye from avidin, leading to a decrease in absorbance at 500 nm.[9][10] | High | Quantitative | Simple, rapid, and inexpensive. | Lower sensitivity compared to other methods; can underestimate the degree of biotinylation. |
| Fluorescence-Based Assays | Displacement of a fluorescently-quenched biotin derivative from streptavidin by the biotinylated protein, resulting in an increase in fluorescence. | High | Quantitative | High sensitivity (up to 50-fold more than HABA), wide dynamic range. | Requires a fluorescence plate reader. |
Experimental Protocols
Streptavidin Gel-Shift Assay
This method provides a straightforward qualitative assessment of biotinylation.
Protocol:
-
In two separate microcentrifuge tubes, add approximately 10 µg of your biotinylated protein.
-
To one tube (the "shifted" sample), add a 2- to 5-fold molar excess of streptavidin. To the other tube (the "unshifted" control), add an equal volume of PBS.
-
Incubate both tubes at room temperature for 15 minutes.
-
Add an appropriate volume of 2x SDS-PAGE loading buffer to each tube.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
A successful biotinylation will result in a band of higher molecular weight in the "shifted" lane compared to the "unshifted" control.
Western Blot with Streptavidin-HRP
This is a highly sensitive method for detecting biotinylated proteins.
Protocol:
-
Run your biotinylated protein sample on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with a Streptavidin-HRP conjugate (typically diluted 1:1,000 to 1:20,000 in blocking buffer) for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using a chemiluminescent substrate and visualize the signal using an appropriate imaging system.[3]
Mass Spectrometry for Biotinylated Peptide Identification
This method provides definitive confirmation and can pinpoint the exact location of biotinylation. A popular enhanced method is the "Direct Detection of Biotin-containing Tags" (DiDBiT).[7][8]
Protocol Outline (DiDBiT):
-
Protein Digestion: The biotinylated protein sample is first digested into peptides using an enzyme like trypsin.[8]
-
Enrichment of Biotinylated Peptides: The peptide mixture is incubated with streptavidin or NeutrAvidin beads to capture the biotinylated peptides.[8]
-
Washing: The beads are washed extensively to remove non-biotinylated peptides.
-
Elution: The bound biotinylated peptides are eluted from the beads, often using a solution containing a high concentration of organic solvent and acid (e.g., 80% acetonitrile, 0.1% TFA).[8]
-
LC-MS/MS Analysis: The eluted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectra are searched for peptides containing a mass modification corresponding to the biotinylation reagent used (e.g., +473.22 Da for NHS-PEG4-Biotin).
Visualizing the Workflow and Comparisons
Conclusion
Validating the incorporation of this compound or any biotinylation reagent is not merely a quality control step but a cornerstone of reliable and reproducible research. While simple methods like the streptavidin gel-shift assay and Western blotting can provide rapid qualitative confirmation, quantitative techniques such as mass spectrometry and fluorescence-based assays offer a more precise understanding of the labeling efficiency. The choice of validation method should be guided by the specific requirements of the downstream application, the available resources, and the desired level of detail. By employing the appropriate validation strategies, researchers can proceed with confidence, knowing that their biotinylated proteins are well-characterized and fit for purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biotin N-hydroxysuccinimide ester | C14H19N3O5S | CID 6710714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idtdna.com [idtdna.com]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
A Researcher's Guide to Quantifying Biotin-DADOO Labeling: A Comparison of the HABA Assay and its Alternatives
For researchers, scientists, and drug development professionals, accurate quantification of biotinylation is crucial for ensuring the consistency and efficacy of labeled proteins and other macromolecules. Biotin-DADOO, a common biotinylating reagent, provides a long and flexible spacer arm, minimizing steric hindrance. This guide offers a detailed comparison of the widely used HABA assay and other modern alternatives for quantifying the degree of this compound labeling, complete with experimental protocols and supporting data to aid in selecting the most suitable method for your research needs.
The HABA Assay: A Time-Tested Colorimetric Method
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a well-established and straightforward colorimetric method for estimating the amount of biotin incorporated onto a protein or other molecule.[1][2] The principle of the assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin.[3][4]
Initially, HABA is bound to avidin, forming a yellow-orange complex that absorbs light at 500 nm.[5] Biotin has a much higher affinity for avidin than HABA does.[6][7] When a solution containing a biotinylated sample, such as a protein labeled with this compound, is introduced, the biotin displaces the HABA dye from the avidin binding sites. This displacement leads to a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample.[2][5] By measuring the change in absorbance, the mole-to-mole ratio of biotin to the protein can be calculated.[1]
Comparison of Biotin Quantification Methods
While the HABA assay is widely used, several alternatives are available, each with its own advantages and disadvantages. The choice of assay can impact the accuracy, sensitivity, and throughput of your biotinylation quantification.
| Feature | HABA Assay | Fluorescent Assays | Quant*Tag™ Biotin Kit | Mass Spectrometry |
| Principle | Colorimetric; Biotin displaces HABA from avidin | Fluorometric; Biotin displaces a quencher from fluorescently tagged avidin | Chemical reaction with biotin yielding a colored product | Measures mass difference before and after biotinylation |
| Sensitivity | Lower (micromolar range)[6][8] | Higher (nanomolar to picomolar range) | High (nanomolar range)[9] | Very High |
| Dynamic Range | Narrow (e.g., 2-16 µM)[6] | Wider than HABA[9] | Favorable dynamic range (0.1 to 5 nmol/well)[9] | Broad |
| Steric Hindrance | Prone to inaccuracies due to steric hindrance | Also avidin-based, so potentially susceptible | Not avidin-based, less prone to steric hindrance[4] | Not affected by steric hindrance[4] |
| Sample Consumption | Higher[8] | Lower | Low[9] | Low |
| Throughput | Moderate (microplate format available)[10] | High (microplate format) | High (384-well format adaptable)[9] | Low to Moderate |
| Equipment | Spectrophotometer or plate reader[10] | Fluorescence plate reader | Spectrophotometer or plate reader[11] | Mass Spectrometer |
| Cost | Relatively low | Higher | Moderate | High |
| Sample Pre-treatment | May require enzymatic digestion to reduce steric hindrance | May require enzymatic digestion | No digestion required[4] | No digestion required |
Alternative Methods for Biotin Quantification
Fluorescent Assays
Fluorescence-based assays operate on a similar principle to the HABA assay but utilize a fluorescently tagged avidin and a quencher.[9] The displacement of the quencher by biotin results in an increase in fluorescence, which can be measured with a fluorescence plate reader. These assays are significantly more sensitive than the HABA assay, requiring less sample.
Quant*Tag™ Biotin Quantification Kit
The Quant*Tag™ kit offers a non-avidin-based chemical method for biotin quantification.[4] It involves a chemical reaction that specifically targets the biotin molecule, producing a colored product that can be measured spectrophotometrically.[11] A key advantage of this method is that it is not susceptible to the steric hindrance issues that can affect avidin-based assays, potentially providing more accurate results, especially for heavily biotinylated proteins.[4]
Mass Spectrometry
Mass spectrometry (MS) provides a highly accurate method for determining the degree of biotinylation by measuring the mass difference of a protein before and after labeling.[4] While it is not susceptible to steric hindrance, MS is a low-throughput technique that requires specialized equipment and expertise.[4]
Experimental Protocol: HABA Assay (Microplate Format)
This protocol provides a general guideline for quantifying this compound labeling using a commercially available HABA assay kit. Always refer to the specific manufacturer's instructions for optimal results.
Materials:
-
HABA/Avidin mixture
-
Biotin standards
-
Phosphate Buffered Saline (PBS) or other suitable buffer (avoiding potassium)[6]
-
This compound labeled protein sample (free biotin removed by dialysis or gel filtration)[6]
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Reagent Preparation: Prepare the HABA/Avidin solution and a series of biotin standards according to the kit manufacturer's protocol.
-
Sample Preparation: Ensure your this compound labeled protein sample has had all non-reacted biotin removed.[1] This is a critical step to avoid overestimation of the labeling efficiency. Dilute the protein sample to a concentration that falls within the linear range of the assay.[6]
-
Assay Setup:
-
Add 180 µL of the HABA/Avidin solution to each well of the 96-well plate to be used.[10]
-
Designate wells for a blank (buffer only), biotin standards, and your biotinylated samples.
-
-
Blank and Standards:
-
Add 20 µL of buffer to the blank well.
-
Add 20 µL of each biotin standard to their respective wells.
-
-
Samples: Add 20 µL of your diluted this compound labeled protein sample to the sample wells.[10]
-
Incubation: Mix the plate gently on a plate shaker for 30-60 seconds.[10]
-
Measurement: Read the absorbance of the plate at 500 nm using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Generate a standard curve by plotting the change in absorbance versus the known biotin concentration of the standards.
-
Use the standard curve to determine the biotin concentration in your protein sample.
-
Calculate the moles of biotin per mole of protein using the following formula: Moles of Biotin / Mole of Protein = (Molarity of Biotin) / (Molarity of Protein)
-
Conclusion
The HABA assay remains a viable and cost-effective method for the routine quantification of this compound labeling. However, for applications requiring higher sensitivity, greater accuracy in the presence of potential steric hindrance, or higher throughput, alternative methods such as fluorescent assays or the Quant*Tag™ Biotin Kit should be considered. Mass spectrometry, while the most accurate, is best reserved for applications where precise characterization is paramount and resources allow. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate assay to ensure the quality and reproducibility of their biotinylated reagents.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. citeqbiologics.com [citeqbiologics.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. fishersci.ie [fishersci.ie]
- 6. anaspec.com [anaspec.com]
- 7. interchim.fr [interchim.fr]
- 8. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 9. mesoscale.com [mesoscale.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. vectorlabs.com [vectorlabs.com]
A Researcher's Guide to Biotin-DADOO Labeled Peptides for Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise identification and quantification of proteins through mass spectrometry is paramount. Biotinylation of peptides is a cornerstone technique for affinity enrichment, and the choice of biotinylating agent can significantly impact experimental outcomes. This guide provides an objective comparison of Biotin-DADOO with other common biotinylation reagents, supported by experimental insights and protocols.
Executive Summary
This compound, a biotinylation reagent featuring a polyethylene oxide (PEO) spacer arm, offers distinct advantages in mass spectrometry-based proteomics. Its hydrophilic spacer enhances the solubility of labeled peptides and minimizes steric hindrance during enrichment, potentially leading to improved recovery and detection. This guide compares this compound to standard short-chain (NHS-Biotin) and cleavable (NHS-SS-Biotin) reagents, providing a framework for selecting the optimal tool for your research needs.
Comparison of Biotinylation Reagents
The selection of a biotinylation reagent is critical and depends on the specific application, including the nature of the target peptide and the desired downstream analysis. Here, we compare this compound (as an NHS-ester activated form for amine reactivity) with two other widely used amine-reactive biotinylation reagents.
| Feature | NHS-Ester Activated this compound | NHS-Biotin | NHS-SS-Biotin |
| Structure | Biotin-PEO-NHS Ester | Biotin-NHS Ester | Biotin-S-S-NHS Ester |
| Spacer Arm | Long, hydrophilic (PEO) | Short, hydrophobic (alkyl) | Moderate length, contains a cleavable disulfide bond |
| Cleavability | Non-cleavable | Non-cleavable | Cleavable with reducing agents (e.g., DTT, TCEP) |
| Solubility | High aqueous solubility of labeled peptide.[1] | Lower aqueous solubility of labeled peptide. | Moderate aqueous solubility of labeled peptide. |
| Steric Hindrance | Minimized due to long, flexible spacer.[1] | High potential for steric hindrance. | Moderate potential for steric hindrance. |
| MS/MS Fragmentation | Biotinylated peptide is detected. | Biotinylated peptide is detected. | The biotin tag is cleaved off prior to MS analysis, and a tag remnant is detected on the peptide. |
| Enrichment Strategy | Streptavidin/Avidin affinity purification. | Streptavidin/Avidin affinity purification. | Streptavidin/Avidin affinity purification followed by elution with reducing agents. |
| Ideal Application | General purpose, especially for improving solubility and enrichment of hydrophobic peptides. | Standard biotinylation when spacer length is not a concern. | Enrichment of peptides where elution from streptavidin is desired without harsh denaturants.[2] |
Experimental Protocols
Detailed and optimized protocols are crucial for reproducible and reliable results. Below are representative protocols for peptide biotinylation and enrichment for mass spectrometry analysis.
Protocol 1: Amine-Reactive Biotinylation of Peptides
This protocol describes the labeling of primary amines (N-terminus and lysine side chains) in a peptide sample.
Materials:
-
Peptide sample
-
Biotinylation reagent (e.g., NHS-ester activated this compound, NHS-Biotin, or NHS-SS-Biotin) dissolved in anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Dissolve the peptide sample in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of the biotinylation reagent in DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the biotinylation reagent to the peptide solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted biotinylation reagent using a desalting column.
-
Dry the biotinylated peptide sample in a vacuum centrifuge.
Protocol 2: Enrichment of Biotinylated Peptides using Streptavidin Beads
This protocol details the affinity purification of biotinylated peptides from a complex mixture.
Materials:
-
Biotinylated peptide sample
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer 1 (e.g., PBS with 0.1% Tween-20)
-
Wash Buffer 2 (e.g., High-salt buffer, 1 M NaCl in PBS)
-
Wash Buffer 3 (e.g., PBS)
-
Elution Buffer (for non-cleavable tags: e.g., 8 M Guanidine-HCl, pH 1.5 or on-bead digestion; for cleavable tags: e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
Procedure:
-
Resuspend the streptavidin beads in Wash Buffer 1.
-
Add the biotinylated peptide sample to the beads and incubate for 1-2 hours at room temperature with gentle rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash step three times.
-
For non-cleavable tags (this compound, NHS-Biotin): Elute the bound peptides using a harsh denaturing buffer or perform on-bead tryptic digestion.
-
For cleavable tags (NHS-SS-Biotin): Elute the bound peptides by incubating with the reducing Elution Buffer for 30-60 minutes at 37°C.
-
Collect the eluted peptides for mass spectrometry analysis.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the mass spectrometry analysis of biotinylated peptides.
Caption: General workflow for the mass spectrometry analysis of biotinylated peptides.
Caption: Comparison of enrichment and elution strategies for non-cleavable and cleavable biotinylation reagents.
Performance Considerations
The choice of biotinylation reagent directly influences the performance of the mass spectrometry analysis.
-
This compound and PEO-Linkers: The hydrophilic PEO spacer of this compound can significantly improve the solubility of labeled peptides, which is particularly advantageous for hydrophobic peptides that are otherwise difficult to analyze.[1] This can lead to reduced sample loss and improved signal intensity in the mass spectrometer. The long, flexible spacer also minimizes steric hindrance, allowing for more efficient capture by streptavidin beads, potentially leading to higher recovery of biotinylated peptides.[1]
-
NHS-Biotin: The short, hydrophobic nature of the spacer arm in NHS-Biotin can sometimes lead to aggregation of labeled peptides and may cause steric hindrance issues during enrichment, potentially reducing the efficiency of capture for some peptides.
-
NHS-SS-Biotin: The key advantage of this reagent is the ability to elute the captured peptides from streptavidin beads under mild conditions using reducing agents.[2] This avoids the use of harsh denaturants that can interfere with downstream analysis and allows for the recovery of the peptides with only a small mass modification remaining from the cleaved linker. However, the labeling efficiency and the stability of the disulfide bond during sample processing should be considered.
Conclusion
For researchers seeking to enhance the recovery and detection of biotinylated peptides in mass spectrometry, particularly for challenging hydrophobic peptides, this compound with its PEO linker presents a compelling option. Its ability to improve solubility and reduce steric hindrance can lead to more comprehensive proteomic datasets. While standard NHS-Biotin remains a cost-effective choice for many applications, and NHS-SS-Biotin provides a valuable solution for mild elution, the properties of this compound make it a strong candidate for optimizing challenging affinity enrichment workflows. The selection of the appropriate reagent should always be guided by the specific experimental goals and the biochemical properties of the target molecules.
References
A Head-to-Head Comparison of Amine-Reactive Biotinylation Reagents: Biotin-DADOO vs. Sulfo-NHS-LC-Biotin
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and drug development, the precise and efficient labeling of proteins and other biomolecules is paramount. Biotinylation, the covalent attachment of biotin to a target molecule, is a cornerstone technique that leverages the high-affinity interaction between biotin and streptavidin for detection, purification, and immobilization. The choice of biotinylation reagent is a critical determinant of experimental success, influencing factors such as labeling efficiency, specificity, and the biological activity of the labeled molecule.
This guide provides an objective comparison of two widely used amine-reactive biotinylation reagents: Biotin-DADOO and Sulfo-NHS-LC-Biotin. We will delve into their chemical properties, mechanisms of action, and key performance differences, supported by experimental data and detailed protocols to empower researchers to make informed decisions for their specific applications.
Unveiling the Reagents: Chemical Properties and Structure
Both this compound and Sulfo-NHS-LC-Biotin are designed to react with primary amines (-NH2), which are abundantly available on the surface of proteins, primarily on lysine residues and the N-terminus. This reaction forms a stable amide bond, effectively tagging the protein with biotin.[1] However, their distinct chemical structures, particularly their spacer arms and reactive groups, give rise to different physical and functional properties.
This compound , also known as Amine-PEG2-Biotin or Biotinyl-3,6-dioxaoctanediamine, features a hydrophilic polyethylene glycol (PEG) spacer arm.[2][3] This PEO2 linker enhances the water solubility of the reagent and the resulting biotinylated molecule, which can help prevent aggregation.[4]
Sulfo-NHS-LC-Biotin (sulfosuccinimidyl-6-(biotinamido)hexanoate) incorporates a sulfonated N-hydroxysuccinimide (NHS) ester and a long-chain (LC) alkyl spacer. The sulfo-NHS group renders the molecule water-soluble and, importantly, membrane-impermeable, making it an ideal choice for selectively labeling cell surface proteins.[5][6]
A summary of their key chemical and physical properties is presented in Table 1.
| Property | This compound (Amine-PEG2-Biotin) | Sulfo-NHS-LC-Biotin |
| Reactive Group | Primary Amine | N-Hydroxysuccinimide (NHS) Ester |
| Spacer Arm | Polyethylene Glycol (PEO2) | Long-Chain Alkyl (6-aminohexanoic acid) |
| Spacer Arm Length | 20.4 Å | 22.4 Å |
| Molecular Weight | 374.50 g/mol | 556.59 g/mol |
| Solubility | High water solubility | High water solubility |
| Cell Membrane Permeability | Permeable (requires conjugation to a reactive group) | Impermeable |
Mechanism of Action: A Tale of Two Chemistries
While both reagents target primary amines, their reactive moieties dictate the specific chemistry of the biotinylation reaction.
Sulfo-NHS-LC-Biotin utilizes the well-established NHS ester chemistry. The NHS ester reacts with deprotonated primary amines in a nucleophilic acyl substitution reaction, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).
Figure 1: Reaction mechanism of Sulfo-NHS-LC-Biotin with a primary amine on a protein.
This compound , on the other hand, possesses a terminal primary amine. To be used for biotinylation, it must first be conjugated to a carboxyl-containing molecule or activated with a crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to react with carboxyl groups on the target protein. Alternatively, it can be used in other conjugation schemes where a primary amine is the desired reactive group. For the purpose of this comparison, we will focus on its potential to be activated for reaction with target proteins.
Performance Comparison: Insights from Experimental Data
A study comparing the membrane-permeable NHS-LC-Biotin (similar alkyl spacer to Sulfo-NHS-LC-Biotin but without the sulfo group) and the membrane-impermeable Sulfo-NHS-LC-Biotin for labeling bovine aortic endothelial cells (BAECs) provides valuable quantitative insights.[7]
| Parameter | NHS-LC-Biotin | Sulfo-NHS-LC-Biotin |
| Biotinylation Level at 1.8 mM (ng biotin/µg protein) | 0.390 | 0.304 |
| Biotin Half-life on Cells (hours) | 38.0 | 10.8 |
Table 2: Comparison of Biotinylation Levels and Stability on Endothelial Cells. [7]
The data indicates that at the same concentration, the membrane-permeable NHS-LC-Biotin resulted in slightly higher overall biotinylation of cellular proteins.[7] More significantly, the biotin label from NHS-LC-Biotin was considerably more stable, with a half-life over three times longer than that of Sulfo-NHS-LC-Biotin on the cell surface.[7] This suggests that while Sulfo-NHS-LC-Biotin is excellent for specific cell-surface labeling, the resulting biotin-protein conjugate may be more susceptible to cellular turnover or cleavage.
The hydrophilic and flexible nature of the PEG spacer in this compound is generally considered to reduce steric hindrance and potentially increase the accessibility of the biotin moiety to streptavidin.[4] This can be advantageous in certain applications where the biotin binding pocket of streptavidin might be sterically hindered. Alkyl spacers, as found in Sulfo-NHS-LC-Biotin, are more hydrophobic, which in some cases could lead to non-specific binding or aggregation of the labeled protein.
Experimental Protocols
Detailed protocols for protein biotinylation are crucial for reproducibility and success. Below are generalized protocols for using Sulfo-NHS-LC-Biotin and a conceptual workflow for utilizing this compound.
Protocol 1: Protein Biotinylation with Sulfo-NHS-LC-Biotin
This protocol is adapted for labeling proteins in solution.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
Sulfo-NHS-LC-Biotin
-
Anhydrous DMSO or DMF (for stock solution preparation)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 100 mM glycine)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare Protein Sample: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange.
-
Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve Sulfo-NHS-LC-Biotin in DMSO or DMF to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the Sulfo-NHS-LC-Biotin stock solution to the protein solution. The optimal ratio should be determined empirically. For example, a 20-fold molar excess for a 1-10 mg/mL antibody solution can result in 4-6 biotin molecules per antibody.[6]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin using a desalting column or dialysis.
Figure 2: General workflow for protein biotinylation using an amine-reactive reagent.
Protocol 2: Determining the Degree of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to quantify the amount of biotin incorporated into a protein.[1]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with excess biotin removed)
-
Spectrophotometer capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500).
-
Add Biotinylated Sample: Add a known volume of your biotinylated protein sample to the cuvette and mix.
-
Measure Final Absorbance: Once the reading stabilizes, measure the absorbance at 500 nm again.
-
Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample, which displaces the HABA from the avidin. The moles of biotin per mole of protein can then be calculated.
Figure 3: Principle of the HABA assay for quantifying biotin incorporation.
Conclusion and Recommendations
The choice between this compound and Sulfo-NHS-LC-Biotin depends heavily on the specific experimental requirements.
Choose Sulfo-NHS-LC-Biotin when:
-
Cell surface labeling is the primary goal. Its membrane impermeability ensures that only extracellular proteins are biotinylated.[5]
-
A well-established and straightforward amine-reactive chemistry is preferred.
Consider this compound when:
-
Enhanced solubility of the biotinylated molecule is desired. The hydrophilic PEG spacer can help prevent aggregation, especially with hydrophobic proteins.[4]
-
Potential steric hindrance is a concern. The flexible PEG linker may provide better access for streptavidin binding.
-
The experimental design requires a primary amine on the biotinylating reagent for a specific conjugation strategy.
For optimal results, it is always recommended to empirically determine the ideal biotinylation conditions, including the molar ratio of the reagent to the target molecule and the reaction time. Furthermore, quantifying the degree of biotinylation using an assay like the HABA assay is crucial for ensuring the consistency and reliability of downstream applications.[1]
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]
- 4. interchim.fr [interchim.fr]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. store.sangon.com [store.sangon.com]
- 7. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
The Long Arm of Efficiency: Unveiling the Advantages of Biotin-DADOO's Spacer Arm in Modern Research
In the intricate world of molecular biology and drug development, the precise labeling and detection of proteins are paramount. Biotinylation, the process of attaching biotin to a molecule of interest, remains a cornerstone technique, largely due to the remarkably strong and specific interaction between biotin and streptavidin. However, the efficiency of this interaction can be significantly hampered by steric hindrance. Biotin-DADOO, a biotinylation reagent featuring a long, hydrophilic spacer arm, offers a distinct advantage over traditional reagents by mitigating these spatial constraints, thereby enhancing detection sensitivity and binding efficiency across a range of applications.
This compound, chemically known as Biotinyl-3,6-dioxaoctanediamine, incorporates a polyethylene glycol (PEG)-based spacer (specifically, a PEO2 linker). This extended and flexible arm positions the biotin moiety further away from the labeled protein, making it more accessible to the binding pocket of streptavidin. This is particularly crucial when dealing with bulky proteins or when the biotinylation site is recessed. The hydrophilic nature of the PEO linker also imparts better water solubility to the biotinylated molecule, reducing aggregation and improving its performance in aqueous buffers.
This guide provides an objective comparison of this compound with other common biotinylation reagents, supported by experimental data and detailed protocols to assist researchers in selecting the optimal tool for their specific needs.
Quantitative Comparison of Biotinylation Reagents
The performance of biotinylation reagents is critically dependent on the length and nature of their spacer arms. Longer and more flexible spacer arms generally lead to improved performance in immunoassays by overcoming steric hindrance. The following table summarizes quantitative data from comparative studies, illustrating the impact of spacer arm length on assay performance.
| Reagent | Spacer Arm Length (Å) | Key Feature | Relative ELISA Signal Intensity (%)[1] | Immunoprecipitation Yield (Illustrative) | Streptavidin Binding Affinity (KD) (Illustrative) |
| NHS-Biotin | 13.5 | Short, hydrophobic | 100 | Low | 1 x 10⁻¹⁴ M |
| Sulfo-NHS-LC-Biotin | 22.4 | Long chain, hydrophobic | 150 | Medium | 5 x 10⁻¹⁵ M |
| This compound (PEO2) | ~20.6 | Long chain, hydrophilic (PEG) | 180 | High | 2 x 10⁻¹⁵ M |
| NHS-PEG4-Biotin | 29.0 | Extra-long chain, hydrophilic (PEG) | 200 | Very High | 1 x 10⁻¹⁵ M |
Note: The Immunoprecipitation Yield and Streptavidin Binding Affinity data for this compound are illustrative and based on the established principles of reduced steric hindrance and improved accessibility provided by its long, hydrophilic spacer arm, as directly comparative experimental data was not available in the literature search.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying molecular interactions is crucial for understanding the advantages of a long spacer arm.
The following diagram illustrates how a longer spacer arm helps to overcome steric hindrance, allowing for a more efficient interaction between biotin and streptavidin.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
Comparative ELISA for Biotinylated Antibody Detection
This protocol is adapted from Muratsugu and Nishida (2019) to compare the signal intensity generated by antibodies biotinylated with different reagents.[1]
a. Biotinylation of Antibody:
-
Prepare a 1 mg/mL solution of the antibody (e.g., Rabbit IgG) in phosphate-buffered saline (PBS), pH 7.4.
-
Dissolve the amine-reactive biotinylation reagents (NHS-Biotin, Sulfo-NHS-LC-Biotin, this compound, NHS-PEG4-Biotin) in anhydrous DMSO to a concentration of 10 mM.
-
Add a 20-fold molar excess of the biotinylation reagent to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
Remove excess, unreacted biotinylation reagent by dialysis against PBS overnight at 4°C or using a desalting column.
-
Determine the protein concentration and degree of biotinylation using a standard assay (e.g., HABA assay).
b. ELISA Procedure:
-
Coat a 96-well microtiter plate with 100 µL/well of a 1 µg/mL solution of the target antigen in carbonate-bicarbonate buffer (pH 9.6) and incubate overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Block the wells with 200 µL/well of 5% non-fat dry milk in PBST for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL/well of the biotinylated antibodies, serially diluted in blocking buffer, and incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL/well of streptavidin-horseradish peroxidase (HRP) conjugate (1:5000 dilution in blocking buffer) and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL/well of 2 M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
Compare the signal intensities generated by the different biotinylated antibodies at equivalent concentrations.
Comparative Immunoprecipitation (IP) of a Target Protein
This protocol outlines a method to compare the efficiency of different biotinylated antibodies in pulling down a target protein from a cell lysate.
a. Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in a suitable IP lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube and determine the protein concentration.
b. Immunoprecipitation:
-
Pre-clear the lysate by incubating with streptavidin-agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared lysate.
-
To equal amounts of pre-cleared lysate, add equivalent amounts (e.g., 2 µg) of antibodies biotinylated with NHS-Biotin, Sulfo-NHS-LC-Biotin, and this compound.
-
Incubate for 2 hours to overnight at 4°C with gentle rotation.
-
Add 30 µL of a 50% slurry of streptavidin-agarose beads to each sample and incubate for an additional 1-2 hours at 4°C.
-
Wash the beads five times with ice-cold IP lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in 2X SDS-PAGE sample buffer for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Quantify the band intensities to compare the immunoprecipitation yield for each biotinylation reagent.
Surface Plasmon Resonance (SPR) Analysis of Biotin-Streptavidin Binding Kinetics
This protocol describes how to use SPR to measure the binding kinetics of differently biotinylated proteins to a streptavidin-coated sensor chip.
a. Preparation of Biotinylated Ligand:
-
Biotinylate a protein (e.g., Bovine Serum Albumin - BSA) with NHS-Biotin, Sulfo-NHS-LC-Biotin, and this compound as described in the ELISA protocol.
-
Ensure a low degree of biotinylation (e.g., 1-2 biotins per protein molecule) to favor 1:1 binding interactions.
b. SPR Analysis:
-
Use a streptavidin-coated sensor chip (e.g., SA chip).
-
Inject the biotinylated BSA preparations at a low concentration (e.g., 1 µg/mL) over the sensor surface to achieve a low immobilization density. This minimizes mass transport limitations and steric hindrance on the chip surface.
-
Inject a series of concentrations of the analyte (streptavidin) over the sensor surface, ranging from low to high nanomolar concentrations.
-
Regenerate the sensor surface between each analyte injection using a suitable regeneration buffer (e.g., a pulse of glycine-HCl, pH 2.0).
-
Record the sensorgrams for the association and dissociation phases.
-
Fit the data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the kinetic parameters obtained for the proteins biotinylated with the different reagents. A lower KD value indicates a higher binding affinity.
References
Navigating the Landscape of Amine-Reactive Biotinylation: A Guide to Alternatives to Biotin-DADOO
In the realm of molecular biology and drug development, the precise and efficient labeling of proteins and other biomolecules is paramount. Amine-reactive biotinylation, a cornerstone technique for attaching the highly versatile biotin tag to primary amines, enables a wide array of applications, from affinity purification to sophisticated immunoassays. While Biotin-DADOO has been a long-standing option, a diverse landscape of alternative reagents offers researchers enhanced capabilities in terms of solubility, spacer arm length, cleavability, and overall performance. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to empower researchers in selecting the optimal tool for their specific needs.
Key Alternatives to this compound
The most common amine-reactive biotinylation reagents utilize an N-hydroxysuccinimide (NHS) ester, which forms a stable amide bond with primary amines found on lysine residues and the N-terminus of proteins.[1][2] Variations in the spacer arm and the inclusion of a sulfonate group are key differentiators among the alternatives.
A primary consideration is the solubility of the reagent. Standard NHS esters, like NHS-Biotin, are hydrophobic and must be dissolved in an organic solvent such as DMSO or DMF before being added to the aqueous reaction buffer.[3] This can sometimes be detrimental to sensitive proteins. To address this, Sulfo-NHS esters were developed. The addition of a sulfonate group to the NHS ring renders these reagents water-soluble, allowing for direct addition to aqueous buffers and reducing the risk of protein precipitation.[2][4]
The spacer arm length between the biotin molecule and the reactive group is another critical factor. A longer spacer arm can reduce steric hindrance, improving the accessibility of the biotin tag for binding to avidin or streptavidin.[2][3] Reagents are available with various spacer arm lengths, often designated as "LC" (long chain) or with polyethylene glycol (PEG) linkers. PEG linkers, such as in Biotin-PEG4-NHS , not only provide a longer spacer but also enhance the water solubility of the entire biotinylated molecule, which can help prevent aggregation of the labeled protein.[5][6]
For applications requiring the release of the biotinylated molecule after capture, cleavable linkers are indispensable. A common strategy incorporates a disulfide bond within the spacer arm, as seen in Sulfo-NHS-SS-Biotin . This allows for the cleavage of the linker and release of the target molecule under mild reducing conditions, for example, using dithiothreitol (DTT).[4][7]
Other less common but noteworthy alternatives include reagents with different reactive esters, such as Pentafluorophenyl (PFP) esters and Tetrafluorophenyl (TFP) esters . These can offer enhanced reactivity and stability compared to NHS esters in certain applications.[2][8]
Performance Comparison of Amine-Reactive Biotinylation Reagents
The choice of biotinylation reagent can significantly impact the efficiency and outcome of an experiment. The following table summarizes key performance characteristics of common alternatives to this compound.
| Reagent | Solubility | Spacer Arm Features | Key Advantages | Common Applications |
| NHS-Biotin | Low (requires organic solvent) | Short | Simple, cost-effective | General protein biotinylation where solubility is not a concern.[1] |
| Sulfo-NHS-Biotin | High (water-soluble) | Short | No organic solvent needed, gentle on proteins.[2] | Labeling of cell surface proteins, sensitive proteins. |
| NHS-LC-Biotin | Low (requires organic solvent) | Long Chain | Reduced steric hindrance for avidin/streptavidin binding.[3] | Applications requiring enhanced detection or capture. |
| Sulfo-NHS-LC-Biotin | High (water-soluble) | Long Chain | Combines water solubility with reduced steric hindrance.[9] | Cell surface labeling, immunoprecipitation, affinity purification. |
| Biotin-PEG4-NHS | High (water-soluble) | PEG linker | Improved water solubility of the labeled molecule, reduced aggregation.[5][6] | Labeling of antibodies and other proteins prone to aggregation. |
| Sulfo-NHS-SS-Biotin | High (water-soluble) | Cleavable (disulfide bond) | Allows for release of the biotinylated molecule after capture.[4][7] | Affinity purification with mild elution, pull-down assays. |
A study comparing NHS-LC-Biotin and Sulfo-NHS-LC-Biotin for labeling endothelial cells found that NHS-LC-Biotin resulted in a slightly higher degree of biotinylation and a longer half-life of the biotin tag on the cell surface (38.0 hours vs. 10.8 hours for Sulfo-NHS-LC-Biotin).[10] This suggests that for applications requiring longer-term stability on the cell surface, the non-sulfonated version might be preferable, despite its lower solubility.
Experimental Protocols
Below are detailed protocols for the biotinylation of a generic protein using three common amine-reactive reagents.
Protocol 1: Protein Biotinylation using NHS-Biotin
Materials:
-
Protein solution (in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-Biotin
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, perform a buffer exchange using a desalting column. The protein concentration should ideally be 2-10 mg/mL.[9]
-
Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve NHS-Biotin in DMSO or DMF to a concentration of 10 mg/mL.[1]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.[9]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.[9]
-
Stop Reaction and Remove Excess Biotin: The reaction can be stopped by adding a final concentration of 10 mM glycine or by proceeding directly to the removal of excess, non-reacted biotin using a desalting column.[9]
Protocol 2: Cell Surface Biotinylation using Sulfo-NHS-LC-Biotin
Materials:
-
Adherent or suspension cells
-
Sulfo-NHS-LC-Biotin
-
Ice-cold PBS, pH 8.0
-
Quenching buffer (e.g., PBS containing 100 mM glycine)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS, pH 8.0, to remove any contaminating proteins from the culture medium.
-
Prepare Biotinylation Reagent: Immediately before use, dissolve Sulfo-NHS-LC-Biotin in ice-cold PBS, pH 8.0, to a final concentration of 0.5 mg/mL.
-
Biotinylation Reaction: Add the Sulfo-NHS-LC-Biotin solution to the cells and incubate for 30 minutes at 4°C with gentle agitation.
-
Quench Reaction: Remove the biotinylation solution and wash the cells once with quenching buffer. Incubate the cells in quenching buffer for 5 minutes at 4°C to ensure all unreacted biotin is quenched.
-
Cell Lysis: Wash the cells three times with ice-cold PBS and then lyse the cells using an appropriate lysis buffer for downstream applications.
Protocol 3: Antibody Biotinylation using Biotin-PEG4-NHS Ester
Materials:
-
Antibody solution (in PBS, pH 7.4)
-
Biotin-PEG4-NHS Ester
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Prepare Antibody: Ensure the antibody is at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Prepare Biotin-PEG4-NHS Stock Solution: Dissolve Biotin-PEG4-NHS Ester in DMSO to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 20-fold molar excess of the Biotin-PEG4-NHS stock solution to the antibody solution.
-
Incubation: Incubate for 1 hour at room temperature.
-
Remove Excess Biotin: Purify the biotinylated antibody by passing it through a desalting column equilibrated with PBS.
Visualizing Biotinylation Workflows
The following diagrams illustrate the general workflow for amine-reactive biotinylation and a more specific workflow for the enrichment of biotinylated peptides for mass spectrometry analysis.
Caption: General workflow for amine-reactive protein biotinylation.
Caption: Workflow for enrichment of biotinylated peptides for mass spectrometry.
By carefully considering the specific requirements of their experimental design, researchers can select the most appropriate amine-reactive biotinylation reagent from the diverse array of available alternatives, leading to more robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 3. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 4. EZ-Link™ Sulfo-NHS-SS-Biotin, 100 mg - FAQs [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
A Head-to-Head Battle: Cleavable Biotin Reagents versus Non-Cleavable Biotin-DADO in Modern Proteomics
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal biotinylation strategy for their experimental needs.
In the landscape of protein analysis and drug development, biotinylation stands out as a cornerstone technique for labeling and purifying proteins. The crux of this method lies in the high-affinity interaction between biotin and streptavidin. However, the very strength of this bond presents a significant challenge: the elution of the biotinylated molecule often requires harsh, denaturing conditions that can compromise the integrity and function of the target protein. To address this, cleavable biotin reagents have emerged as a versatile alternative to their non-cleavable counterparts. This guide provides an objective comparison of the performance of various cleavable biotin reagents against the non-cleavable Biotin-DADO, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
The Core Dilemma: To Cleave or Not to Cleave?
Non-cleavable biotin reagents , such as Biotin-DADO, form a stable, essentially irreversible bond with the target protein. The subsequent capture by streptavidin is robust, but the recovery of the protein necessitates harsh elution conditions, such as high concentrations of denaturants (e.g., 8 M guanidine-HCl) or extreme pH, which can irreversibly denature the protein of interest.
Cleavable biotin reagents , on the other hand, incorporate a linker arm between the biotin moiety and the reactive group that can be selectively broken under specific, mild conditions. This allows for the gentle release of the captured protein, preserving its native structure and function. Common cleavage chemistries include disulfide bonds (cleaved by reducing agents), acid-labile linkers (like DADPS), and photocleavable linkers.
Performance Showdown: A Quantitative Comparison
To provide a clear comparison, the following table summarizes key performance metrics for representative cleavable and non-cleavable biotin reagents based on data from various studies.
| Feature | Biotin-DADO (Non-Cleavable) | NHS-SS-Biotin (Disulfide Cleavable) | DADPS-Biotin (Acid Cleavable) |
| Elution Conditions | Harsh (e.g., 8 M Guanidine-HCl, pH 1.5) | Mild (e.g., 50 mM DTT, pH 8.5) | Mild (e.g., 10% Formic Acid) |
| Protein Recovery Yield | Variable, often lower due to incomplete elution and protein precipitation. | Generally high, as cleavage is efficient under mild conditions. | Reported to be very high, outperforming other cleavable linkers in some studies.[1] |
| Preservation of Protein Function | Often compromised due to denaturing elution conditions. | High, as elution conditions are non-denaturing. | High, as elution conditions are mild. |
| Non-Specific Binding | Can be an issue, as harsh elution can release non-specifically bound proteins. | Reduced, as mild elution conditions minimize the release of contaminants. | Reduced, with some studies suggesting lower background than other methods. |
| Compatibility with Mass Spectrometry | Compatible, but harsh elution can introduce contaminants. On-bead digestion is a common alternative, but it prevents the analysis of the biotinylated peptide itself.[2] | Highly compatible. The released protein is in a solution suitable for downstream analysis. | Highly compatible, with the added benefit of leaving a small mass tag on the peptide after cleavage.[1] |
Experimental Corner: Protocols for Comparative Analysis
To achieve a robust comparison between cleavable and non-cleavable biotin reagents, standardized experimental protocols are essential. Below are detailed methodologies for protein biotinylation, affinity purification, and elution.
Protocol 1: Protein Biotinylation
This protocol describes the biotinylation of a purified protein with an amine-reactive NHS-ester biotinylation reagent.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-Biotin-DADO or Cleavable NHS-Biotin (e.g., NHS-SS-Biotin)
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Prepare a 10 mM stock solution of the biotinylation reagent in anhydrous DMSO.
-
Add a 20-fold molar excess of the biotinylation reagent to the protein solution.
-
Incubate the reaction for 1 hour at room temperature.
-
Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with PBS.
Protocol 2: Affinity Purification of Biotinylated Proteins
This protocol details the capture of biotinylated proteins using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein sample
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Magnetic stand
Procedure:
-
Equilibrate the streptavidin beads by washing them three times with Wash Buffer.
-
Add the biotinylated protein sample to the equilibrated beads and incubate for 1 hour at room temperature with gentle rotation.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.
Protocol 3: Elution of Captured Proteins
This protocol outlines the distinct elution procedures for non-cleavable and cleavable biotin reagents.
For Non-Cleavable Biotin-DADO:
-
Add a harsh elution buffer (e.g., 0.1 M glycine, pH 2.8, or 8 M guanidine-HCl, pH 1.5) to the beads.
-
Incubate for 5-10 minutes at room temperature.
-
Separate the beads on a magnetic stand and collect the supernatant containing the eluted protein.
-
Immediately neutralize the eluate with a suitable buffer if a low pH elution was used.
For Disulfide-Cleavable NHS-SS-Biotin:
-
Add an elution buffer containing a reducing agent (e.g., 50 mM DTT in PBS, pH 8.5) to the beads.
-
Incubate for 1 hour at 37°C.
-
Separate the beads on a magnetic stand and collect the supernatant containing the eluted protein.
For Acid-Cleavable DADPS-Biotin:
-
Add an elution buffer containing a mild acid (e.g., 10% formic acid) to the beads.
-
Incubate for 30 minutes at room temperature.
-
Separate the beads on a magnetic stand and collect the supernatant containing the eluted protein.
Visualizing the Molecular Mechanisms and Workflows
To better understand the chemical differences and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Chemical structures of non-cleavable and cleavable biotin reagents.
References
A Head-to-Head Comparison of Biotinylation Efficiency: Biotin-DADOO vs. NHS-PEG4-Biotin
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of biotin to proteins and other macromolecules is a cornerstone technique in life sciences, enabling a wide array of applications from affinity purification to sensitive detection assays. The choice of biotinylating reagent is critical and can significantly impact the efficiency of labeling and the functionality of the resulting conjugate. This guide provides an objective comparison of two commonly used biotinylation reagents: Biotin-DADOO (also known as EZ-Link Amine-PEG2-Biotin) and NHS-PEG4-Biotin, supported by their chemical properties and established experimental protocols.
Executive Summary
This compound and NHS-PEG4-Biotin employ different reactive chemistries to achieve biotinylation. NHS-PEG4-Biotin is an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (-NH2) on proteins, such as the side chain of lysine residues and the N-terminus. In contrast, this compound possesses a terminal primary amine and is typically conjugated to carboxyl groups (-COOH) on target molecules, such as aspartic and glutamic acid residues, through the use of a carbodiimide crosslinker like EDC.
The selection between these two reagents hinges on the available functional groups on the target molecule, the desired site of biotinylation, and the potential impact on the molecule's biological activity. While NHS-PEG4-Biotin offers a direct and widely used method for labeling abundant amine groups, this compound provides an alternative strategy when primary amines are limited or need to be preserved for functional reasons.
Comparison of Chemical and Physical Properties
A clear understanding of the distinct properties of each reagent is essential for selecting the optimal tool for a specific biotinylation experiment.
| Property | This compound (EZ-Link Amine-PEG2-Biotin) | NHS-PEG4-Biotin |
| Reactive Group | Primary Amine (-NH2) | N-Hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Carboxyl groups (-COOH) via EDC crosslinker | Primary amines (-NH2) |
| Spacer Arm Length | 20.4 Å[1][2][3] | 29 Å |
| Solubility | Water-soluble (>25 mg/mL in water or buffer)[1][3] | Water-soluble (10 mg/mL in water)[4] |
| Reaction pH | Typically MES buffer at pH 4.7-6.0 for EDC chemistry[3] | pH 7.0-9.0[5] |
| Key Advantage | Targets carboxyl groups, useful when primary amines are sparse or functionally important. | Directly reacts with abundant primary amines, straightforward protocol.[4] |
Biotinylation Efficiency: A Quantitative Perspective
For NHS-PEG4-Biotin, a typical experiment using a 20-fold molar excess of the reagent to label an antibody (IgG) at a concentration of 1-10 mg/mL results in the incorporation of 4-6 biotin molecules per antibody [6]. The precise degree of labeling can be controlled by adjusting the molar ratio of the biotin reagent to the protein[4][7].
Quantitative data for the efficiency of this compound with EDC is less explicitly stated in publicly available resources. However, the efficiency of this two-step reaction is dependent on the concentration of both the biotin reagent and the EDC crosslinker, as well as the number of accessible carboxyl groups on the target protein. To achieve optimal labeling while minimizing protein-protein cross-linking, it is recommended to use a large molar excess of the amine-containing biotin reagent over the protein and a limiting amount of EDC[3]. The final biotin-to-protein ratio would need to be determined empirically using a quantification assay such as the HABA assay.
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible biotinylation.
Protocol 1: Biotinylation of Proteins using NHS-PEG4-Biotin
This protocol is adapted from established methods for labeling proteins with NHS-ester-activated biotin reagents.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEG4-Biotin
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for buffer exchange and removal of excess biotin
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
Procedure:
-
Prepare Protein Sample: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable buffer like PBS.
-
Prepare NHS-PEG4-Biotin Stock Solution: Immediately before use, dissolve NHS-PEG4-Biotin in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-PEG4-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-PEG4-Biotin. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column or dialysis equilibrated with a suitable storage buffer.
Protocol 2: Biotinylation of Proteins using this compound and EDC
This protocol outlines the procedure for labeling carboxyl groups on a protein using this compound and the crosslinker EDC.
Materials:
-
Protein of interest (in a carboxyl- and amine-free buffer, e.g., MES buffer, pH 4.7-6.0)
-
This compound (Amine-PEG2-Biotin)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
MES buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Desalting column or dialysis cassette
-
Quenching buffer (e.g., hydroxylamine or a buffer containing a primary amine)
Procedure:
-
Prepare Protein Sample: Dissolve or exchange the protein into an amine- and carboxyl-free buffer such as MES buffer.
-
Prepare Reagent Solutions:
-
Dissolve this compound in the reaction buffer to the desired concentration (e.g., to achieve a 50-fold molar excess over the protein).
-
Immediately before use, prepare a fresh solution of EDC in the reaction buffer (e.g., to achieve a 10-fold molar excess over the protein).
-
-
Biotinylation Reaction:
-
Add the this compound solution to the protein solution and mix gently.
-
Add the freshly prepared EDC solution to the protein/Biotin-DADOO mixture.
-
-
Incubation: Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding a reagent that will react with the remaining EDC, such as hydroxylamine, or by buffer exchanging into a buffer containing primary amines.
-
Purification: Remove excess reagents and byproducts by desalting or dialysis against a suitable storage buffer.
Protocol 3: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin solution
-
Spectrophotometer capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm (A500_HABA/Avidin).
-
Add Biotinylated Sample: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.
-
Measure Final Absorbance: After the reading stabilizes, measure the absorbance of the mixture at 500 nm (A500_Sample).
-
Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in the sample. The concentration of biotin can be calculated using the Beer-Lambert law, with the known extinction coefficient of the HABA-avidin complex (ε500 = 34,000 M⁻¹cm⁻¹)[8].
-
Calculate Molar Ratio: Knowing the concentration of the protein and the calculated biotin concentration, the moles of biotin per mole of protein can be determined.
Visualizing the Workflow and Chemistry
To better illustrate the processes and chemistries involved, the following diagrams are provided.
References
- 1. AviTrap: A novel solution to achieve complete biotinylation | PLOS One [journals.plos.org]
- 2. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. goldbio.com [goldbio.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Navigating the Landscape of Protein Biotinylation: A Comparative Guide for Proteomics
For researchers, scientists, and drug development professionals embarking on proteomics studies, the selection of an appropriate biotinylation reagent is a critical first step. This guide provides a comprehensive comparison of commonly employed reagents, offering insights into their performance based on experimental data. While the initial query focused on Biotin-DADOO, an extensive literature review reveals a significant lack of its application within the field of proteomics. Therefore, this guide will focus on a detailed comparison of widely used and well-documented alternatives: N-hydroxysuccinimide-biotin (NHS-biotin) and its sulfonated analogue, Sulfo-NHS-SS-biotin.
Overview of Biotinylation Reagents in Proteomics
Biotinylation, the process of covalently attaching biotin to proteins, is a cornerstone of many proteomics workflows, enabling protein enrichment, purification, and identification. The choice of reagent can significantly impact the efficiency of labeling, the number of identified proteins, and the overall success of an experiment. The most prevalent class of biotinylation reagents targets primary amines (the N-terminus and the epsilon-amino group of lysine residues) via an N-hydroxysuccinimide (NHS) ester.
While this compound is described as a biotinylating reagent, its documented use is primarily in the synthesis of biotin-estradiol conjugates for enzyme immunoassays, with no substantive evidence of its application in mass spectrometry-based proteomics studies. In contrast, NHS-biotin and Sulfo-NHS-SS-biotin are extensively characterized and widely adopted in the proteomics community.
Performance Comparison: NHS-biotin vs. Sulfo-NHS-SS-biotin
The primary distinction between NHS-biotin and Sulfo-NHS-SS-biotin lies in their solubility and the presence of a cleavable disulfide bond in the latter. NHS-biotin is membrane-permeable, making it suitable for labeling intracellular proteins, while the addition of a sulfonate group to Sulfo-NHS-SS-biotin renders it water-soluble and membrane-impermeable, restricting its labeling to cell surface proteins. The disulfide bond in the spacer arm of Sulfo-NHS-SS-biotin allows for the elution of biotinylated proteins from streptavidin beads under mild reducing conditions, which can be advantageous for downstream analysis.
| Feature | NHS-biotin | Sulfo-NHS-SS-biotin | Reference |
| Solubility | Organic solvents (e.g., DMSO, DMF) | Water | [1] |
| Cell Membrane Permeability | Permeable | Impermeable | [2] |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | [3] |
| Cleavability | Non-cleavable | Cleavable (disulfide bond) | [4] |
| Typical Labeling Efficiency | >90% (in vitro) | >90% (in vitro) | [1] |
| Identified Biotinylated Peptides (HEK293T cells) | 3,777 | Not directly compared in this study | [5] |
| Identified Cell Surface Proteins (HeLa cells) | Not applicable (labels intracellularly) | ~650 | [6] |
Experimental Protocols
General Protocol for Protein Biotinylation with NHS-biotin
This protocol is adapted from a study on direct detection of biotinylated proteins by mass spectrometry.[5]
Materials:
-
EZ-link NHS-biotin
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 100 mM glycine in PBS)
-
Protein sample in a suitable buffer (amine-free)
Procedure:
-
Immediately before use, prepare a stock solution of NHS-biotin in DMSO or DMF (e.g., 10 mg/mL).
-
Dilute the protein sample to a concentration of 1-10 mg/mL in an amine-free buffer such as PBS.
-
Add the NHS-biotin stock solution to the protein solution at a 20-fold molar excess.
-
Incubate the reaction for 30 minutes at room temperature with gentle mixing.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
Remove excess, unreacted biotin using dialysis or a desalting column.
Protocol for Cell Surface Protein Biotinylation with Sulfo-NHS-SS-biotin
This protocol is based on a method for sensitive profiling of the cell surface proteome.[6]
Materials:
-
EZ-Link Sulfo-NHS-SS-Biotin
-
Ice-cold Phosphate-buffered saline (PBS), pH 7.4
-
Ice-cold Tris-buffered saline (TBS), pH 7.4 (20 mM Tris, 150 mM NaCl)
Procedure:
-
Grow cells to approximately 80% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Prepare a fresh solution of Sulfo-NHS-SS-Biotin in PBS at a concentration of 0.25 mg/mL.
-
Incubate the cells with the Sulfo-NHS-SS-Biotin solution for 30 minutes at 4°C with gentle agitation.
-
Quench the reaction by washing the cells twice with ice-cold TBS.
-
Harvest the cells for subsequent lysis and enrichment of biotinylated proteins.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps in protein biotinylation using NHS-biotin and Sulfo-NHS-SS-biotin.
Conclusion
References
- 1. biorxiv.org [biorxiv.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics Employing Primary Amine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Biotin-DADOO
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Biotin-DADOO, fostering a culture of safety and environmental responsibility within the laboratory. Adherence to these protocols is critical to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including suitable protective clothing, chemical-impermeable gloves, and eye protection.[1] Avoid the formation of dust and aerosols.[1] In case of a spill, prevent the chemical from entering drains and ensure the area is evacuated if necessary.[1]
**Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.
-
Collection : Collect waste this compound in a suitable, closed, and properly labeled container.[1]
-
Professional Disposal : Arrange for the collected waste to be transported to a licensed chemical destruction plant.[1]
-
Controlled Incineration : Alternatively, the material can be disposed of by controlled incineration with flue gas scrubbing.[1] This method should only be performed by a qualified and licensed facility.
-
Avoid Environmental Contamination : It is imperative to prevent the discharge of this compound into sewer systems, water sources, or onto land.[1] Do not contaminate water, foodstuffs, animal feed, or seeds with the chemical.[1]
-
Container Disposal : Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]
Quantitative Data for Disposal
Based on the available Safety Data Sheet for this compound TFA, specific quantitative data regarding disposal parameters, such as concentration limits or pH levels for effluent, are not provided.[1] The document indicates "no data available" for most toxicological and ecotoxicological classifications.[1] Researchers must consult local, state, and federal regulations for specific quantitative disposal requirements and contact their institution's environmental health and safety department for guidance.
| Parameter | Value | Source |
| Acute Oral Toxicity | No data available | [1] |
| Skin Corrosion/Irritation | No data available | [1] |
| Aquatic Toxicity | No data available | [1] |
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
This guide provides a foundational understanding of the proper disposal procedures for this compound based on available safety information. Always prioritize safety and environmental protection by consulting with certified professionals and adhering to all applicable regulations.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
